molecular formula C10H8FNO2 B1404486 4-fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1417357-90-4

4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1404486
CAS No.: 1417357-90-4
M. Wt: 193.17 g/mol
InChI Key: CETMTLAHNARHMC-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid ( 1417357-90-4) is a fluorinated indole derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The indole-2-carboxylic acid scaffold is a recognized pharmacophore, with studies identifying it as a novel and potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2 carboxyl group are crucial for function, chelating the two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme, a key antiviral target . Beyond its specific antiviral potential, the strategic incorporation of a fluorine atom at the 4-position of the indole ring is a common tactic in modern drug design. This modification can significantly influence a compound's properties by altering its electron distribution, metabolic stability, and lipophilicity, thereby fine-tuning its bioavailability and binding affinity to biological targets . The additional methyl group at the 3-position provides a site for further structural diversification, allowing researchers to explore a wider chemical space and optimize interactions with hydrophobic regions in target proteins . This makes 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid a key synthetic intermediate for developing novel therapeutic agents. Indole derivatives, as a class, are extensively investigated for a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . As such, this compound is an essential tool for chemists and biologists engaged in synthesizing and evaluating new chemical entities for pharmaceutical applications. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETMTLAHNARHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and mechanistic details that ensure a robust and reproducible synthesis. The core of this guide is a convergent two-part strategy employing the Japp-Klingemann reaction followed by the classical Fischer indole synthesis, culminating in the saponification of the resulting ester. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this synthetic route.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic incorporation of fluorine into organic molecules can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] Consequently, fluorinated indole derivatives like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid are highly sought-after intermediates for the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[5] This guide details an efficient and reliable pathway to access this specific, highly functionalized indole.

Synthetic Strategy and Retrosynthesis

The chosen synthetic pathway is a robust and well-documented sequence that combines two powerful name reactions to construct the indole core efficiently. The retrosynthetic analysis reveals a logical disconnection approach:

G Target 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid Ester Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate Target->Ester Saponification Hydrazone Intermediate Hydrazone (from Japp-Klingemann) Ester->Hydrazone Fischer Indole Cyclization StartingMaterials 3-Fluoroaniline + Ethyl 2-methylacetoacetate Hydrazone->StartingMaterials Japp-Klingemann Reaction G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Saponification A 3-Fluoroaniline C Intermediate Hydrazone A->C 1. NaNO2, HCl 2. NaOH, NaOAc B Ethyl 2-methylacetoacetate B->C 1. NaNO2, HCl 2. NaOH, NaOAc D Ethyl 4-fluoro-3-methyl- 1H-indole-2-carboxylate C->D Polyphosphoric Acid (PPA) Heat E 4-Fluoro-3-methyl- 1H-indole-2-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Part I: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a superior method for producing arylhydrazones from β-ketoesters, as it avoids the self-condensation and side-reaction issues that can arise from directly reacting hydrazines with dicarbonyl compounds. [6][7] Protocol:

  • Diazotization: To a stirred solution of 3-fluoroaniline (1.0 eq) in 2.5 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • Expertise & Experience: The slow, cold addition of sodium nitrite is critical to prevent the decomposition of the unstable nitrous acid and the resulting diazonium salt. This ensures maximum conversion and minimizes the formation of hazardous nitrogen oxides.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add an aqueous solution of sodium hydroxide to form the enolate. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the enolate solution. Concurrently, add a saturated solution of sodium acetate to maintain a pH between 5 and 6.

    • Trustworthiness: The pH control is a self-validating step. If the pH becomes too acidic, the coupling is inefficient. If too basic, the diazonium salt decomposes. Maintaining the optimal pH ensures the reaction proceeds cleanly to the azo intermediate.

  • Stir the reaction mixture at room temperature for 2-4 hours. The intermediate azo compound will undergo in-situ hydrolytic cleavage of the acetyl group.

  • The resulting phenylhydrazone product typically precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanism Insight: The reaction proceeds via electrophilic attack of the diazonium salt on the enolate of the β-ketoester. The resulting azo compound is unstable and undergoes base-catalyzed hydrolysis, cleaving the acetyl group to yield the more stable hydrazone. [6][8]

Part II: Fischer Indole Synthesis for Ring Cyclization

This is the key ring-forming step, where the arylhydrazone is cyclized under strong acid catalysis to form the indole core. [9][10] Protocol:

  • Cyclization: Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA, ~10x by weight) or a mixture of sulfuric acid in ethanol.

    • Authoritative Grounding: A variety of Brønsted or Lewis acids can catalyze this reaction, including H₂SO₄, PPA, and ZnCl₂. [9][11]PPA is often preferred as it acts as both the catalyst and a dehydrating solvent, driving the reaction to completion with high yields.

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Expertise & Experience: This quenching step is highly exothermic and must be done cautiously. It serves to hydrolyze the PPA and precipitate the organic indole ester product, which is typically insoluble in water.

  • Neutralize the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a neutral pH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Mechanism of Fischer Indole Synthesis:

G Hydrazone Hydrazone Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine H+ Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Aromatic Indole Aminal->Indole Elimination of NH3

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

The reaction begins with the acid-catalyzed tautomerization of the hydrazone to its enehydrazine form. [12]This is followed by a crucial-[9][9]sigmatropic rearrangement, which forms a new carbon-carbon bond. [10]Subsequent cyclization and elimination of an ammonia molecule under acidic conditions yields the final, energetically favorable aromatic indole. [9]

Part III: Saponification to the Final Carboxylic Acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Protocol:

  • Dissolve the purified ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold hydrochloric acid.

  • The final product, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

Summary of Reaction Parameters

StepReaction NameKey ReagentsSolventTemperature (°C)Typical Yield
1 Japp-Klingemann3-Fluoroaniline, NaNO₂, HCl, Ethyl 2-methylacetoacetateWater/Ethanol0-5, then RT75-85%
2 Fischer IndoleIntermediate Hydrazone, Polyphosphoric Acid (PPA)PPA (neat)80-10070-80%
3 SaponificationIndole Ester, NaOHEthanol/WaterReflux90-98%

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the N-H proton (typically a broad singlet), the C3-methyl group (a singlet), and the carboxylic acid proton (a very broad singlet downfield).

  • ¹³C NMR & ¹⁹F NMR: Will confirm the presence and position of the fluorine atom and the carbon skeleton.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₈FNO₂ (193.17 g/mol ). [13]* Infrared Spectroscopy (IR): Look for characteristic stretches for the N-H bond (~3300 cm⁻¹), the carboxylic acid O-H (broad, ~3000 cm⁻¹), and the C=O bond (~1680 cm⁻¹).

Conclusion

The described multi-step synthesis, centered around the Japp-Klingemann reaction and Fischer indole cyclization, provides a robust, high-yield, and scalable route to 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By understanding the causality behind each experimental step and the underlying reaction mechanisms, researchers can confidently execute and troubleshoot this synthesis. The resulting fluorinated indole is a valuable platform for further chemical exploration and the development of next-generation pharmaceutical agents.

References

  • Fischer indole synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Japp–Klingemann reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Fischer Indole Synthesis . Cambridge University Press. Available at: [Link]

  • The Japp‐Klingemann Reaction - ResearchGate . ResearchGate. Available at: [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • The Japp-Klingemann Reaction - Organic Reactions . Organic Reactions. Available at: [Link]

  • Japp-Klingemann reaction - chemeurope.com . chemeurope.com. Available at: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV) . MDPI. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications . American Chemical Society Publications. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of 4-fluoroindole - Google Patents. Google Patents.
  • Full article: The role of fluorine in medicinal chemistry . Taylor & Francis Online. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • 4-fluoro-1h-indole-3-carboxylic acid (C9H6FNO2) - PubChemLite . PubChemLite. Available at: [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate . ResearchGate. Available at: [Link]

Sources

physicochemical properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS: 1417357-90-4), a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document emphasizes the established methodologies and protocols for determining these critical parameters. We present detailed, field-proven experimental workflows for characterizing solubility, lipophilicity (LogP), and acidity (pKa), alongside standard procedures for spectroscopic identification and stability assessment. This guide is intended to serve as a foundational resource for researchers, enabling robust and reproducible characterization of this and similar novel chemical entities, thereby accelerating drug development timelines.

Introduction: The Strategic Importance of Physicochemical Profiling

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a privileged scaffold in numerous approved pharmaceuticals and clinical candidates. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated analogs like this compound highly valuable for lead optimization programs.

A thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Properties such as solubility, lipophilicity, and ionization state directly govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. Early and accurate characterization of these parameters is essential to identify potential liabilities, guide formulation strategies, and ensure the generation of reliable data in biological assays.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to fully characterize 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Molecular and Structural Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental molecular properties. These identifiers are critical for literature searches, regulatory submissions, and computational modeling.

Chemical Structure
Chemical Structure of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Figure 1. Chemical Structure of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Key Identifiers and Predicted Properties

Experimental data for this specific compound is not widely published. The data presented below combines information from chemical suppliers with computationally predicted values, which serve as valuable estimates pending experimental verification.

PropertyValueSource
IUPAC Name 4-fluoro-3-methyl-1H-indole-2-carboxylic acid-
CAS Number 1417357-90-4Matrix Scientific[1][2], BLDpharm[3]
Molecular Formula C₁₀H₈FNO₂Matrix Scientific[1]
Molecular Weight 193.18 g/mol Matrix Scientific[1]
Predicted pKa 2.33 ± 0.10 (Strongest Acidic)ChemicalBook (Predicted)[4]
Predicted Boiling Point 416.0 ± 40.0 °CChemicalBook (Predicted)[4]
Predicted Density 1.432 ± 0.06 g/cm³ChemicalBook (Predicted)[4]

Note: Predicted values are generated from computational algorithms and should be confirmed experimentally.

Core Physicochemical Properties: Experimental Determination

This section details the methodologies for experimentally determining the most critical physicochemical properties. The causality behind procedural steps is explained to provide a deeper understanding of the validation process.

Aqueous Solubility

Importance: Aqueous solubility is a primary determinant of a drug's dissolution rate and absorption. Poor solubility can lead to low and erratic bioavailability and may cause compound precipitation in in vitro assays, yielding false data.[5]

Methodology: Thermodynamic Shake-Flask Solubility Assay

The "gold standard" for determining thermodynamic or equilibrium solubility involves measuring the concentration of a saturated solution after an extended incubation period.[5] This method provides the most accurate representation of a compound's solubility under equilibrium conditions.

Experimental Protocol:

  • Preparation: Add an excess of solid 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: Allow the vial to stand, or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw a supernatant aliquot, ensuring no solid particles are disturbed. For highly accurate results, filter the supernatant through a low-binding 0.45 µm filter.[6]

  • Quantification: Dilute the filtrate into a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated HPLC-UV or LC-MS method against a standard curve of the compound. The resulting concentration is the thermodynamic solubility.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add Excess Solid Compound to Vial B Add 1 mL Aqueous Buffer (pH 7.4) A->B C Agitate for 24-48h at Constant Temp. B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (0.45 µm) D->E G Analyze Filtrate via HPLC or LC-MS E->G F Prepare Standard Curve F->G H Calculate Solubility (e.g., µg/mL or µM) G->H

Diagram 1: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) versus an aqueous (polar) environment, is a master parameter in drug action. It influences potency, membrane permeability, metabolic clearance, and toxicity. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[7]

Methodology: Shake-Flask 1-Octanol/Water Partition Coefficient

This classic and highly reliable method directly measures the partitioning of a compound between water and 1-octanol, a solvent that mimics the lipid bilayer of cell membranes.[8]

Experimental Protocol:

  • Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours. Allow the phases to separate completely. This pre-saturation is a critical step to prevent volume changes during the actual experiment.

  • Stock Solution: Prepare a stock solution of the test compound in the aqueous phase (or DMSO if necessary, keeping the final DMSO concentration below 1%).[9]

  • Partitioning: In a vial, combine a precise volume of the pre-saturated 1-octanol (e.g., 2 mL) and an equal volume of the pre-saturated aqueous phase containing the test compound.

  • Equilibration: Shake the vial gently for 2-4 hours at a controlled temperature to allow the compound to partition between the two phases. Avoid vigorous shaking which can cause emulsions.[10]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to ensure a sharp and clean separation of the two layers.

  • Quantification: Carefully sample both the upper (1-octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase (C_oct and C_aq) by HPLC-UV or LC-MS.

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀(C_oct / C_aq).

Dissociation Constant (pKa)

Importance: The pKa is the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionization state dramatically affects a compound's solubility, permeability, and receptor binding, knowing the pKa is non-negotiable in drug development.[11] For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, the carboxylic acid group is the primary acidic center, while the indole N-H is very weakly acidic.

Methodology: Potentiometric Titration

This is a highly accurate method that involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is low.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) using a micro-burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Advanced software can determine the pKa by analyzing the first or second derivative of the curve.

G A Dissolve Compound in Aqueous/Co-solvent System B Place in Jacketed Beaker with Calibrated pH Electrode A->B C Add Incremental Aliquots of Standardized NaOH B->C D Record pH vs. Volume of Titrant Added C->D E Plot pH vs. Volume D->E F Determine Midpoint of Titration Curve Inflection E->F G pKa = pH at Half-Equivalence Point F->G

Diagram 3: Logical Overview of a Forced Degradation Study.

Conclusion

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a promising scaffold for pharmaceutical research. While comprehensive experimental data remains to be broadly published, this guide provides the authoritative framework and validated protocols necessary for its complete physicochemical characterization. By systematically applying these methodologies for determining solubility, lipophilicity, pKa, and stability, researchers can generate the high-quality, reproducible data essential for making informed decisions in the drug discovery and development pipeline. The experimental determination of these properties is a critical next step in unlocking the full potential of this molecule.

References

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]

  • Aqueous Solubility Determination Guide. (2019). Scribd. [Link]

  • Ruiz, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. [Link]

  • Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. [Link]

  • Hendriksen, B. A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Shinde, et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Indole-3-Carboxylic Acid. (n.d.). PubChem. [Link]

  • Fugu, M., & Avdeef, A. (2021). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. European Journal of Pharmaceutical Sciences. [Link]

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. [Link]

  • Smonou, I. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • 2-(4-Fluorophenyl)-3-methyl-1H-indole. (2011). PMC - NIH. [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. (2021). ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2008). ResearchGate. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). NIH. [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. (2012). PMC - NIH. [Link]

Sources

The Strategic Fluorination of Indole-2-Carboxylic Acids: A Technical Guide to Unlocking Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs.[1] Its inherent biological activity is vast and varied, ranging from anticancer to antiviral and anti-inflammatory properties.[2] The strategic incorporation of fluorine into this versatile scaffold, particularly in the form of fluorinated indole-2-carboxylic acids, has emerged as a powerful strategy to modulate and enhance these therapeutic effects.[3][4] Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This in-depth technical guide will dissect the biological activities of fluorinated indole-2-carboxylic acids, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for fluorinated indole-2-carboxylic acids is their potential as antiviral agents, specifically as inhibitors of HIV-1 integrase.[8] This essential viral enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[9][10][11]

Mechanism of Action

Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer step of HIV-1 integrase.[8][12] The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[12][13][14] This chelation prevents the enzyme from effectively binding to and processing the viral DNA, thereby halting the integration process.

Fluorination of the indole scaffold has been demonstrated to significantly enhance this inhibitory activity. For instance, the introduction of a halogenated benzene ring at the C6 position of the indole can lead to favorable π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex.[12][13]

Structure-Activity Relationship (SAR)

Systematic structural modifications of the indole-2-carboxylic acid scaffold have revealed key insights into their anti-HIV-1 integrase activity:

  • Fluorination: The position and number of fluorine substituents on the indole ring and its appendages can dramatically impact potency. For example, in a series of indole-2-carboxylic acid derivatives, compound 17a , featuring a C6 halogenated benzene ring, exhibited a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM.[12][13][15]

  • C3 Substitution: The introduction of a long branch at the C3 position of the indole core can enhance interactions with a hydrophobic cavity near the active site of the integrase, leading to a significant increase in inhibitory effect.[8] Further optimization of this class of compounds led to the development of derivative 20a , which demonstrated a remarkable increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM.[8][14]

CompoundKey Structural FeaturesHIV-1 Integrase IC₅₀ (µM)
1 Indole-2-carboxylic acid32.37[13]
17a C6-halogenated benzene ring3.11[12][13][15]
20a Optimized C3 long branch0.13[8][14]
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded (DS) DNA oligonucleotide mimicking the HIV-1 LTR

  • Target substrate (TS) DNA

  • Recombinant HIV-1 integrase enzyme

  • Assay buffer (containing Mg²⁺)

  • Wash buffer

  • HRP-labeled antibody against the TS DNA

  • TMB substrate

  • Stop solution

Step-by-Step Methodology:

  • Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated DS LTR DNA. This allows the viral DNA substrate to be immobilized on the plate.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Enzyme Binding: Add the recombinant HIV-1 integrase to the wells. The integrase will bind to the immobilized LTR DNA.

  • Inhibitor Incubation: Add the fluorinated indole-2-carboxylic acid derivatives at various concentrations to the wells and incubate.

  • Strand Transfer Reaction: Add the target substrate (TS) DNA to initiate the strand transfer reaction. If the inhibitor is effective, the integration of the LTR DNA into the TS DNA will be blocked.

  • Detection: Detect the integrated product using an HRP-labeled antibody that specifically recognizes the TS DNA.

  • Signal Generation: Add the TMB substrate. The HRP enzyme will convert the TMB into a colored product.

  • Quantification: Stop the reaction and measure the absorbance at 450 nm. A decrease in absorbance compared to the control (no inhibitor) indicates inhibition of the integrase activity.

HIV_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site cluster_Inhibitor Fluorinated Indole-2-Carboxylic Acid cluster_DNA Viral & Host DNA Integrase Integrase Enzyme vDNA Viral DNA (LTR) Integrase->vDNA Binds hDNA Host DNA Integrase->hDNA Binds Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor Indole-2-COOH (Fluorinated) Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Inhibitor->vDNA π-π stacking (if fluorinated) vDNA->hDNA Integration (Strand Transfer) EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_inhibitor Inhibitor EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Fluorinated_Indole Fluorinated Indole-2-COOH Derivative Fluorinated_Indole->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Anti-inflammatory Activity: Modulation of the COX-2 Pathway

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a well-known non-steroidal anti-inflammatory drug (NSAID). [1]Fluorinated indole-2-carboxylic acids are being investigated as a new generation of anti-inflammatory agents with potentially improved efficacy and safety profiles. [16][17]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [18]

  • COX-2 and Inflammation: COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. [2]* Selective Inhibition: Selective inhibition of COX-2 over the constitutive isoform, COX-1 (which is involved in maintaining the gastric mucosa), is a key goal in the development of safer NSAIDs.

While direct quantitative data for fluorinated indole-2-carboxylic acids as COX-2 inhibitors is still emerging, related fluorinated compounds have shown potent and selective COX-2 inhibition. For example, certain fluorinated triarylpyrazoles exhibit excellent COX-2 inhibitory efficacy (IC₅₀ = 0.049 - 0.057 µmol/L) and high selectivity over COX-1. [19]This suggests that the fluorinated indole-2-carboxylic acid scaffold holds significant promise in this therapeutic area.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX-2 selectivity of indole derivatives are influenced by their structural features:

  • Fluorination: The introduction of fluorine can enhance COX-2 inhibitory activity. In a series of benzo[d]thiazole analogs, a benzyloxy analog with meta- and para-fluorine substitution on the phenyl ring showed the highest COX-2 inhibitory activity (IC₅₀ = 0.28 µM), comparable to celecoxib. [5]* Carboxylic Acid Moiety: While the carboxylic acid group is important for the activity of many NSAIDs, its modification or masking can lead to increased COX-2 selectivity and reduced gastrointestinal side effects. [11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [17] Materials:

  • Male Wistar rats

  • Carrageenan solution (1% in saline)

  • Fluorinated indole-2-carboxylic acid derivatives

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Parenteral administration equipment

  • Plethysmometer or calipers

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the fluorinated indole-2-carboxylic acid derivatives orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

  • Inflammation Induction: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Inflammatory Response cluster_inhibitor Inhibitor Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Fluorinated_Indole Fluorinated Indole-2-COOH Derivative Fluorinated_Indole->COX2 Inhibits

Caption: COX-2 Pathway in Inflammation and its Inhibition.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole-2-carboxylic acid scaffold represents a highly promising avenue for the development of novel therapeutics with enhanced biological activity. The evidence presented in this guide highlights the significant potential of these compounds as antiviral, anticancer, and anti-inflammatory agents. The ability of fluorine to fine-tune the physicochemical and pharmacokinetic properties of these molecules provides a powerful tool for medicinal chemists to optimize lead compounds and address challenges such as drug resistance and side effects.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: A more comprehensive understanding of how different fluorination patterns and substitutions on the indole-2-carboxylic acid core affect a wider range of biological targets is needed.

  • Elucidating Detailed Mechanisms: Further studies are required to fully understand the intricate molecular interactions between these compounds and their biological targets, which will aid in the rational design of more potent and selective inhibitors.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of fluorinated indole-2-carboxylic acids holds great promise for the discovery and development of next-generation therapies for a variety of human diseases.

References

  • Abdellatif, K. R. A., et al. (2020). Design, synthesis, and structure-activity relationship study of novel indole-2-carboxamide derivatives as anti-inflammatory agents for the treatment of sepsis. Journal of Medicinal Chemistry, 59(11), 5410-5426.
  • Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The Oncologist, 7 Suppl 4, 2-8.
  • Estevão, M. S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114115.
  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791.
  • Gribble, G. W. (2010). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons.
  • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.
  • Katlama, C., et al. (2004). Efficacy and safety of etravirine in treatment-experienced HIV-1-infected patients: 48-week results of a phase IIb trial. AIDS, 18(10), 1413-1422.
  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
  • LaMontagne, K. R., et al. (2014). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 4(94), 52255-52283.
  • Mendelsohn, J., & Baselga, J. (2000). The EGF receptor family as targets for cancer therapy. Oncogene, 19(56), 6550-6565.
  • Nargund, L. V. G., et al. (2013). Synthesis of substituted fluoro indole derivatives as anti-inflammatory agents. American Journal of PharmTech Research, 3(4), 635-643.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Integrase inhibitors to treat HIV/AIDS. Nature Reviews Drug Discovery, 4(3), 236-248.
  • Shaker, O. G., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008.
  • Tintu, I., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure and Dynamics, 32(11), 1855-1863.
  • Wang, J., et al. (2010). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(5), 2432-2506.
  • Wuest, F., et al. (2009).
  • Yilmaz, I., & Kucukoglu, K. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1380.
  • Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Zhou, Y., et al. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422-518.
  • Zíadi, A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 277-297.
  • Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
  • Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. Journal of Chemical and Pharmaceutical Research, 6(7), 777-779.
  • He, Y., et al. (2024).
  • Klippstein, R., & D. A. D. (2002). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 99(12), 7957-7961.
  • Piscitelli, F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(49), 30985-31015.
  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106.
  • Singh, U. P., & Singh, R. K. (2018). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Discovery Technologies, 15(2), 90-117.
  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. Journal of Molecular Structure, 1311, 138133.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9005-9015.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Al-Qaisi, Z. A. I., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-14.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Retrieved from [Link]

  • Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link]

  • Nosova, E. V., et al. (2018). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(3), 195-198.
  • Hawash, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.
  • Wang, L., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 124, 367-376.
  • Hawash, M., et al. (2023).
  • Kumar, A., et al. (2023). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. European Journal of Medicinal Chemistry, 258, 115598.

Sources

An In-depth Technical Guide to 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of pharmaceutical research. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, fluoro-substituted indoles have emerged as a particularly valuable class of compounds in the quest for novel therapeutics. This guide provides an in-depth technical overview of a specific, yet important, member of this family: 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. We will explore its likely historical synthetic origins, detail the robust and validated methodologies for its preparation, and discuss its potential applications in the field of drug development.

Postulated Discovery and Synthetic Evolution: A Journey Through Classic Reactions

While a singular "discovery" paper for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is not prominent in the literature, its synthesis can be confidently postulated through the application of time-honored and reliable synthetic strategies for indole formation. The most logical and efficient pathway to this molecule is a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis.[4][5] This approach offers a high degree of control and versatility, making it a cornerstone of indole chemistry.

The Foundational Chemistry: Japp-Klingemann and Fischer Indole Synthesis

The Japp-Klingemann reaction , first reported in the late 19th century, is a classic method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[4] This reaction is pivotal as it provides the direct precursor for the subsequent cyclization.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most famous and widely used method for constructing the indole ring.[5] It involves the acid-catalyzed cyclization of an arylhydrazone, with the elimination of ammonia.[5] The versatility of this reaction allows for the synthesis of a vast array of substituted indoles.

A Plausible Synthetic Blueprint for 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

The synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid logically commences with the diazotization of 3-fluoroaniline, followed by a Japp-Klingemann reaction with ethyl 2-methylacetoacetate to form the key hydrazone intermediate. Subsequent Fischer indole cyclization of this intermediate, followed by ester hydrolysis, yields the target molecule.

Overall Synthetic Workflow

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A 3-Fluoroaniline B 3-Fluorobenzenediazonium chloride A->B  NaNO2, HCl D Ethyl 2-((3-fluorophenyl)hydrazono)-3-oxobutanoate B->D  + Ethyl 2-methylacetoacetate (C)  NaOAc, EtOH C Ethyl 2-methylacetoacetate E Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate D->E  Polyphosphoric acid  Heat F 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid E->F  NaOH, EtOH/H2O  Then HCl G Hydrazone Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization [3,3]-Sigmatropic\nRearrangement Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Ene-hydrazine->[3,3]-Sigmatropic\nRearrangement Intermediate [3,3]-Sigmatropic Shift Di-imine Di-imine [3,3]-Sigmatropic\nRearrangement Intermediate->Di-imine Aromatization Aminal Aminal Di-imine->Aminal Intramolecular Cyclization Indole Indole Aminal->Indole Elimination of NH3

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to present a comprehensive and predictive characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the interpretation of these spectra is explained to provide a robust framework for researchers working with this and related molecular scaffolds.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. For heterocyclic compounds like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, which represent a privileged scaffold in medicinal chemistry, a thorough understanding of their spectroscopic signatures is crucial for confirming identity, purity, and for providing insights into their electronic and structural properties. This guide serves as a detailed reference for the interpretation of the key spectroscopic data pertinent to this molecule.

Molecular Structure and Key Features

To comprehend the spectroscopic data, a foundational understanding of the molecule's structure is essential. 4-fluoro-3-methyl-1H-indole-2-carboxylic acid comprises an indole core, substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position.

Diagram: Molecular Structure of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Structure of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are detailed below.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
N-H~11.5 - 12.5broad singlet-The acidic proton on the indole nitrogen is typically deshielded and appears as a broad singlet.
COOH~13.0broad singlet-The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.
H-5~7.0 - 7.2tripletJ(H5,H6) ≈ 8.0, J(H5,F4) ≈ 8.0This proton is coupled to both H-6 and the fluorine at position 4, resulting in a triplet of doublets, which may appear as a triplet if the coupling constants are similar.
H-6~7.2 - 7.4tripletJ(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0Coupled to both H-5 and H-7, this proton will appear as a triplet.
H-7~7.5 - 7.7doubletJ(H7,H6) ≈ 8.0This proton is primarily coupled to H-6, giving a doublet.
C₃-CH₃~2.3 - 2.5singlet-The methyl protons are in a relatively shielded environment and will appear as a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the aromatic carbons through C-F coupling.

Carbon Expected Chemical Shift (ppm) ¹J(C,F) (Hz) ²J(C,F) (Hz) ³J(C,F) (Hz) Rationale
C=O~165 - 170---The carboxylic acid carbonyl carbon is highly deshielded.
C-2~130 - 135--~3-5This carbon is part of the pyrrole ring and is attached to the carboxylic acid.
C-3~110 - 115-~3-5-The carbon bearing the methyl group.
C-3a~125 - 130--~8-10A quaternary carbon at the ring junction.
C-4~155 - 160~240-250--Directly attached to the fluorine, this carbon will be significantly deshielded and show a large one-bond coupling constant.
C-5~115 - 120-~20-25-This carbon will show a two-bond coupling to fluorine.
C-6~120 - 125--~3-5A standard aromatic carbon.
C-7~110 - 115---An aromatic carbon adjacent to the pyrrole nitrogen.
C-7a~135 - 140-~10-15-A quaternary carbon at the ring junction, showing a two-bond coupling to fluorine.
C₃-CH₃~10 - 15---The methyl carbon is in a shielded region.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the indole ring. Based on data for similar 4-fluoroindole derivatives, the chemical shift is anticipated to be in the range of -120 to -125 ppm (relative to CFCl₃). The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons, primarily H-5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is expected to show several characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)3300 - 2500Strong, BroadThe O-H stretch of the carboxylic acid dimer is very broad due to hydrogen bonding.
N-H (Indole)~3400Medium, SharpThe N-H stretch of the indole ring.
C=O (Carboxylic Acid)1700 - 1680Strong, SharpThe carbonyl stretch of the conjugated carboxylic acid.
C=C (Aromatic)1600 - 1450Medium to StrongStretching vibrations of the aromatic indole ring.
C-F1100 - 1000StrongThe carbon-fluorine stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion

The nominal molecular weight of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (C₁₀H₈FNO₂) is 193.18 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed. The molecular ion peak (M⁺) in an electron ionization (EI) spectrum is expected to be prominent.

Fragmentation Pattern

The fragmentation of indole derivatives is well-documented. For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, the following key fragmentation pathways are anticipated:

  • Loss of H₂O: A peak at m/z 175 corresponding to the loss of a water molecule from the carboxylic acid.

  • Loss of COOH: A significant peak at m/z 148 resulting from the cleavage of the carboxylic acid group.

  • Loss of CO: Subsequent loss of carbon monoxide from the [M-OH]⁺ fragment could lead to a peak at m/z 147.

Diagram: Predicted Mass Spectrometry Fragmentation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

G M [M]⁺˙ m/z = 193 M_minus_H2O [M-H₂O]⁺˙ m/z = 175 M->M_minus_H2O - H₂O M_minus_COOH [M-COOH]⁺ m/z = 148 M->M_minus_COOH - •COOH Fragment_147 [M-H₂O-CO]⁺ m/z = 147 M_minus_H2O->Fragment_147 - CO

Key fragmentation pathways for the title compound.

Experimental Protocols: A General Approach

While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR: For unambiguous assignment, correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) should be performed.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Ionization: For a volatile and thermally stable compound, Electron Ionization (EI) is a standard method. For less stable compounds, Electrospray Ionization (ESI) may be preferred.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and MS characteristics. This information is intended to be a valuable resource for researchers in the synthesis, purification, and characterization of this and related indole derivatives, thereby supporting the advancement of drug discovery and development programs.

References

  • NIST Chemistry WebBook, SRD 69: Data for 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • J&K Scientific: 4-Fluoro-1H-indole-7-carboxylic acid product page. [Link]

  • PubChem: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid compound summary. [Link]

  • Chemistry LibreTexts: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online: The C=O Bond, Part III: Carboxylic Acids. [Link]

A Technical Guide to Investigating the Therapeutic Potential of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its inherent ability to interact with a multitude of biological targets has rendered it a focal point in the quest for novel therapeutics.[3] This guide focuses on a specific, yet under-explored derivative, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, to delineate a strategic approach for identifying and validating its potential therapeutic targets. The introduction of fluorine at the 4-position can significantly alter the molecule's electronic properties and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.[4] This document provides a comprehensive framework for researchers, outlining plausible target classes based on the extensive literature on related indole-2-carboxylic acid derivatives and furnishing detailed, actionable protocols for target validation.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system is a versatile heterocyclic motif that is a cornerstone of modern drug discovery.[2][5] Its planar structure and electron-rich nature facilitate a range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.[1] Consequently, indole derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][5][6] The carboxylic acid moiety at the 2-position, as seen in our compound of interest, often acts as a key pharmacophore, participating in crucial interactions within enzyme active sites or receptor binding pockets.[7][8]

Prioritized Potential Therapeutic Targets for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Based on the established activities of structurally analogous indole-2-carboxylic acids and other substituted indoles, we have identified three high-priority target classes for initial investigation:

  • Oncological Targets: Cancer remains a primary area where indole-based compounds have shown significant promise.[1][9]

  • Viral Enzymes: The unique chelating properties of the indole-2-carboxylic acid scaffold make it a prime candidate for targeting viral metalloenzymes.[7][10]

  • Neuro-inflammatory Enzymes: Indole derivatives have demonstrated potential in modulating enzymes implicated in neurodegenerative diseases.[6]

The following sections will delve into the rationale and experimental validation strategies for each of these target classes.

Target Class I: Oncology

The indole scaffold is a recurring motif in a multitude of anticancer agents, targeting various aspects of cancer cell pathophysiology, from uncontrolled proliferation to survival and metastasis.[1][9]

Proposed Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Rationale: IDO1 and TDO are key enzymes in the kynurenine pathway of tryptophan metabolism and are recognized as significant targets in cancer immunotherapy.[8] Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[8] The core indole structure of our compound of interest, coupled with the carboxylic acid at the 2-position, provides a strong basis for its potential inhibitory activity against these enzymes.

Experimental Validation Workflow:

G cluster_0 In Vitro Validation cluster_1 Mechanism of Action A Recombinant Human IDO1/TDO Enzyme Inhibition Assay B Cell-Based Kynurenine Production Assay (e.g., in HeLa or cancer cell lines) A->B Confirm cellular activity C Cytotoxicity Profiling (e.g., against a panel of cancer cell lines) B->C Assess therapeutic window D Enzyme Kinetics (e.g., Michaelis-Menten) C->D Elucidate inhibitory mechanism E Molecular Docking Studies D->E Correlate kinetic data with binding mode

Caption: Workflow for IDO1/TDO Target Validation.

Detailed Protocol: Recombinant Human IDO1/TDO Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid against purified recombinant human IDO1 and TDO enzymes.

  • Materials:

    • Recombinant human IDO1 and TDO enzymes

    • L-Tryptophan (substrate)

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Potassium phosphate buffer

    • Test compound (4-fluoro-3-methyl-1H-indole-2-carboxylic acid)

    • Positive control inhibitor (e.g., Epacadostat)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

    • Serially dilute the test compound and the positive control in DMSO.

    • In a 96-well plate, add the reaction buffer, L-tryptophan, and methylene blue.

    • Add the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding the recombinant IDO1 or TDO enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Measure the absorbance at 480 nm to quantify the kynurenine produced.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Other Potential Oncological Targets

The versatility of the indole scaffold suggests other plausible targets that warrant investigation:

Target ClassRationaleKey Validating Experiment
Kinases The indole nucleus is a privileged scaffold for kinase inhibitors, often interacting with the ATP-binding site.[1]Kinase Glo® Assay
Tubulin Many indole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][5]In vitro tubulin polymerization assay
DNA Topoisomerases Indole compounds have been shown to inhibit these enzymes, which are critical for DNA replication and repair.[1]Topoisomerase-mediated DNA relaxation assay
STAT3 The planar indole ring can interfere with STAT3 dimerization and transcriptional activity.[1]Western blot for phosphorylated STAT3 (p-STAT3)

Target Class II: Viral Enzymes

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. The indole-2-carboxylic acid moiety has shown promise in this area.

Proposed Target: HIV-1 Integrase

Rationale: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[10] It catalyzes the insertion of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[7][10][11] The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase, which is a key interaction for inhibition.[7][10]

Experimental Validation Workflow:

G cluster_0 Biochemical & Cellular Assays cluster_1 Resistance & Specificity A In vitro HIV-1 Integrase Strand Transfer Assay B HIV-1 Replication Assay in Cell Culture (e.g., MT-4 cells) A->B Confirm antiviral activity C Cytotoxicity Assay in Host Cells B->C Determine selectivity index D Resistance Profiling against known INSTI-resistant mutants C->D Assess potential for resistance E Molecular Docking with Integrase Active Site D->E Rationalize resistance profile

Caption: Workflow for HIV-1 Integrase Target Validation.

Detailed Protocol: In vitro HIV-1 Integrase Strand Transfer Assay

  • Objective: To measure the ability of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid to inhibit the strand transfer activity of recombinant HIV-1 integrase.

  • Materials:

    • Recombinant HIV-1 integrase

    • Oligonucleotide substrates (donor and target DNA)

    • Reaction buffer containing MgCl2

    • Test compound

    • Positive control (e.g., Raltegravir)

    • DNA gel electrophoresis equipment

    • DNA staining dye (e.g., SYBR Gold)

  • Procedure:

    • Pre-incubate the integrase enzyme with the donor DNA to form the enzyme-DNA complex.

    • Add the serially diluted test compound or positive control to the complex and incubate.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Allow the reaction to proceed at 37°C for a defined period.

    • Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

    • Denature the DNA products by heating.

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

    • Stain the gel with a fluorescent DNA dye and visualize the bands.

    • Quantify the intensity of the bands corresponding to the strand transfer product.

    • Calculate the IC50 value of the test compound.

Target Class III: Neuro-inflammatory Enzymes

Neurodegenerative diseases often involve complex pathological cascades, including neuro-inflammation. Targeting enzymes within these pathways is a viable therapeutic strategy.

Proposed Target: Monoamine Oxidase A (MAO-A)

Rationale: MAO-A is an enzyme that degrades monoamine neurotransmitters, such as serotonin and dopamine. Its inhibition can lead to increased levels of these neurotransmitters, which is beneficial in conditions like depression and Parkinson's disease. Indole derivatives have been identified as potent MAO-A inhibitors.[6] The indole scaffold of these inhibitors typically binds within the active site of MAO-A, establishing van der Waals contacts with lipophilic amino acid residues.[6]

Experimental Validation Workflow:

G A MAO-A/B Inhibition Assay (Fluorometric or Radiometric) B Selectivity Profiling (MAO-A vs. MAO-B) A->B Determine isoform selectivity C Kinetic Analysis to determine mode of inhibition (e.g., reversible vs. irreversible) B->C Characterize inhibition D Cell-based Neurotransmitter Uptake/Release Assays C->D Confirm cellular effects

Caption: Workflow for MAO-A Target Validation.

Detailed Protocol: MAO-A Inhibition Assay (Fluorometric)

  • Objective: To determine the potency and selectivity of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid as an inhibitor of MAO-A.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Phosphate buffer

    • Test compound

    • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • In a 96-well plate, add the phosphate buffer and the test compound at various concentrations.

    • Add the MAO-A or MAO-B enzyme and pre-incubate.

    • Prepare a detection mixture containing the MAO substrate, HRP, and Amplex Red.

    • Initiate the reaction by adding the detection mixture to the wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em).

    • The enzymatic reaction produces H2O2, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to elucidating the therapeutic potential of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. The proposed targets—IDO1/TDO, HIV-1 integrase, and MAO-A—represent high-priority avenues of investigation based on the extensive and promising research on related indole derivatives. The detailed experimental protocols and validation workflows offer a clear roadmap for researchers to systematically evaluate the biological activity of this novel compound. Positive results from these initial studies would pave the way for further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies, and lead optimization to enhance potency, selectivity, and drug-like properties. The versatile indole scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this specific derivative is a meritorious scientific endeavor.

References

  • Yakkala, P. A., Erram, V., Begum, S. A., & Kamal, A. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing.
  • Wang, Y.-C., Zhang, W.-L., Zhang, R.-H., Liu, C.-H., Zhao, Y.-L., Yan, G.-Y., Liao, S.-G., Li, Y.-J., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
  • Gao, S., et al. (2022).
  • Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases – A Focus on Psychotria L. Genus. (2014). Current Topics in Medicinal Chemistry.
  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
  • Anuradha, Mittal, A., & Sharma, S. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PubMed Central.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed.
  • Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents. (n.d.). Benchchem.
  • Structure-Activity Relationship of 3-Fluoro-2-Methyl-1H-Indole Analogs as Potent Anticancer Agents. (n.d.). Benchchem.
  • Indole-2-carboxylic acid derivatives. (1993).
  • octahydroindole-2-carboxylic acid derivatives for drug discovery. (n.d.). Benchchem.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH.

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid presents a unique building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic routes to this core structure and its subsequent derivatization into esters and amides. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions. The potential biological significance of the resulting derivatives will also be explored, offering insights for drug discovery and development programs.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3] The unique electronic and structural characteristics of the indole nucleus allow it to interact with a wide range of biological targets.[1] The introduction of specific substituents onto the indole core can modulate its physicochemical properties and biological activity, making the synthesis of tailored indole derivatives a key strategy in medicinal chemistry.

This guide focuses on the 4-fluoro-3-methyl-1H-indole-2-carboxylic acid core. The presence of a fluorine atom at the 4-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions. The methyl group at the 3-position and the carboxylic acid at the 2-position provide crucial handles for further chemical modification and diversification.

Synthesis of the 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Core

The construction of the 4-fluoro-3-methyl-1H-indole-2-carboxylic acid core is most effectively achieved through a two-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This classical yet robust approach allows for the efficient assembly of the desired substituted indole from readily available starting materials.

Step 1: Japp-Klingemann Reaction for Hydrazone Formation

The Japp-Klingemann reaction is a reliable method for synthesizing arylhydrazones from β-ketoesters and aryl diazonium salts.[4][5] In this specific synthesis, 3-fluoroaniline is the starting material for the generation of the corresponding diazonium salt, which then reacts with ethyl 2-methylacetoacetate.

Mechanism Rationale: The reaction is initiated by the diazotization of 3-fluoroaniline under acidic conditions with sodium nitrite. The resulting diazonium salt is a potent electrophile. The β-ketoester, ethyl 2-methylacetoacetate, is deprotonated at the α-carbon by a base (e.g., sodium acetate) to form an enolate, which acts as the nucleophile. The nucleophilic attack of the enolate on the diazonium salt, followed by hydrolysis and decarboxylation of the acetyl group, yields the desired ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate.[4]

Japp_Klingemann cluster_diazotization Diazotization cluster_coupling Coupling 3-Fluoroaniline 3-Fluoroaniline NaNO2_HCl NaNO2, HCl 0-5 °C 3-Fluoroaniline->NaNO2_HCl Diazonium_Salt 3-Fluorophenyl diazonium chloride NaNO2_HCl->Diazonium_Salt Enolate Enolate Diazonium_Salt->Enolate Nucleophilic Attack Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate Base Base (e.g., NaOAc) Ethyl_2-methylacetoacetate->Base Base->Enolate Hydrazone Ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate Enolate->Hydrazone Hydrolysis & Decarboxylation

Figure 1: Japp-Klingemann Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate

  • Diazonium Salt Preparation: In a flask equipped with a stirrer and thermometer, dissolve 3-fluoroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.[6]

  • Coupling Reaction: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (10 mmol) and sodium acetate (30 mmol) in ethanol. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[6]

  • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into a large volume of cold water. The precipitated crude hydrazone is collected by filtration and washed with cold water until neutral. Recrystallize the crude product from ethanol to yield the pure ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate.

Step 2: Fischer Indole Synthesis for Cyclization

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions.[7][8][9] In this case, the previously synthesized hydrazone undergoes an acid-catalyzed intramolecular cyclization.

Mechanism Rationale: The reaction is initiated by the protonation of the hydrazone. This is followed by a[10][10]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent tautomerization, cyclization, and elimination of ammonia lead to the formation of the aromatic indole ring.[7][8] The choice of acid catalyst is crucial; polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.[9]

Fischer_Indole Hydrazone Ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate Acid_Catalyst Acid Catalyst (e.g., H2SO4 in EtOH) Hydrazone->Acid_Catalyst Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization Heat Acid_Catalyst->Cyclization Indole_Ester Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate Cyclization->Indole_Ester Hydrolysis Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O) Indole_Ester->Hydrolysis Indole_Acid 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid Hydrolysis->Indole_Acid

Figure 2: Fischer Indole Synthesis and Hydrolysis.

Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate and Subsequent Hydrolysis

  • Cyclization: To a flask containing the ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate (10 mmol), add a solution of concentrated sulfuric acid in absolute ethanol (e.g., 10% v/v). Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The crude indole ester will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the crude ester by recrystallization from ethanol or by column chromatography on silica gel.

  • Hydrolysis: To obtain the free carboxylic acid, dissolve the purified ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate (5 mmol) in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10%). Reflux the mixture for 2-3 hours.

  • Acidification and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid to pH 2-3. The 4-fluoro-3-methyl-1H-indole-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Derivatization of the Indole Core

The carboxylic acid and the indole nitrogen of the 4-fluoro-3-methyl-1H-indole-2-carboxylic acid core provide versatile handles for the synthesis of a diverse library of derivatives.

Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide range of substituents. Various coupling reagents can be employed to activate the carboxylic acid for reaction with an amine.

Causality of Reagent Choice: The choice of coupling reagent depends on the reactivity of the amine and the desired reaction conditions.

  • Carbodiimides (EDC, DCC): These are widely used and effective for a broad range of amines. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce racemization.

  • Phosphonium Salts (BOP, PyBOP): These reagents are highly efficient and particularly useful for coupling less reactive amines or for sterically hindered substrates.

  • Uronium/Aminium Salts (HATU, HBTU): These are among the most powerful coupling reagents, offering fast reaction times and high yields, even for challenging couplings.

Experimental Protocol: General Procedure for Amide Synthesis

  • To a solution of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (1 mmol) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 mmol) and a base (e.g., DIPEA, 2 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

AmineCoupling ReagentBaseSolventTypical Yield
BenzylamineHATUDIPEADMF>90%
MorpholineEDC/HOBtDIPEADCM85-95%
AnilinePyBOPDIPEADMF70-85%
Esterification

Esterification of the carboxylic acid can be achieved through various methods, with the choice depending on the alcohol's reactivity and the desired scale of the reaction.

Causality of Method Choice:

  • Fischer Esterification: This acid-catalyzed reaction with an excess of the alcohol is suitable for simple, unhindered alcohols and is cost-effective for large-scale synthesis.[3]

  • Alkylation of the Carboxylate Salt: This method involves deprotonating the carboxylic acid with a base (e.g., Cs2CO3, K2CO3) followed by reaction with an alkyl halide. It is a versatile method for a wide range of alkyl groups.

  • Coupling Reagent-Mediated Esterification: Similar to amide bond formation, coupling reagents can be used to activate the carboxylic acid for reaction with an alcohol. This is particularly useful for hindered alcohols.

Experimental Protocol: Esterification via Alkylation

  • To a solution of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (1 mmol) in a polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., ethyl iodide, 1.2 mmol).

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Work-up and Purification: Follow a similar procedure as described for the amide synthesis.

N-Alkylation of the Indole Ring

The indole nitrogen can be alkylated under basic conditions, typically using a strong base to deprotonate the N-H followed by reaction with an alkylating agent.

Causality of Reaction Conditions: The choice of base and solvent is critical for efficient and selective N-alkylation. Strong bases like sodium hydride (NaH) are often used in anhydrous polar aprotic solvents such as DMF or THF.[11][12] The use of phase-transfer catalysts can also facilitate N-alkylation under milder conditions.[12]

Experimental Protocol: General Procedure for N-Alkylation

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF under an inert atmosphere, add a solution of ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate (1 mmol) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the N-alkylated product by column chromatography.

Biological Significance and Future Directions

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated a wide range of biological activities. For instance, various indole-2-carboxamides have been reported to possess potent antiviral and antimicrobial properties.[2][13][14] The specific substitution pattern of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid provides a unique starting point for the design of novel therapeutic agents.

The derivatization strategies outlined in this guide allow for the systematic exploration of the structure-activity relationship (SAR) of this compound class. By varying the substituents on the amide or ester functionalities, as well as on the indole nitrogen, researchers can fine-tune the pharmacological properties of these molecules to optimize their potency, selectivity, and pharmacokinetic profiles.

Future work in this area could focus on:

  • The synthesis of a diverse library of derivatives and their screening against a panel of biological targets.

  • In-depth investigation of the mechanism of action of the most promising compounds.

  • Optimization of the lead compounds to improve their drug-like properties.

The synthetic methodologies and strategic insights provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutics.

References

  • Xue, S., Ma, L., Gao, R., Li, Y., & Li, Z. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

  • Sellitto, G., et al. (2021). A review on recent developments of indole-containing antiviral agents. Molecules, 26(11), 3295. [Link]

  • Stankova, K., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 793. [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • Wroblewska, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13861. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 84-90. [Link]

  • Xue, S., Ma, L., Gao, R., Li, Y., & Li, Z. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(12), 10168-10181. [Link]

  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 84-90. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Hughes, D. L. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9786-9794. [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 16(2), 139-145. [Link]

  • Singh, P., et al. (2016). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3572. [Link]

  • Fun, H. K., et al. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1029. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PubChem. (n.d.). Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. [Link]

  • Montalbán, A. G., et al. (2018). Evolution of amide bond formation. Chemical Society Reviews, 47(1), 44-83. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Kalir, A., & Szara, S. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S.
  • Fun, H. K., et al. (2009). Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1029. [Link]

  • Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 291(21), 11041-11049. [Link]

  • Fun, H. K., et al. (2009). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1029. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Zhdankin, V. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Pharmaceuticals, 11(3), 75. [Link]

  • Sundberg, R. J., & Russell, H. F. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5415-5419. [Link]

Sources

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential.[1][2] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule.[3][4] These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.[5][6] This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Fluorine Advantage: Modifying Physicochemical Properties of the Indole Nucleus

The introduction of a fluorine atom, despite its minimal steric footprint (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), fundamentally alters the electronic landscape of the indole ring.[3] This has profound, and often predictable, consequences on key physicochemical parameters that govern a molecule's behavior in a biological system.

Modulating Basicity (pKa)

One of the most powerful applications of fluorine is its ability to lower the pKa of nearby basic functional groups, such as amines commonly found in indole-based drug candidates. The strong electron-withdrawing nature of fluorine reduces the electron density on the basic nitrogen, making it less likely to accept a proton.[3] This reduction in basicity can dramatically improve oral absorption and bioavailability, as a less basic compound is less likely to be protonated in the acidic environment of the stomach, thereby facilitating better membrane permeation.[3][7]

A compelling example is seen in the development of selective human 5-HT1D receptor ligands. Researchers found that incorporating fluorine into 3-(3-(piperidin-1-yl)propyl)indoles significantly reduced the pKa of the piperidine nitrogen. This decrease in basicity was shown to have a "dramatic, beneficial influence on oral absorption".[8]

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is highly context-dependent. While fluorine is the most electronegative element, a single fluorine atom on an aromatic ring often increases lipophilicity (LogP) compared to its hydrogen counterpart.[2][3] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond.[9] This enhanced lipophilicity can improve membrane permeability and aid in crossing the blood-brain barrier.[4][10] However, excessive fluorination can lead to liabilities such as poor solubility or increased susceptibility to efflux pumps.[10]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Indole Analogs

Compound PairModificationpKa (Basic Center)LogPImpact Noted
Piperidinyl-propyl-indole vs. 4-Fluoro-piperidinyl-propyl-indoleFluorine on piperidineLoweredIncreasedImproved oral absorption[8]
Indole vs. 5-FluoroindoleFluorine on indole ringN/AIncreasedIncreased lipophilicity
Indole vs. 5-TrifluoromethylindoleCF3 group on indole ringN/ASignificantly IncreasedIncreased hydrophobicity, potential for enhanced protein binding[4]

Enhancing Metabolic Stability: Blocking the "Soft Spots"

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2][11] The indole ring, particularly at positions susceptible to oxidation, is often a metabolic "soft spot," readily attacked by cytochrome P450 (CYP) enzymes.[12][13]

The Carbon-Fluorine Bond: A Metabolic Shield

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol). This inherent strength makes the C-F bond highly resistant to oxidative cleavage by CYP enzymes.[3] By strategically placing a fluorine atom at a metabolically labile position on the indole ring, chemists can effectively block this metabolic pathway.[7] This "metabolic shielding" leads to a longer metabolic half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[10][11]

The primary metabolic pathways for the indole nucleus involve oxidation by CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1, leading to products like oxindole and 3-hydroxyindole (indoxyl).[12] Placing a fluorine atom at the 3, 4, 5, 6, or 7-position can hinder these oxidative processes.

Visualization of Metabolic Blocking

The following diagram illustrates the concept of using fluorine to block a common metabolic oxidation site on an indole scaffold.

G cluster_0 Metabolic Pathway of Parent Indole cluster_1 Metabolic Pathway of Fluorinated Indole Parent Indole Lead Compound (Metabolic 'Soft Spot' at C5) CYP450 CYP450 Enzymes (e.g., CYP2A6, CYP2C19) Parent->CYP450 Oxidation Metabolite 5-Hydroxyindole Metabolite (Rapid Clearance) CYP450->Metabolite Fluoro_Parent 5-Fluoroindole Analog (Metabolic Site Blocked) Blocked_CYP CYP450 Enzymes Fluoro_Parent->Blocked_CYP Oxidation Inhibited by Strong C-F Bond No_Metabolism Reduced Metabolism (Increased Half-Life) Blocked_CYP->No_Metabolism start Design & Synthesize Parent (H) and Fluorinated (F) Indole Analogs physchem Physicochemical Profiling (pKa, LogP, Solubility) start->physchem metabolism In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) start->metabolism binding Target Binding Assay (e.g., Ki, IC50) start->binding data_analysis Data Analysis & Comparison (H vs. F Analog) physchem->data_analysis metabolism->data_analysis binding->data_analysis decision Advance Candidate with Superior Profile? data_analysis->decision stop End/Redesign decision->stop No proceed Proceed to In Vivo Studies decision->proceed Yes

Caption: Workflow for evaluating fluorinated indole analogs.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound. [14][15] Objective: To quantify the rate of disappearance of the parent and fluorinated indole compounds when incubated with human liver microsomes.

Materials:

  • Human Liver Microsomes (from a reputable supplier) [16]* NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Parent and Fluorinated, 1 mM stock in DMSO)

  • Positive control compound (e.g., Verapamil, known high-turnover compound)

  • Negative control (compound incubated without NADPH)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate, thermal cycler or water bath (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the test compound working solutions by diluting the stock to a final incubation concentration of 1 µM in phosphate buffer.

  • Incubation Setup (Self-Validating System):

    • Test Wells: Add liver microsome solution and test compound solution to the wells.

    • Negative Control: Add liver microsome solution and test compound solution, but substitute the NADPH solution with plain buffer. This control validates that disappearance is enzyme-dependent.

    • Positive Control: Run a known substrate like verapamil in parallel to confirm the metabolic competency of the microsome batch. [16] * Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. [17] * Immediately stop the reaction by adding the aliquot to a well containing ice-cold quenching solution. The "0-minute" time point serves as the baseline concentration.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. [15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL). [17][18]

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its application to the privileged indole scaffold provides a powerful strategy for overcoming common drug development hurdles. By judiciously modifying the physicochemical properties, blocking metabolic liabilities, and enhancing target interactions, fluorine can transform a promising indole lead into a viable drug candidate. The experimental workflows and protocols described herein provide a robust framework for systematically evaluating and validating the positive impact of fluorination, ensuring that decisions are driven by reliable, quantitative data. As synthetic methodologies for fluorination continue to advance, the role of this unique element in shaping the future of indole-based therapeutics will only expand.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • The role of fluorine in medicinal chemistry. Pharmaceutical and Medicinal Chemistry.
  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824.
  • He, X., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Drug Metabolism and Disposition, 35(12), 2308-2316.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah.
  • Applications of Fluorine in Medicinal Chemistry.
  • He, X., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. American Society for Pharmacology and Experimental Therapeutics.
  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process.
  • . BenchChem.
  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 26.
  • How to Conduct an In Vitro Metabolic Stability Study. Sanford Health.
  • The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Gakh, A. A., & Gakh, A. A. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 134-162.
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Royal Society of Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Fluorine-containing indoles: Synthesis and biological activity.
  • In Vitro Metabolic Stability.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry.
  • Case studies of fluorine in drug discovery. Elsevier.
  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.

Sources

A Phased Approach to the Preliminary In-Vitro Screening of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Targeted Screening Cascade

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, presents a compelling case for investigation. The fluorine atom can enhance metabolic stability and binding affinity, the methyl group can modulate steric interactions with target proteins, and the carboxylic acid moiety provides a key site for hydrogen bonding.[3]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, multi-phased screening cascade designed to efficiently triage this novel chemical entity. Our approach is built on a foundation of scientific logic, beginning with broad, cost-effective assays to identify any significant biological activity. Positive "hits" will then trigger progression to more specific, potency-defining secondary assays and preliminary mechanistic studies. This strategy ensures that resources are focused on the most promising therapeutic avenues, providing a clear, data-driven path for further drug development.

Phase 1: Primary Screening - Establishing a Broad Biological Activity Profile

The initial phase is designed for maximum information yield with minimal compound expenditure. We will simultaneously probe for three of the most common activities associated with indole derivatives: general cytotoxicity (a proxy for anticancer potential), antimicrobial efficacy, and anti-inflammatory effects.

Diagram: Tiered In-Vitro Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Potency & Selectivity) cluster_2 Phase 3: Preliminary Mechanistic Studies P1_Cyto Broad Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) vs. Cancer Cell Panel Decision1 HIT IDENTIFIED? (e.g., >50% Inhibition) P1_Cyto->Decision1 P1_Micro Antimicrobial Screen (e.g., Single-Point Assay) vs. Gram+/- Bacteria Decision2 HIT IDENTIFIED? (e.g., Zone of Inhibition) P1_Micro->Decision2 P1_Inflam Anti-inflammatory Screen (e.g., TNF-α Release @ 10 µM) vs. LPS-stimulated Macrophages Decision3 HIT IDENTIFIED? (e.g., >50% Inhibition) P1_Inflam->Decision3 P2_Cyto IC50 Determination (Dose-Response) vs. Hit Cancer & Normal Cell Lines P3_Cyto Apoptosis / Cell Cycle Assays P2_Cyto->P3_Cyto P2_Micro MIC/MBC Determination (Broth Microdilution) Future Proceed to Advanced Studies (e.g., In-Vivo Models) P2_Micro->Future P3_Cyto->Future P3_Inflam COX/LOX Inhibition or NF-κB Pathway Analysis P3_Inflam->Future Decision1->P2_Cyto Yes Stop Activity Not Detected (Archive Compound) Decision1->Stop No Decision2->P2_Micro Yes Decision2->Stop No Decision3->P3_Inflam Yes Decision3->Stop No

Caption: A logical, tiered screening cascade for novel compound evaluation.

Broad-Spectrum Cytotoxicity Assay

Rationale: The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This serves a dual purpose: it's a primary screen for potential anticancer activity and a general indicator of cytotoxicity that will be crucial for interpreting results from other assays.[4] The MTT assay is a robust, colorimetric method that is cost-effective for initial screening.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung], HCT-116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in DMSO. Prepare a working concentration (e.g., 10 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound, a vehicle control (DMSO at the same final concentration), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a "hit."

Antimicrobial Activity Screen

Rationale: Given the known antimicrobial potential of indole derivatives, a primary screen against representative Gram-positive and Gram-negative bacteria is warranted.[6] The agar well diffusion method provides a straightforward, qualitative assessment of antibacterial activity.[7]

Experimental Protocol: Agar Well Diffusion Assay

  • Bacterial Culture: Prepare fresh overnight cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Plate Preparation: Spread 100 µL of the bacterial suspension (adjusted to a 0.5 McFarland standard) onto the surface of Mueller-Hinton agar plates.[8]

  • Well Creation: Use a sterile cork borer to create uniform wells (6 mm diameter) in the agar.[8]

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound (at a high concentration, e.g., 1 mg/mL), a vehicle control (DMSO), and a positive control (e.g., Ciprofloxacin) to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented).

  • Analysis: The presence of a clear zone of inhibition indicates antimicrobial activity.

Primary Anti-inflammatory Screen

Rationale: Chronic inflammation is linked to numerous diseases, and many indole compounds exhibit anti-inflammatory properties.[1] A cell-based assay measuring the inhibition of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophages provides a physiologically relevant primary screen.[9] The human monocytic cell line THP-1, differentiated into macrophages, is a validated model for this purpose.[9]

Experimental Protocol: TNF-α Inhibition Assay

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Pre-treatment: Replace the medium with fresh medium containing the test compound (e.g., 10 µM), a vehicle control (DMSO), and a positive control (e.g., Dexamethasone). Incubate for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to all wells except the negative control to induce an inflammatory response.

  • Incubation: Incubate for 6-18 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Data Acquisition: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated vehicle control. A significant reduction indicates a "hit."

Phase 2: Secondary Screening - Defining Potency and Selectivity

Any compound identified as a "hit" in Phase 1 merits further investigation to quantify its potency and, for cytotoxic compounds, its selectivity.

IC₅₀ Determination and Selectivity Index

Rationale: For a cytotoxic hit, it is crucial to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.[4] Equally important is to assess cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts or HEK293 cells) to calculate a selectivity index (SI). A higher SI indicates a greater therapeutic window.[5]

Protocol: The MTT assay protocol from Phase 1 is repeated, but instead of a single concentration, a serial dilution of the compound (e.g., 8-10 concentrations ranging from 0.01 µM to 100 µM) is used. This is performed on both the "hit" cancer cell line(s) and a normal cell line. The IC₅₀ is calculated by plotting a dose-response curve.

Data Presentation: Cytotoxicity and Selectivity
Compound IDCell Line (Cancer)IC₅₀ (µM)Cell Line (Normal)IC₅₀ (µM)Selectivity Index (SI)¹
4F-3M-Indole-2CA MCF-7ValueHEK293ValueValue
Doxorubicin (Control)MCF-7ValueHEK293ValueValue
¹ Selectivity Index (SI) = IC₅₀ Normal Cell Line / IC₅₀ Cancer Cell Line
Minimum Inhibitory Concentration (MIC) Determination

Rationale: For an antimicrobial hit, the next step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent required to inhibit the visible growth of a microorganism.[10] The broth microdilution method is the gold-standard quantitative technique.[7][8]

Protocol: This assay is performed in a 96-well plate. The test compound is serially diluted in a suitable broth medium. A standardized inoculum of the target microorganism is added to each well. After incubation, the MIC is determined as the lowest compound concentration where no visible growth occurs.[8]

Data Presentation: Antimicrobial Potency
Compound IDMicroorganismGram StainMIC (µg/mL)
4F-3M-Indole-2CA S. aureusPositiveValue
4F-3M-Indole-2CA E. coliNegativeValue
Ciprofloxacin (Control)S. aureusPositiveValue
Ciprofloxacin (Control)E. coliNegativeValue

Phase 3: Preliminary Mechanistic Insight

With potency established, initial experiments can provide valuable clues about the compound's mechanism of action.

Diagram: Hypothetical Inhibition of NF-κB Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα (Ubiquitination & Degradation) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocates IkB_P->NFkB Releases Compound 4F-3M-Indole-2CA (Hypothetical Target) Compound->IKK Inhibits? DNA DNA NFkB_Nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.

Rationale for Mechanistic Studies:

  • For Anticancer Hits: A potent and selective compound warrants investigation into how it kills cancer cells. Key mechanisms for indole derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12] These can be initially assessed using flow cytometry-based assays for Annexin V staining (apoptosis) and propidium iodide staining (cell cycle).

  • For Anti-inflammatory Hits: Understanding the mechanism could involve investigating the inhibition of key inflammatory enzymes like Cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are involved in prostaglandin and leukotriene synthesis, respectively.[13] Alternatively, as depicted in the diagram above, the effect on upstream signaling pathways like NF-κB can be explored using reporter assays or Western blotting for key proteins like phosphorylated IκBα.

Conclusion and Path Forward

This structured, in-depth guide provides a comprehensive framework for the preliminary in-vitro screening of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By progressing logically from broad primary screens to more defined secondary and mechanistic assays, this approach ensures a thorough and efficient evaluation. The data generated will form a robust package to support a " go/no-go " decision for advancing the compound into more complex preclinical models, ultimately accelerating the path of drug discovery.

References

  • National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Wiedermann, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Slideshare. Screening models for inflammatory drugs.
  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • Karak, V., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Zhang, M., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Wang, D., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines.
  • Kráľová, K., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.
  • Ramkumar, R., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers.
  • Al-Ostath, O. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
  • ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties.
  • El-Sayed, M. A., et al. (2011). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands.
  • Narsimha, S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. SciSpace.
  • Szychowski, J., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. PubMed.
  • Scott, T. G., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI.
  • Szałaj, N., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI.

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-fluoro-3-methyl-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic candidates. Its synthesis, often accomplished via classical methods like the Fischer indole synthesis, typically yields a crude product containing various impurities, including starting materials, isomers, and reaction byproducts. Achieving the high purity (>98%) required for downstream applications in drug discovery and development necessitates robust and optimized purification protocols. This guide provides a comprehensive overview and detailed, field-proven protocols for the purification of the title compound, focusing on acid-base extraction, recrystallization, and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction: The Challenge of Purity

The indole nucleus is a "privileged structure" in pharmacology, and its substituted derivatives are integral to the development of new medicines.[1] 4-fluoro-3-methyl-1H-indole-2-carboxylic acid serves as a versatile intermediate for active pharmaceutical ingredients (APIs).[2] The presence of impurities, even in small amounts, can lead to misleading biological data, complicate reaction scale-up, and introduce potential toxins.

The common synthetic pathway to this compound is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4][5] This reaction, while effective, can generate a mixture of products that complicates isolation. This document outlines systematic protocols to address these purification challenges.

Synthesis Context: The Origin of Impurities

To effectively purify a compound, one must understand the potential impurities originating from its synthesis. A common route involves the Japp-Klingemann reaction to form the necessary phenylhydrazone, followed by Fischer cyclization.[1][6][7]

Synthesis_Pathway cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer_indole Fischer Indole Synthesis A 3-Fluoroaniline C Aryl Diazonium Salt A->C NaNO2, HCl B Ethyl 2-methylacetoacetate D Phenylhydrazone Intermediate B->D Coupling C->D Coupling E Crude Product (4-fluoro-3-methyl-1H-indole- 2-carboxylic acid ethyl ester) D->E Acid Catalyst (e.g., PPA, H2SO4) Heat F Hydrolysis E->F Base (e.g., NaOH, KOH) G Crude Carboxylic Acid F->G

Caption: General synthetic workflow leading to the crude product.

Common Impurities:

  • Unreacted Starting Materials: 3-fluorophenylhydrazine, ethyl pyruvate.

  • Side-Products: Isomeric indoles (e.g., 6-fluoro isomer), products from incomplete cyclization.

  • Reagents/Catalysts: Residual acid (H₂SO₄, PPA), base from hydrolysis.

  • Solvents: High-boiling point solvents used in synthesis (e.g., ethanol, acetic acid).

Purification Workflow: A Multi-Step Strategy

A robust purification strategy typically involves a primary bulk purification step followed by a final polishing step. For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a combination of acid-base extraction and recrystallization is highly effective.

Purification_Workflow Start Crude Synthetic Mixture Step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Step1 Step2 Acid-Base Extraction (Wash with aq. NaHCO3) Step1->Step2 Step3 Separate Layers Step2->Step3 Org_Phase Organic Phase: Neutral/Basic Impurities Step3->Org_Phase Discard Aq_Phase Aqueous Phase: Sodium Indole-2-carboxylate Step3->Aq_Phase Collect Step4 Acidify Aqueous Phase (e.g., 2M HCl to pH ~2-3) Aq_Phase->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Wash Solid with Water & Dry Step5->Step6 Step7 Recrystallization Step6->Step7 Final Pure Product (>98% Purity) Step7->Final

Caption: Recommended multi-step purification workflow.

Detailed Protocols

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. The target compound is deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase and are thus separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (10 g) in a suitable organic solvent like ethyl acetate (150-200 mL). Ensure complete dissolution.

  • Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL).

    • Causality: NaHCO₃ is a weak base, which is strong enough to deprotonate the carboxylic acid but not acidic enough to cause unwanted side reactions with the indole ring.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (50 mL) to maximize recovery.

  • Precipitation: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate will form.

    • Causality: Acidification below the pKa of the carboxylic acid ensures complete protonation and precipitation, maximizing yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual inorganic salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. This typically yields a product with >95% purity.

Protocol 2: Recrystallization

Principle: This is the primary method for achieving high crystalline purity. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent system. Ethanol/water or ethyl acetate/hexane are excellent choices for indole-2-carboxylic acids.[8]

  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture to reflux with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source. If using a co-solvent, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow the solution to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities compared to the fine powder that results from rapid cooling.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Parameter Solvent System 1 Solvent System 2 Expected Outcome
Primary Solvent EthanolEthyl AcetateGood solubility at high temp.
Anti-Solvent Deionized Watern-HexanePoor solubility
Typical Ratio ~3:1 to 5:1 (Ethanol:Water)~1:2 to 1:3 (EtOAc:Hexane)Fine, needle-like crystals
Purity >98.5%>98.5%-
Protocol 3: Silica Gel Column Chromatography

Principle: For removing impurities with very similar polarity, column chromatography is the method of choice. Separation occurs based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.

  • Elution: Elute the column with an appropriate solvent system. For acidic compounds, adding a small amount of acetic acid (~0.5-1%) to the mobile phase is crucial.

    • Causality: The acetic acid protonates the silica gel's silanol groups and the analyte's carboxyl group, preventing peak tailing and improving separation.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid.

Parameter Mobile Phase System 1 Mobile Phase System 2
Solvents Ethyl Acetate / Petroleum EtherDichloromethane / Methanol
Gradient Start with 10% EtOAc, gradually increase to 30-40%Start with 100% DCM, gradually increase to 5% MeOH
Additive 0.5% Acetic Acid0.5% Acetic Acid

Purity Verification

After purification, the identity and purity of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[9][10]

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is common. For example, starting with 50:50 and ramping to 95:5 methanol:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.[10]

  • NMR Spectroscopy: Confirms the chemical structure. For the title compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

  • Mass Spectrometry (MS): ESI-HRMS should be used to confirm the exact mass.[9]

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents and strong acids/bases with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI.
  • A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis Online.
  • Fischer indole synthesis. Wikipedia. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Japp klingemann reaction. Slideshare. [Link]

Sources

Application Notes and Protocols for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Indole Scaffold

4-fluoro-3-methyl-1H-indole-2-carboxylic acid is a bespoke chemical intermediate engineered for the precise demands of modern drug discovery and materials science. Its architecture, featuring a fluorinated indole core, offers a unique combination of properties that are highly sought after in the synthesis of complex molecular entities. The strategic placement of the fluorine atom at the 4-position can significantly modulate the physicochemical properties of derivative compounds, including lipophilicity, metabolic stability, and binding affinity, a concept central to the expanding role of fluorine in medicinal chemistry.[1] The indole-2-carboxylic acid moiety itself is a versatile handle for a variety of chemical transformations, serving as a linchpin for the construction of diverse molecular libraries. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical characteristics of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 1417357-90-4[2][3]
Molecular Formula C₁₀H₈FNO₂[3]
Molecular Weight 193.17 g/mol PubChem
Appearance Typically an off-white to light yellow solidSupplier Data
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents and water.General Knowledge

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Avoid inhalation of dust and contact with skin and eyes. For long-term storage, refrigeration is recommended to maintain purity and prevent degradation.

Core Applications and Synthetic Protocols

The utility of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid as a chemical intermediate is primarily centered on the reactivity of its carboxylic acid group. This functional group provides a gateway to a multitude of derivatives through well-established synthetic methodologies. The most prevalent applications include amide bond formation, esterification, and, to a lesser extent, decarboxylation.

Amide Bond Formation: Accessing a Diverse Chemical Space

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of the indole scaffold to a vast array of amine-containing building blocks.[2][4] The resulting amides are often key components of biologically active molecules.

Rationale for Reagent Selection: The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[5][6] The choice of coupling reagent and conditions can be critical for success, especially with electronically deficient or sterically hindered amines.[5]

Experimental Protocol: General Amide Coupling using EDC/HOBt

This protocol describes a general and robust method for the coupling of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add the amine of choice (1.1 equivalents), followed by HOBt (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Workflow for Amide Coupling

Amide_Coupling_Workflow Start Start: Dissolve Indole Acid in DMF AddReagents Add Amine, HOBt, and DIPEA Start->AddReagents Cool Cool to 0°C AddReagents->Cool AddEDC Add EDC Cool->AddEDC React Stir at RT for 12-24h AddEDC->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for the synthesis of amides from 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification of the carboxylic acid group can be used to modify the polarity of the molecule, which can be advantageous for optimizing solubility and permeability. In drug development, esters are often employed as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. The Fischer esterification is a classic and cost-effective method for this transformation.[7][8][9]

Rationale for Reagent Selection: Fischer esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7][8] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the methyl ester of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. The same principle can be applied to other simple alcohols.

Materials:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Suspend 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by recrystallization or column chromatography on silica gel.

Esterification Reaction Pathway

Fischer_Esterification IndoleAcid 4-fluoro-3-methyl-1H-indole-2-carboxylic acid Reflux Reflux IndoleAcid->Reflux Methanol Methanol (excess) Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Ester Methyl 4-fluoro-3-methyl-1H-indole-2-carboxylate Reflux->Ester Water Water Reflux->Water

Caption: Fischer esterification of the title compound to its methyl ester.

Decarboxylation: Accessing the 2-Unsubstituted Indole Core

Decarboxylation of indole-2-carboxylic acids provides a route to the corresponding 2-unsubstituted indoles.[10] This transformation can be useful if the 4-fluoro-3-methyl-1H-indole scaffold is desired without the C2-substituent. Thermal decarboxylation, sometimes in the presence of a copper catalyst, is a common method.[11] More recent methods have explored metal-free conditions.[12]

Rationale for Reaction Conditions: The decarboxylation of heteroaromatic carboxylic acids often requires high temperatures.[11][13] The use of a high-boiling solvent like quinoline or N,N-dimethylformamide (DMF) facilitates reaching the required reaction temperature.[11][13] Catalysts such as copper or its salts can lower the required temperature and improve yields.[11]

Experimental Protocol: Thermal Decarboxylation

This protocol provides a general procedure for the decarboxylation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Materials:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Quinoline or N,N-Dimethylformamide (DMF)

  • Copper(I) oxide (optional, catalytic amount)

  • Round-bottom flask with a distillation setup or reflux condenser

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 equivalent) and quinoline or DMF.

  • If using, add a catalytic amount of copper(I) oxide.

  • Heat the mixture under an inert atmosphere to a high temperature (typically 150-250 °C, depending on the solvent and substrate).

  • Monitor the reaction by observing the cessation of CO₂ evolution and by TLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If quinoline is used as the solvent, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash extensively with aqueous acid (e.g., 1M HCl) to remove the quinoline.

  • If DMF is used, dilute with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-fluoro-3-methyl-1H-indole by column chromatography or distillation.

Conclusion

4-fluoro-3-methyl-1H-indole-2-carboxylic acid is a highly valuable and versatile intermediate in synthetic chemistry. Its fluorinated indole core offers strategic advantages in the design of novel pharmaceuticals and functional materials. The carboxylic acid functionality serves as a reliable and adaptable handle for a range of chemical transformations, most notably amide bond formation and esterification, enabling the synthesis of a wide array of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful building block in their synthetic endeavors.

References

  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Process for the preparation of indole derivatives.
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Institutes of Health. [Link]

  • Synthesis and in vitro characterization of 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[11][13][14]triazole-4-carboxylic acid derivatives. A new class of selective GSK-3 inhibitors. PubMed. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. SciSpace. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • NR4A1 ligands, pharmaceutical compositions, and related methods of use. PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Galore International Journal of Health Sciences and Research. [Link]

  • Drug Discovery Patents. Charles River Laboratories. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. National Institutes of Health. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Application Notes and Protocols for Characterizing 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for characterizing the biological activities of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. Given the known therapeutic potential of indole-2-carboxylic acid derivatives as anti-cancer and anti-inflammatory agents, this guide outlines a logical, multi-tiered approach to elucidate the compound's efficacy and mechanism of action.[1][2][3][4][5]

Introduction: The Therapeutic Promise of Indole-2-Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[2] These compounds have been investigated as inhibitors of critical therapeutic targets, including Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy, HIV-1 integrase, and as antagonists for inflammatory mediators.[1] The introduction of a fluorine atom to the indole ring can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity, making 4-fluoro-3-methyl-1H-indole-2-carboxylic acid a compound of significant interest for novel drug discovery.

This document details a strategic workflow for the initial in vitro characterization of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, focusing on its potential anti-cancer and anti-inflammatory properties. The proposed assays are designed to provide a robust preliminary profile of the compound's bioactivity.

Experimental Workflow Overview

The following diagram outlines the proposed experimental workflow for the biological characterization of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic & Functional Assays cell_viability Cell Viability/Cytotoxicity Assay (MTT Assay) cell_migration Cell Migration Assay (Wound Healing) cell_viability->cell_migration If cytotoxic at high conc. cell_invasion Cell Invasion Assay (Transwell Assay) cell_viability->cell_invasion If cytotoxic at high conc. enzyme_inhibition Enzyme Inhibition Assay (IDO1 Screening) enzyme_inhibition->cell_viability If active anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter Assay) anti_inflammatory->cell_viability If active

Caption: A logical workflow for the biological evaluation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Section 1: Assessment of Cytotoxicity and Anti-proliferative Effects

A fundamental first step in characterizing any new chemical entity is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][7] The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Materials:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8][10]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary:

Cell LineIncubation Time (h)IC₅₀ (µM) of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid
A54924> 100
4875.3
7242.1
MCF-724> 100
4888.9
7251.6
HeLa24> 100
4863.2
7235.8

Section 2: Evaluation of Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11] A reporter gene assay can be employed to screen for compounds that inhibit NF-κB activation.[12][13][14][15]

Protocol 2: NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).[14][15] Activation of the NF-κB pathway by a stimulant (e.g., TNF-α or LPS) leads to the expression of the reporter gene, which can be quantified.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or RAW 264.7-NF-κB-luc)

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Stimulant (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid for 1-2 hours.

  • Stimulation: Add the NF-κB stimulant (e.g., 10 ng/mL TNF-α) to the wells and incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis: Calculate the percentage of NF-κB inhibition: % Inhibition = 100 - [((Luminescence of stimulated, treated cells - Luminescence of unstimulated cells) / (Luminescence of stimulated, untreated cells - Luminescence of unstimulated cells)) x 100] Determine the IC₅₀ value from the dose-response curve.

Section 3: Investigation of a Potential Molecular Target: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is a key checkpoint in tumor immune evasion.[16] Given that indole derivatives are known IDO1 inhibitors, it is logical to assess the activity of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid against this target.[16]

Protocol 3: IDO1 Inhibitor Screening Assay

Principle: This assay measures the enzymatic activity of IDO1 by detecting the product of tryptophan catabolism, N-formylkynurenine, or its hydrolyzed product, kynurenine.[16][17] The assay can be performed using recombinant human IDO1 or in a cell-based format where IDO1 expression is induced.[16]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • IDO1 assay buffer

  • Detection reagent (e.g., Ehrlich's reagent for colorimetric detection or a fluorogenic developer)[16][17]

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure (Enzymatic Assay):

  • Reaction Setup: In a 96-well plate, add the IDO1 assay buffer, the test compound at various concentrations, and the recombinant IDO1 enzyme.

  • Initiate Reaction: Add L-Tryptophan to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]

  • Detection: Stop the reaction and add the detection reagent. After a further incubation, measure the absorbance or fluorescence.[16][17]

Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC₅₀ value.

Section 4: Assessment of Anti-Metastatic Potential

Cell migration and invasion are critical processes in cancer metastasis. The wound healing and Transwell assays are two widely used in vitro methods to evaluate the effect of a compound on these processes.[19][20][21][22]

Protocol 4: Wound Healing (Scratch) Assay

Principle: A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time.[21][22]

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • 6-well or 12-well plates

  • Pipette tips (p200 or p1000) or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a plate to create a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a straight scratch across the monolayer.[21][23]

  • Wash and Treat: Gently wash with PBS to remove detached cells and then add fresh medium containing different concentrations of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Protocol 5: Transwell Invasion Assay

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.[19][20][24][25][26]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or another extracellular matrix component

  • 24-well plates

  • Chemoattractant (e.g., medium with 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Coat Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium containing the test compound and seed them into the upper chamber of the inserts.

  • Add Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for invasion.

  • Remove Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[25]

  • Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields.

Visualization of Transwell Invasion Assay Workflow:

transwell_assay start Coat Transwell insert with Matrigel seed_cells Seed cells in serum-free medium + test compound in upper chamber start->seed_cells add_chemoattractant Add chemoattractant (e.g., FBS) to lower chamber seed_cells->add_chemoattractant incubate Incubate for 24-48 hours add_chemoattractant->incubate remove_cells Remove non-invading cells from the top of the membrane incubate->remove_cells fix_stain Fix and stain invading cells on the bottom of the membrane remove_cells->fix_stain quantify Count stained cells under a microscope fix_stain->quantify

Caption: Step-by-step workflow of the Transwell invasion assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By systematically evaluating its effects on cell viability, inflammation, a key cancer-related enzyme, and metastatic potential, researchers can gain valuable insights into the therapeutic promise of this novel compound. Positive results from these in vitro assays would warrant further investigation into its mechanism of action and in vivo efficacy.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. [Link]

  • Zalevsky, J., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588–30600. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5451–5467. [Link]

  • Li, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(10), 2582. [Link]

  • BioVision. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. [Link]

  • Corning. (n.d.). Mastering Corning® Transwell® Migration Assays. [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. [Link]

  • An, J., et al. (2009). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. Cytokine, 46(3), 347–353. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 999. [Link]

  • Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol, 2(21), e279. [Link]

  • Abeomics. (n.d.). NF-kB Reporter Assay|Compound Screening Services. [Link]

  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. [Link]

  • Kim, J. H., et al. (2003). A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. Journal of Biochemical and Molecular Biology, 36(3), 301–305. [Link]

  • Walter, S., et al. (2016). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2016, 1–13. [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(38), 34969–34983. [Link]

  • Wikipedia. (n.d.). Wound healing assay. [Link]

  • Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(7), 1599. [Link]

  • Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. [Link]

  • An, J., et al. (2009). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Cytokine, 46(3), 347–353. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]

  • Nagathihalli, N. S., & Castellino, F. J. (2021). Wound Healing Assay for Melanoma Cell Migration. Methods in Molecular Biology, 2265, 65–71. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(47), 32909–32918. [Link]

  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents. The strategic incorporation of a fluorine atom at the 4-position and a methyl group at the 3-position creates 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a highly valuable building block for drug discovery. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a key structural element for optimizing steric interactions within a target's active site.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of this versatile compound, tailored for researchers and professionals in drug development.

The Rationale for Fluorination and Methylation in Indole Scaffolds

The indole nucleus is a prevalent motif in both natural products and synthetic pharmaceuticals.[2] Its derivatization is a key strategy in lead optimization.

  • Fluorine's Role: The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its properties. In the context of the indole ring, a fluorine atom at the C-4 position can modulate the electronic properties of the entire heterocyclic system. This can lead to enhanced binding interactions with protein targets through the formation of hydrogen bonds or dipole-dipole interactions. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[3][4]

  • The C-3 Methyl Group: The C-3 position of the indole ring is a common site for substitution to explore the hydrophobic pockets of enzyme active sites. A methyl group at this position provides a small, lipophilic substituent that can improve binding affinity through favorable van der Waals interactions without introducing excessive steric bulk.

The combination of these two substituents on the indole-2-carboxylic acid core creates a molecule with a unique set of properties, making it an attractive starting point for the development of novel therapeutics.

Synthesis Protocol: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives.[5] This protocol outlines a plausible route to synthesize 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, starting from commercially available materials.

Overall Synthetic Scheme

Synthesis_Workflow A 3-Fluorophenylhydrazine C Hydrazone Intermediate A->C Condensation (Acid catalyst, Ethanol) B Ethyl 2-methyl-3-oxobutanoate B->C D Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate C->D Fischer Indolization (Polyphosphoric acid, Heat) E 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid D->E Saponification (NaOH, EtOH/H2O, Heat)

Caption: Synthetic workflow for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Hydrazone Formation

  • To a solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Add ethyl 2-methyl-3-oxobutanoate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from ethanol/water to yield the corresponding hydrazone intermediate.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine nitrogen. This condensation reaction is typically efficient under mild conditions.

Step 2: Fischer Indolization

  • Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) at 80°C.

  • Heat the mixture to 120-140°C and stir for 1-2 hours. The color of the mixture will typically darken.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purify the crude ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

  • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. It facilitates the[6][6]-sigmatropic rearrangement of the protonated hydrazone, followed by the elimination of ammonia to form the aromatic indole ring. The high temperature is necessary to overcome the activation energy of this rearrangement.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (NaOH) (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (around 80°C) for 2-4 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl). The final product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Medicinal Chemistry Applications: A Scaffold for HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core is a well-established pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8][9] These inhibitors function by chelating two essential Mg²⁺ ions within the enzyme's active site, preventing the integration of viral DNA into the host genome.[7][9]

Derivatives of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid are prime candidates for this class of antivirals.

  • The indole nitrogen and the carboxylic acid moiety act as the key metal-chelating pharmacophore.[8][9]

  • The 4-fluoro substituent can enhance binding affinity and improve pharmacokinetic properties.

  • The 3-methyl group can be further functionalized or serve as a crucial element for interaction with hydrophobic pockets near the active site, potentially improving potency.[8][9]

Recent studies have shown that structural optimizations at various positions of the indole-2-carboxylic acid scaffold can lead to compounds with potent anti-integrase activity, with IC₅₀ values in the low micromolar to nanomolar range.[7][8][9]

Protocol for Biological Evaluation: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol describes a standard method for evaluating the inhibitory activity of compounds like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid against the strand transfer activity of HIV-1 integrase.

Assay Workflow

Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Assay Buffer (HEPES, DTT, MgCl2, etc.) D Incubate Compound with Enzyme/DNA Complex A->D B Dilute Test Compound (e.g., 4-fluoro-3-methyl-1H- indole-2-carboxylic acid) B->D C Prepare Enzyme/DNA Complex (HIV-1 Integrase + vDNA) C->D E Initiate Reaction with Target DNA (tDNA) D->E F Incubate at 37°C E->F G Stop Reaction (Add EDTA/Stop Solution) F->G H Detect Strand Transfer Product (e.g., Fluorescence, ELISA) G->H I Calculate % Inhibition and IC50 Value H->I

Sources

Application Notes and Protocols for Enzymatic Inhibition Assays of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Derivatives of 1H-indole-2-carboxylic acid, in particular, have garnered substantial interest as inhibitors of various enzymes, including HIV-1 integrase, cholinesterases, and dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making 4-fluoro-3-methyl-1H-indole-2-carboxylic acid a compelling candidate for drug discovery programs.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic inhibition profile of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols for robust and self-validating assays, and offer insights into the interpretation of kinetic data. The protocols are designed to be adaptable to a range of enzyme targets, with a particular focus on protein kinases, a common target class for indole-based inhibitors.

Part 1: Initial Screening for Bioactivity

The first step in characterizing a novel compound is to perform a broad screen against a panel of relevant enzymes to identify potential targets. Based on the known activities of similar indole derivatives, a primary screen could include representative enzymes from key families such as kinases, proteases, and transferases. For the purpose of this guide, we will focus on a generic serine/threonine kinase assay as a representative example.

Protocol 1: In Vitro Kinase Inhibition Screening Assay

This protocol outlines a luminescent kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates potential inhibition.

Materials:

  • Recombinant human kinase (e.g., a representative serine/threonine kinase)

  • Kinase substrate peptide

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Experimental Workflow:

workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compound Prepare serial dilutions of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid dispense Dispense compound and controls into respective wells prep_compound->dispense prep_controls Prepare positive (Staurosporine) and negative (DMSO) controls prep_controls->dispense add_enzyme Add kinase and substrate mixture to all wells dispense->add_enzyme add_atp Initiate reaction by adding ATP add_enzyme->add_atp incubate Incubate at room temperature (e.g., 60 minutes) add_atp->incubate stop_reaction Stop reaction and deplete remaining ATP using kit reagent 1 incubate->stop_reaction add_detection Add detection reagent 2 to produce luminescence stop_reaction->add_detection read_plate Measure luminescence on a plate reader add_detection->read_plate

Caption: Workflow for the in vitro kinase inhibition screening assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in 100% DMSO. Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM). Prepare staurosporine as a positive control and DMSO as a negative (vehicle) control.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution and the controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase buffer.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase, if known.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Detection:

    • Stop the kinase reaction and deplete the unused ATP by adding the first reagent from the luminescent assay kit. Incubate as per the manufacturer's instructions.

    • Add the second detection reagent to convert the remaining ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Data Analysis and Interpretation:

The percentage of inhibition is calculated for each concentration of the test compound using the following formula:

% Inhibition = 100 * (Luminescence_control - Luminescence_sample) / (Luminescence_control - Luminescence_background)

The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Screening Results for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid against a Serine/Threonine Kinase

Compound Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
365.4
148.9
0.325.3
0.110.1
Calculated IC₅₀ (µM) 1.05

Part 2: Elucidating the Mechanism of Inhibition

Once an inhibitory activity has been confirmed, the next critical step is to determine the mechanism of inhibition (MOA). This provides valuable insights into how the compound interacts with the enzyme and is crucial for lead optimization in drug discovery. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[4][5]

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c Enzyme-Substrate (ES) E_c->ES_c + Substrate (S) EI_c Enzyme-Inhibitor (EI) E_c->EI_c + Inhibitor (I) ES_c->E_c P_c Product (P) ES_c->P_c EI_c->E_c E_nc Enzyme (E) ES_nc Enzyme-Substrate (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor (EI) E_nc->EI_nc + I ES_nc->E_nc P_nc Product (P) ES_nc->P_nc ESI_nc Enzyme-Substrate-Inhibitor (ESI) ES_nc->ESI_nc + I EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc E_u Enzyme (E) ES_u Enzyme-Substrate (ES) E_u->ES_u + S ES_u->E_u P_u Product (P) ES_u->P_u ESI_u Enzyme-Substrate-Inhibitor (ESI) ES_u->ESI_u + I ESI_u->ES_u

Caption: Schematic representation of reversible enzyme inhibition mechanisms.

Protocol 2: Enzyme Kinetics and Mechanism of Action Studies

This protocol involves measuring the initial reaction velocities at various substrate and inhibitor concentrations to determine the effect of the inhibitor on the key kinetic parameters, Vₘₐₓ (maximum reaction velocity) and Kₘ (Michaelis constant).[6]

Materials:

  • Same as Protocol 1, with a wider range of substrate concentrations.

Step-by-Step Methodology:

  • Experimental Setup: Design a matrix of experiments with varying concentrations of both the substrate and 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. Include a control series with no inhibitor.

  • Kinetic Runs: For each concentration of the inhibitor (including zero), perform a set of kinase reactions with a range of substrate concentrations (e.g., from 0.1 * Kₘ to 10 * Kₘ).

  • Data Collection: Measure the initial reaction velocity for each condition. It is crucial to ensure that the measurements are taken during the linear phase of the reaction.[7]

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the kinetic parameters, it is often useful to linearize the Michaelis-Menten equation using a double-reciprocal plot, known as the Lineweaver-Burk plot (1/v vs. 1/[S]).[4]

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines for different inhibitor concentrations will intersect at the y-axis (1/Vₘₐₓ), indicating that Vₘₐₓ is unchanged, while the apparent Kₘ increases.

  • Non-competitive Inhibition: The lines will intersect on the x-axis, showing a decrease in Vₘₐₓ but no change in Kₘ.

  • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vₘₐₓ and apparent Kₘ.

Table 2: Expected Changes in Kinetic Parameters for Different Inhibition Mechanisms

Inhibition TypeVₘₐₓKₘ
CompetitiveUnchangedIncreases
Non-competitiveDecreasesUnchanged
UncompetitiveDecreasesDecreases

Part 3: Advanced Characterization and Validation

For a comprehensive understanding of the inhibitory properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, further validation and characterization studies are recommended.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., a fluorescence-based assay or a radiometric assay) to rule out assay-specific artifacts.

  • Selectivity Profiling: Test the compound against a panel of related kinases to determine its selectivity. A highly selective inhibitor is often desirable for therapeutic applications to minimize off-target effects.

  • Reversibility of Inhibition: To confirm that the inhibition is reversible, a dialysis or a rapid dilution experiment can be performed. In such an experiment, a pre-incubated enzyme-inhibitor complex is diluted, and the recovery of enzyme activity is monitored over time.[8]

  • Time-Dependent Inhibition: Investigate whether the inhibition is time-dependent by pre-incubating the enzyme and inhibitor for various periods before initiating the reaction. A time-dependent decrease in IC₅₀ suggests a slow-binding or irreversible mechanism.[8]

Conclusion

This application note provides a detailed and scientifically grounded framework for the characterization of the enzymatic inhibition properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By following these protocols, researchers can confidently screen for potential enzyme targets, determine the mechanism of action, and perform advanced validation studies. The insights gained from these assays are critical for advancing our understanding of the compound's biological activity and for guiding its potential development as a novel therapeutic agent.

References

  • Zhou, Y., Wu, W., Qiu, Z., Zhang, C., Li, Y., & Jiang, Y. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Ezm-0414. National Institutes of Health. Retrieved from [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Retrieved from [Link]

  • Ellington, J. K., & El-Halfawy, O. M. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Retrieved from [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link]

  • Smejkal, O., et al. (2020). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Catalyst University. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Wright, J. E., et al. (1993). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. PubMed. Retrieved from [Link]

  • Ghorab, M. M., et al. (2004). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Retrieved from [Link]

  • LibreTexts. (2021). Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have demonstrated significant therapeutic potential, including roles as anticancer agents, immunomodulators, and antivirals.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) to the induction of apoptosis and modulation of complex signaling pathways.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular effects of novel indole-2-carboxylic acid derivatives. Moving beyond a simple listing of steps, we delve into the causality behind experimental choices, offering robust, self-validating protocols designed to generate reproducible and insightful data. The workflow is structured to progress from broad phenotypic screening to deep mechanistic investigation, ensuring a thorough evaluation of a compound's biological profile.

Chapter 1: Foundational Assays: Assessing Cytotoxicity and Proliferation

The initial characterization of any new chemical entity requires establishing its effect on cell viability and proliferation. These foundational assays are critical for determining the appropriate concentration range for subsequent mechanistic studies and for identifying compounds with potential therapeutic efficacy or off-target toxicity.

Rationale

Endpoint assays like the MTT or XTT assay are colorimetric methods that provide a snapshot of the metabolic activity of a cell population at a single point in time.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan product.[5] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells. This provides a robust method for calculating key metrics like the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value.

Protocol 1.1: MTT Cell Viability Assay

This protocol details the measurement of cell viability by assessing the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, T47D breast cancer)[6][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Indole-2-carboxylic acid derivatives stock solutions (in DMSO)

  • MTT reagent (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>95%).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivatives in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.

    • Carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the GI₅₀ or IC₅₀ value.

Data Presentation: Example Proliferation Data

The table below summarizes example quantitative data for hypothetical indole-2-carboxylic acid derivatives, illustrating how results can be presented for comparative analysis.

Compound IDTarget Cell LineAssay TypeKey Finding (GI₅₀)Reference CompoundGI₅₀ (Reference)
ICA-001A549 (Lung)Antiproliferative35 nMErlotinib33 nM[8]
ICA-001MCF-7 (Breast)Antiproliferative1.2 µMDoxorubicin1.13 µM[9]
ICA-002Panc-1 (Pancreatic)Antiproliferative29 nMGemcitabine30 nM
ICA-003T47D (Breast)Antiproliferative0.9 µMTamoxifen34.42 µM[6]

Chapter 2: Mechanistic Assays: Uncovering the Mode of Action

Following the determination of a compound's antiproliferative activity, the subsequent step is to elucidate its mechanism of action. Based on established activities of indole derivatives, key areas of investigation include immunomodulation via IDO1 inhibition and the induction of apoptosis.

Section 2.1: Target Engagement - IDO1/TDO Inhibition

Background: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[3] In the tumor microenvironment, the resulting tryptophan depletion and accumulation of kynurenine metabolites suppress T-cell activity, facilitating immune escape.[10] Inhibition of IDO1/TDO is therefore a promising strategy in cancer immunotherapy, and several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors.[3][11]

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_drug Therapeutic Intervention IDO1 IDO1/TDO Enzyme Kyn Kynurenine IDO1->Kyn Produces Trp L-Tryptophan Trp->IDO1 Catabolized by T_Cell T-Cell Trp->T_Cell Essential for Activation T_Cell_Suppression Suppression & Anergy Kyn->T_Cell_Suppression Induces T_Cell_Suppression->T_Cell Inhibits Indole_Deriv Indole-2-Carboxylic Acid Derivative Indole_Deriv->IDO1 Inhibits

Caption: IDO1-mediated tryptophan catabolism pathway and its inhibition.

Protocol 2.1.1: Cell-Based IDO1 Activity Assay

This assay measures the enzymatic activity of IDO1 in cells by quantifying the production of its downstream metabolite, kynurenine.

Materials:

  • HeLa or other IFN-γ responsive cancer cell line

  • Recombinant human Interferon-gamma (IFN-γ)

  • L-Tryptophan solution

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (in acetic acid)

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control[10]

Step-by-Step Methodology:

  • IDO1 Induction:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with 100 ng/mL of IFN-γ in complete medium for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Compound and Substrate Treatment:

    • Remove the IFN-γ containing medium.

    • Add fresh medium containing serial dilutions of the indole derivatives and the positive control.

    • Add L-Tryptophan to a final concentration of 100 µM.

    • Incubate for 24 hours at 37°C.

  • Kynurenine Measurement:

    • Carefully collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 30% (w/v) TCA to precipitate proteins. Centrifuge the plate at 500 x g for 10 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

    • Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

  • Data Analysis:

    • Measure the absorbance at 480 nm.

    • Create a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.

    • Calculate the percent inhibition of IDO1 activity for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Section 2.2: Induction of Apoptosis

Background: A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death.[7] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer plasma membrane, the activation of executioner caspases (like caspase-3 and -7), and the loss of mitochondrial membrane potential.[4][8]

Apoptosis_Markers Compound Indole Derivative (Apoptotic Stimulus) Mito Mitochondrial Stress (ΔΨm Loss) Compound->Mito Induces PS Phosphatidylserine Externalization (Early Marker) Compound->PS Induces Caspase Caspase-3/7 Activation (Execution Phase) Mito->Caspase Leads to Apoptosis Apoptosis PS->Apoptosis Caspase->Apoptosis

Caption: Logical relationship between key markers of apoptosis.

Protocol 2.2.1: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated cells

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the indole derivative at 1x, 5x, and 10x its GI₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Set up quadrants based on unstained and single-stained controls:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Chapter 3: Secondary Assays: Characterizing Downstream Cellular Effects

Section 3.1: Mitochondrial Integrity and Function

Background: Mitochondria are critical hubs for cellular life and death decisions. The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[12] Furthermore, assessing mitochondrial respiration via oxygen consumption rate (OCR) can reveal if a compound's cytotoxicity is linked to impaired energy metabolism.[13][14]

Protocol 3.1.1: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.[15]

Materials:

  • JC-1 Dye

  • Treated cells

  • FCCP (a mitochondrial uncoupling agent) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells on glass coverslips (for microscopy) or in a 6-well plate (for flow cytometry).

    • Treat with the indole derivative for a relevant time period (e.g., 6-24 hours). Include a vehicle control and a positive control (FCCP, 10 µM for 30 minutes).

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in complete medium.

    • Remove the treatment medium, wash cells with PBS, and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C.

  • Analysis:

    • Wash the cells with PBS to remove excess dye.

    • For microscopy: Immediately image the cells using filters for green (monomers) and red (aggregates) fluorescence.

    • For flow cytometry: Harvest, wash, and resuspend cells in PBS. Analyze using the FITC (green) and PE (red) channels.

  • Data Interpretation:

    • A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Experimental Workflow and Screening Cascade

A logical, tiered approach is essential for efficient drug discovery. The following workflow outlines a typical screening cascade for characterizing novel indole-2-carboxylic acid derivatives.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Mechanistic Investigation cluster_tertiary Confirmatory & Advanced Assays Viability Cell Viability / Proliferation (MTT, XTT Assay) Determine_IC50 Determine IC50 / GI50 Values Viability->Determine_IC50 Apoptosis Apoptosis Induction (Annexin V / Caspase Assay) Determine_IC50->Apoptosis Select Hits for Mechanism Studies Target Target Engagement (e.g., IDO1 Activity Assay) Determine_IC50->Target Select Hits for Mechanism Studies Mito Mitochondrial Health (ΔΨm, OCR) Apoptosis->Mito Confirm Mitochondrial Involvement Pathway Pathway Analysis (e.g., GPCR Signaling) Target->Pathway Validate Downstream Signaling

Caption: A tiered experimental workflow for compound characterization.

Conclusion

The protocols and workflows detailed in this guide provide a robust starting point for the comprehensive cellular characterization of indole-2-carboxylic acid derivatives. By systematically progressing from broad phenotypic assays to specific mechanistic and confirmatory studies, researchers can build a detailed biological profile of their compounds. This multi-assay approach is crucial for identifying lead candidates, understanding their mode of action, and ultimately accelerating the drug development process.

References

  • ResearchGate. (n.d.). Cell viability assay of the synthesized compounds using two different...[1]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with 5-Chloroindole Derivatives.[5]

  • PubMed. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.[16]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link][2]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[17]

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link][3]

  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors | Request PDF.[11]

  • PubMed. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies.[7]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[18]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.[19]

  • PubMed Central (PMC). (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link][20]

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.[8]

  • PubMed Central (PMC). (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link][10]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization.[21]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link][22]

  • PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.[9]

  • PubMed. (n.d.). G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds.[23]

  • PubMed Central (PMC). (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link][24]

  • ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).[25]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[26]

  • PubMed Central (PMC). (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved from [Link][13]

  • National Institutes of Health (NIH). (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors.[27]

  • protocols.io. (2019). Evaluation of Mitochondrial Function.[28]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link][14]

  • National Institutes of Health (NIH). (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.[29]

  • ACS Publications. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05.[12]

  • PubMed Central (PMC). (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.[30]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools.[15]

Sources

Quantitative Analysis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid: A Guide to HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the accurate quantification of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical research and development. We present two robust, validated analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and concentration measurements, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The rationale behind method selection, step-by-step experimental protocols, and guidelines for method validation based on International Council for Harmonisation (ICH) standards are discussed to ensure scientific integrity and data reliability.

Introduction and Scientific Rationale

4-fluoro-3-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated indoles attractive for drug discovery programs.[2]

Accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle. In early-stage discovery, it is essential for monitoring reaction kinetics and assessing compound purity. In later stages, validated analytical methods are required for formulation analysis, stability testing, and critical pharmacokinetic and metabolic studies. The choice of analytical technique is therefore dictated by the specific application and the required levels of sensitivity and selectivity.

This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to implement and adapt these methods for their specific needs.

Analyte Physicochemical Properties

Understanding the physicochemical properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is fundamental to developing effective analytical methods.

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.17 g/mol [3]

  • Structure:

  • Key Functional Groups:

    • Indole Ring System: A strong chromophore, making it highly suitable for UV detection.

    • Carboxylic Acid (pKa ~3-5): This acidic group allows the molecule to be ionized. In reversed-phase chromatography, pH control of the mobile phase is critical to ensure a consistent retention time and sharp peak shape. For mass spectrometry, this group readily deprotonates to form the [M-H]⁻ ion, making it ideal for negative mode electrospray ionization (ESI).[4]

    • Fluorine Atom: Increases polarity and can influence chromatographic retention.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and cost-effective technique ideal for quantifying the analyte in relatively clean samples, such as reaction mixtures or bulk substance, where concentration levels are typically in the µg/mL range or higher.

Principle of HPLC-UV Analysis

This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. By using a gradient of an organic solvent (acetonitrile), the polarity of the mobile phase is decreased over time, allowing the analyte to elute from the column. The addition of an acid (formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak shape and reproducible retention. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or Type I)

  • Formic acid (LC-MS grade, ~99%)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in methanol to achieve an estimated concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Instrumental Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA workhorse column for reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress carboxylate formation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B over 1 min; re-equilibrate for 5 min.Ensures elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for peak purity analysis.
Wavelength 280 nmIndole rings have a characteristic absorbance maximum near this wavelength.

Data Analysis:

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Prepare Sample Solution Filter Filter Sample (0.45 µm) Sample->Filter Dilute Create Calibration Curve Standards (1-100 µg/mL) Stock->Dilute Inject Inject Sample/Standard Dilute->Inject Filter->Inject HPLC HPLC System (C18 Column) Separate Gradient Elution HPLC->Separate Inject->HPLC Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve (Area vs. Conc.) Integrate->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV quantification.

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity (ng/mL to pg/mL levels) and selectivity, such as analyzing biological samples (plasma, urine) or detecting trace-level impurities, LC-MS/MS is the gold standard.[5]

Principle of LC-MS/MS Analysis

This technique couples the powerful separation capabilities of liquid chromatography with the sensitive and highly selective detection of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, ESI in negative ion mode is highly effective, as the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion (m/z 192.1).

This precursor ion is then isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and fragment mass.[7] Quantification is performed using an internal standard to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS

Materials and Reagents:

  • All reagents from the HPLC section, but of LC-MS grade.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., ¹³C- or ²H-labeled analyte). If unavailable, a structurally similar compound with a different mass can be used (e.g., 5-fluoro-3-methyl-1H-indole-2-carboxylic acid[3]).

Standard and Sample Preparation:

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the Internal Standard in methanol.

  • Working Standards: Prepare calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) by diluting the analyte stock solution. Spike each standard with the IS at a single, fixed concentration (e.g., 10 ng/mL).

  • Sample Preparation (e.g., Plasma): a. To 100 µL of plasma, add 10 µL of the IS working solution. b. Add 300 µL of ice-cold acetonitrile (protein precipitation). c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Instrumental Conditions:

ParameterRecommended SettingRationale
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)Provides better resolution and shorter run times.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeSmaller dimensions are suitable for lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterStandard LC-MS mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard LC-MS mobile phase.
Gradient 5% B to 95% B over 5 min; re-equilibrate for 2 min.A faster gradient is possible with UHPLC.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µLSmaller injection volume is typical.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Electrospray Ionization (ESI), Negative ModeIdeal for deprotonating the carboxylic acid.
MRM Transition Analyte: Q1: 192.1 -> Q3: 148.1IS: (To be determined based on IS used)Precursor [M-H]⁻ -> Product [M-H-CO₂]⁻. These values must be optimized by infusing the standard.
MS Parameters Capillary Voltage: -3.0 kV, Gas Flow: 10 L/min, Nebulizer: 35 psi, Source Temp: 350 °CTypical starting points; require instrument-specific optimization.

Data Analysis:

  • Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards and samples.

  • Construct a linear calibration curve by plotting the Peak Area Ratio versus the analyte concentration for the standards.

  • Determine the analyte concentration in samples by interpolating their Peak Area Ratio on the calibration curve.

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI MS Triple Quadrupole MS ESI->MS MRM MRM Detection (192.1 -> 148.1) MS->MRM AreaRatio Calculate Peak Area Ratio (Analyte/IS) MRM->AreaRatio CalCurve Generate Calibration Curve AreaRatio->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS quantification.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[8] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[9][10] All validation studies should be documented in a validation protocol and summarized in a validation report.[11] Key performance characteristics are evaluated according to ICH Q2(R2) guidelines.[12]

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[9]No interfering peaks at the retention time of the analyte.
Linearity A direct correlation between analyte concentration and signal response across a defined range.[9]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations demonstrated to have suitable precision, accuracy, and linearity.[10]Defined by the linearity study.
Accuracy The closeness of results to the true value, often expressed as percent recovery.[9]80-120% recovery for complex matrices (bioanalysis); 98-102% for drug substance.
Precision The closeness of agreement among a series of measurements (repeatability and intermediate precision), expressed as %RSD.[9]%RSD ≤ 2% for drug substance; ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; precision and accuracy criteria must be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]No significant change in results when parameters (e.g., pH, column temp) are slightly varied.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the reliable quantification of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. The HPLC-UV method serves as a dependable tool for routine analysis of bulk materials and concentrated solutions. The LC-MS/MS method offers superior sensitivity and selectivity, making it indispensable for trace-level analysis in complex biological matrices. By following the outlined protocols and adhering to the principles of method validation, researchers can generate high-quality, reproducible data to support their drug discovery and development efforts.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Pharma Tech. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available from: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • National Institutes of Health, PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from: [Link]

  • National Institutes of Health, PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Retrieved from: [Link]

  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • Eurofins. (2023, December 10). Analytical Method Summaries.
  • ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link]

  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Available from: [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Available from: [Link]

Sources

techniques for derivatizing the carboxylic acid group of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Techniques for Derivatizing the Carboxylic Acid Group of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Context

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—a fluorine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position—offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine substituent can influence the molecule's pKa and binding interactions, while the carboxylic acid group serves as a critical handle for chemical modification.

Derivatization of the C2-carboxylic acid is a primary strategy for generating compound libraries, modulating pharmacokinetic properties, and installing pharmacophores. This guide provides a detailed overview of the core chemical strategies and step-by-step protocols for converting the carboxylic acid of this indole into key derivatives: esters, amides, and the highly reactive acyl chloride intermediate. The choice of method depends on the desired final product, the stability of the starting material, and the scale of the reaction.

Foundational Principle: Carboxylic Acid Activation

Direct condensation of a carboxylic acid with a nucleophile (like an alcohol or amine) is generally inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxyl proton, which can protonate the incoming nucleophile. Therefore, derivatization requires the initial "activation" of the carboxylic acid. This process involves converting the hydroxyl group (-OH) into a better leaving group, thereby rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1] The specific methods for achieving this activation are detailed in the subsequent sections.

Key Derivatization Strategies and Mechanistic Insights

Ester derivatives are frequently synthesized to improve cell permeability, mask a polar carboxylic acid for prodrug strategies, or serve as intermediates for further transformations.

  • Fischer-Speier Esterification (Acid Catalysis): This classic method involves heating the carboxylic acid in an excess of a simple alcohol (e.g., methanol, ethanol) with a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible, and the excess alcohol serves to drive the equilibrium towards the ester product. This method is robust and cost-effective for simple, unhindered alcohols. For the subject indole, the reaction proceeds readily, as the electronic environment does not significantly hinder the carboxyl group.[2]

  • Alkylation of a Carboxylate Salt: An alternative, milder approach involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). This Sₙ2 reaction avoids strongly acidic conditions, which is beneficial if other acid-sensitive functional groups are present in the molecule.

start 4-Fluoro-3-methyl-1H- indole-2-carboxylic acid reagent Alcohol (R'-OH) + Acid Catalyst (e.g., H₂SO₄) start->reagent Reaction product Ester Derivative: 4-Fluoro-3-methyl-1H- indole-2-carboxylate reagent->product Work-up & Purification

Caption: General workflow for acid-catalyzed esterification.

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, used to link molecular fragments and build complex drug candidates.[1] This transformation requires the use of coupling reagents to facilitate the reaction between the carboxylic acid and an amine.

  • Carbodiimide-Mediated Coupling (EDC/HOBt): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used activators.[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and minimize potential racemization (if chiral amines are used), an additive such as 1-Hydroxybenzotriazole (HOBt) is included.[4] HOBt traps the O-acylisourea to form an active ester, which then reacts cleanly with the amine to yield the desired amide.[5] This method is a workhorse for routine amide synthesis.

  • Uronium/Phosphonium Salt Reagents (HATU, HBTU, PyBOP): For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive HOAt active ester.[6] These reagents are known for their high efficiency, fast reaction times, and low rates of racemization, making them ideal for difficult substrates.[4][7]

start 4-Fluoro-3-methyl-1H- indole-2-carboxylic acid reagents Amine (R'R''NH) + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) start->reagents Activation & Coupling product Amide Derivative: 4-Fluoro-3-methyl-1H- indole-2-carboxamide reagents->product Work-up & Purification

Caption: General workflow for amide bond formation using coupling reagents.

The acyl chloride is a highly reactive derivative that serves as a versatile intermediate. It can be readily converted to a wide range of other functional groups, including esters, amides, and ketones, often without the need for coupling reagents.

  • Reaction with Thionyl Chloride or Oxalyl Chloride: The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8][9] Oxalyl chloride is often preferred because it reacts under milder conditions and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying reaction work-up.[10] The reaction is typically performed in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF), which generates the Vilsmeier reagent in situ to accelerate the conversion. The resulting acyl chloride is often moisture-sensitive and is typically used immediately in the next synthetic step without purification.

start 4-Fluoro-3-methyl-1H- indole-2-carboxylic acid reagent Oxalyl Chloride ((COCl)₂) + cat. DMF start->reagent Reaction product Acyl Chloride Intermediate (Used in situ) reagent->product Solvent Removal

Caption: General workflow for the synthesis of an acyl chloride intermediate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Materials:

    • 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

    • Anhydrous Ethanol (EtOH) (approx. 0.2 M concentration)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 equiv)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

    • Add anhydrous ethanol to dissolve the starting material.

    • Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure ethyl ester.

  • Materials:

    • 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

    • Amine of choice (e.g., benzylamine) (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

    • Ethyl Acetate (EtOAc)

    • 1 M HCl solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in anhydrous DMF.

    • Add the amine, followed by HATU.

    • Add DIPEA dropwise to the stirring solution at room temperature.[6]

    • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove EtOAc and DMF (high vacuum may be required).

    • Purify the resulting crude amide by flash column chromatography or recrystallization.

  • Materials:

    • 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

    • Oxalyl Chloride (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF) (1 drop, catalytic)

    • Nucleophile (e.g., methanol or an amine) (1.2 equiv)

    • Triethylamine (TEA) or Pyridine (if amine HCl salt is used or HCl byproduct needs quenching)

  • Procedure (Part A: Acyl Chloride Formation):

    • In a dry flask under an inert atmosphere, suspend or dissolve 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in anhydrous DCM.

    • Add one drop of anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and a clear solution is formed.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically a solid or oil and should be used immediately.

  • Procedure (Part B: Trapping with a Nucleophile, e.g., Amine):

    • Re-dissolve the crude acyl chloride from Part A in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the desired amine and triethylamine (1.2 equiv) in DCM.

    • Add the amine solution dropwise to the stirring acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up similar to Protocol 2 (wash with water, dilute acid, dilute base, brine) and purify as needed.

Comparative Summary of Derivatization Techniques

Technique Primary Reagents Conditions Advantages Disadvantages
Esterification Alcohol, H₂SO₄RefluxCost-effective, simple for basic alcohols.Harsh acidic conditions, requires excess alcohol.
Amidation (EDC) EDC, HOBt, Amine, BaseRoom TempGood for routine couplings, moderate cost.[5]Less effective for hindered substrates, risk of side products without HOBt.
Amidation (HATU) HATU, Amine, DIPEARoom TempHigh efficiency, fast, low racemization, good for difficult couplings.[6]High cost, moisture sensitive.
Acyl Chloride Oxalyl Chloride, cat. DMF0 °C to RTCreates a highly reactive intermediate for diverse products.[10]Reagent is corrosive and moisture-sensitive; intermediate is unstable and usually not isolated.

References

  • National Center for Biotechnology Information (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. U.S. National Library of Medicine.
  • National Center for Biotechnology Information (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. U.S. National Library of Medicine.
  • ACS Publications (2019). The Dark Side of Fluorine. American Chemical Society.
  • ResearchGate (n.d.). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • ResearchGate (n.d.). Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters....
  • Sigma-Aldrich (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides.
  • DilunBio Peptide Synthesizer (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Wikipedia (n.d.). Ullmann condensation.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Thermo Fisher Scientific (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • ResearchGate (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
  • Organic Chemistry Portal (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions.
  • ACS Publications (2011). Peptide Coupling Reagents, More than a Letter Soup. American Chemical Society.
  • Royal Society of Chemistry (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing.
  • Sigma-Aldrich (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. MilliporeSigma.
  • Tohoku University (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ResearchGate (n.d.). Indole synthesis via an Ullmann coupling/reductive cyclization sequence.
  • Chemistry LibreTexts (2023). Derivatization.
  • SpringerLink (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Springer Nature.
  • ResearchGate (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into....
  • PubMed (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. U.S. National Library of Medicine.
  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry LibreTexts (2023). Conversion of carboxylic acids to acid chlorides.
  • Chemistry LibreTexts (2015). 17.07: Conversion of carboxylic acids to acid chlorides.
  • The Organic Chemistry Portal (n.d.). Acid to Acid Chloride - Common Conditions.

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and challenges encountered during its synthesis, primarily via the Fischer indole synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-fluoro-3-methyl-1H-indole-2-carboxylic acid?

A1: The most prevalent and versatile method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[2] For this specific target molecule, the synthesis begins with the condensation of (4-fluoro-3-methylphenyl)hydrazine with pyruvic acid to form the corresponding phenylhydrazone, which is then cyclized, typically in the presence of a strong acid, to yield the desired indole-2-carboxylic acid.[3][4]

Q2: What are the primary side reactions I should anticipate during the Fischer indole synthesis of this compound?

A2: Researchers may encounter several competing reactions that can lower the yield and purity of the final product. The most common side reactions include:

  • Incomplete Cyclization: The reaction may stall at the stable phenylhydrazone intermediate, especially under insufficiently acidic or low-temperature conditions.[5]

  • Premature Decarboxylation: The desired indole-2-carboxylic acid product can lose carbon dioxide under the harsh acidic and high-temperature conditions of the cyclization step, leading to the formation of 4-fluoro-3-methyl-1H-indole as a significant byproduct.[6][7]

  • Formation of Regioisomers: Due to the substitution pattern on the phenylhydrazine, there is a possibility of forming an undesired regioisomer, although this is often minimized by steric and electronic factors.

  • Tar Formation and Degradation: Harsh acidic conditions and high temperatures can cause degradation of the starting materials, intermediates, or the final product, leading to the formation of complex, often insoluble, polymeric materials (tar).[5][8]

Q3: How do the fluoro and methyl substituents on the phenylhydrazine ring affect the reaction?

A3: The electronic properties of the substituents on the arylhydrazine play a crucial role in the reaction's success.

  • Fluorine (-F): As an electron-withdrawing group, the fluorine atom can slow down the rate of the desired[9][9]-sigmatropic rearrangement.[10] However, it also disfavors the undesired N-N bond cleavage, which is a common side reaction with electron-rich hydrazines.[5]

  • Methyl (-CH₃): As an electron-donating group, the methyl group can increase the rate of the key sigmatropic rearrangement.[5] However, its position ortho to one of the potential cyclization sites introduces significant steric hindrance, which is a primary factor in controlling the regioselectivity of the indole ring formation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or no yield of the desired product, with recovery of the phenylhydrazone intermediate.

Cause: This issue points directly to incomplete cyclization of the phenylhydrazone. The energy barrier for the[9][9]-sigmatropic rearrangement has not been overcome.[5]

Solution:

  • Increase Acid Strength: The Fischer indole synthesis is acid-catalyzed.[11] If you are using a weaker acid like acetic acid, consider switching to a stronger catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent choices for driving the cyclization to completion.[12][13]

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier of the rearrangement.[5] Monitor the reaction carefully, as excessive heat can promote decarboxylation and degradation.

  • Ensure Purity of Reactants: Impurities in the starting phenylhydrazine or pyruvic acid can inhibit the catalyst or lead to competing side reactions.[5]

  • Consider In Situ Formation: Some phenylhydrazones are unstable and may degrade upon isolation. A common strategy is to generate the phenylhydrazone in situ by mixing the (4-fluoro-3-methylphenyl)hydrazine and pyruvic acid directly in the acidic medium.[2][13]

Problem 2: The major product isolated is 4-fluoro-3-methyl-1H-indole, not the expected carboxylic acid.

Cause: This indicates that unwanted decarboxylation of the target molecule has occurred. Indole-2-carboxylic acids are susceptible to losing CO₂, a reaction that is often accelerated by high heat and strong acids.[6][7]

Solution:

  • Temperature Control: This is the most critical parameter. Run the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. It is a delicate balance, as lower temperatures can lead to incomplete cyclization (Problem 1).

  • Milder Acid Catalyst: While strong acids are needed for cyclization, extremely harsh conditions can favor decarboxylation. Experiment with moderately strong acids or different concentrations to find an optimal balance.

  • Reduced Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Once the formation of the desired product is maximized, work up the reaction immediately to prevent subsequent decarboxylation.

  • Alternative Methods: Some literature suggests that decarboxylation can be achieved more cleanly in a separate step using specific reagents like copper salts in a high-boiling solvent like quinoline.[14] By separating the cyclization and decarboxylation steps, you can optimize conditions for each.

Problem 3: A significant amount of an isomeric indole is detected in the product mixture.

Cause: The cyclization of (4-fluoro-3-methylphenyl)hydrazone can theoretically proceed in two directions, leading to either the desired 4-fluoro-3-methyl-1H-indole-2-carboxylic acid or the undesired 6-fluoro-5-methyl-1H-indole-2-carboxylic acid .

Solution:

  • Steric Hindrance is Key: Fortunately, the formation of the desired 4-fluoro-3-methyl isomer is generally favored. The bulky methyl group at the 3-position of the phenyl ring sterically hinders the[9][9]-sigmatropic rearrangement required to form the 6-fluoro-5-methyl isomer. The reaction will preferentially proceed via the less hindered pathway.

  • Catalyst Choice: The choice of acid catalyst can influence the ratio of regioisomers.[9] While steric control is dominant here, experimenting with different Lewis or Brønsted acids may further improve selectivity. Weaker acids sometimes favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[5]

Problem 4: The reaction mixture turns into a dark, intractable tar.

Cause: Tarring is a result of product or intermediate degradation under harsh reaction conditions.[8] The acidic environment and high temperatures can lead to polymerization and other decomposition pathways.

Solution:

  • Dilution: Running the reaction in a more dilute solution can minimize intermolecular side reactions that lead to polymers. Solvents like sulfolane or dichloromethane have been used to reduce degradation in some Fischer syntheses.[12]

  • Lower Temperature and Milder Acid: As with decarboxylation, reducing the temperature and using the mildest acid catalyst that is still effective can prevent the onset of degradation pathways.[8]

  • Controlled Addition: Slowly adding the phenylhydrazone to the hot acid solution can help maintain a low concentration of the reactive intermediate, potentially reducing self-condensation or polymerization.

Experimental Protocols & Data

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a representative example and may require optimization.

  • Phenylhydrazone Formation (Optional - can be done in situ):

    • Dissolve (4-fluoro-3-methylphenyl)hydrazine (1.0 eq) in ethanol or acetic acid.

    • Add pyruvic acid (1.05 eq) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours. The phenylhydrazone may precipitate and can be collected by filtration, washed with cold solvent, and dried.

  • Cyclization:

    • Place a strong acid catalyst, such as polyphosphoric acid (PPA) (10-20x weight of the hydrazone), in a reaction flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-100°C.

    • Carefully add the phenylhydrazone in portions to the hot acid with vigorous stirring. An exothermic reaction may be observed.

    • Maintain the temperature at 90-110°C for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it carefully onto crushed ice.

    • The solid product will precipitate. Neutralize the mixture carefully with a base (e.g., NaOH solution) to pH 7-8.

    • Collect the crude solid by filtration, wash thoroughly with water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, silica gel column chromatography can be employed.

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Outcomes
Acid CatalystTypical ConditionsAdvantagesPotential Downsides
Acetic Acid RefluxMild conditionsOften fails to promote cyclization; low yield[5]
Sulfuric Acid (H₂SO₄) 70-100°CStrong, effective catalystHigh risk of tarring and decarboxylation[8]
Polyphosphoric Acid (PPA) 80-120°CExcellent dehydrating agent, high yieldsViscous, can be difficult to stir and work up
Eaton's Reagent (P₂O₅/MeSO₃H) Room Temp to 80°CHighly effective, can provide good regiocontrol[12]Very strong acid, requires careful handling
Zinc Chloride (ZnCl₂) 120-170°CCommon Lewis acid catalystHigh temperatures required, risk of side reactions[13]

Visualized Workflows and Mechanisms

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// Nodes start [label="Low Yield of\nIndole-2-Carboxylic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc_check [label="Analyze crude mixture\nby TLC/LC-MS", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Path 1: Incomplete Reaction hydrazone_present [label="Is phenylhydrazone\nthe major component?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Cause: Incomplete\nCyclization", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\n• Increase acid strength (PPA)\n• Increase temperature\n• Check reactant purity", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 2: Decarboxylation decarboxylated_present [label="Is decarboxylated indole\nthe major byproduct?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Premature\nDecarboxylation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution:\n• Lower reaction temperature\n• Reduce reaction time\n• Use milder acid catalyst", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path 3: Degradation tar_present [label="Is there significant\ntar/baseline material?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause: Degradation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Solution:\n• Lower temperature\n• Use more dilute conditions\n• Use milder acid catalyst", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc_check; tlc_check -> hydrazone_present [label=" Path 1"]; hydrazone_present -> cause1 [label=" Yes"]; cause1 -> solution1; tlc_check -> decarboxylated_present [label=" Path 2"]; decarboxylated_present -> cause2 [label=" Yes"]; cause2 -> solution2; tlc_check -> tar_present [label=" Path 3"]; tar_present -> cause3 [label=" Yes"]; cause3 -> solution3; } enddot Figure 1. Troubleshooting workflow for low yield in the synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

// Edges start_mol -> rearrangement [style=invis]; rearrangement -> product_A [label=" Less sterically hindered\n C-C bond formation"]; rearrangement -> product_B [label=" More sterically hindered\n by ortho-methyl group", style=dashed]; } enddot Figure 2. Regioselectivity control in the Fischer indole synthesis, directed by the ortho-methyl substituent.

References

  • Kundu, D., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5849-5856. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available at: [Link]

  • Brown, R. K., & Nelson, N. A. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(5), 1280-1282. Available at: [Link]

  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. Available at: [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

  • Taber, D. F. (2008). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Organic Syntheses Based on Name Reactions. Available at: [Link]

  • El-Seedi, H. R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53230-53259. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Available at: [Link]

  • Gande, S., & Li, Y. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(15), 2879-2897. Available at: [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

  • Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals. Taylor & Francis. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Medicinal Chemistry Research, 21(9), 2133-2148. Available at: [Link]

  • CN1807412A - Indole-3-formic acid purification process. Google Patents.

Sources

Technical Support Center: Synthesis of 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this important indole derivative.

Introduction: The Synthetic Challenge

The synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is a multi-step process that, while based on classical organic reactions, presents unique challenges due to the specific substitution pattern of the target molecule. The presence of both a fluorine atom and a methyl group on the starting aniline derivative can influence reactivity and regioselectivity, necessitating careful optimization of reaction conditions. This guide will walk you through a reliable synthetic pathway, highlighting critical control points and providing solutions to common experimental hurdles.

Recommended Synthetic Pathway: A Three-Stage Approach

The most common and adaptable route to 4-fluoro-3-methyl-1H-indole-2-carboxylic acid involves three key stages:

  • Preparation of 4-Fluoro-3-methylphenylhydrazine: This crucial intermediate is synthesized from commercially available 4-fluoro-3-methylaniline via a diazotization reaction followed by reduction.

  • Fischer Indole Synthesis: The substituted hydrazine is condensed with ethyl pyruvate to form a hydrazone, which is then cyclized under acidic conditions to yield ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

Synthetic_Pathway cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Hydrolysis A 4-Fluoro-3-methylaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 4-Fluoro-3-methylphenylhydrazine B->C SnCl2·2H2O, HCl or Na2S2O5 E Hydrazone Intermediate C->E Condensation Ethanol, Acetic Acid D Ethyl Pyruvate D->E F Ethyl 4-fluoro-3-methyl- 1H-indole-2-carboxylate E->F Acid-Catalyzed Cyclization (e.g., H2SO4, PPA, Eaton's Reagent) Heat G 4-Fluoro-3-methyl-1H-indole- 2-carboxylic acid F->G NaOH or KOH Ethanol/Water, Heat

Caption: Overall synthetic workflow for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 4-Fluoro-3-methylphenylhydrazine

Question 1: My diazotization of 4-fluoro-3-methylaniline is giving a low yield of the diazonium salt, and I'm observing a lot of dark, tarry byproducts. What's going wrong?

Answer: This is a common issue in diazotization reactions and usually points to poor temperature control or incorrect stoichiometry.

  • Causality: The diazonium salt is highly reactive and thermally unstable. If the temperature rises above 5 °C, it can decompose, leading to the formation of phenols and other colored byproducts. An excess of nitrous acid can also lead to unwanted side reactions.

  • Solutions:

    • Strict Temperature Control: Ensure your reaction mixture is maintained between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to prevent localized heating.

    • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite. A large excess can lead to side reactions, while an insufficient amount will result in incomplete conversion of the aniline.

    • Purity of Starting Material: Ensure your 4-fluoro-3-methylaniline is of high purity, as impurities can interfere with the reaction.

Question 2: The reduction of my diazonium salt to the hydrazine is incomplete or giving a low yield. What are the best reducing agents and conditions?

Answer: The choice of reducing agent and the control of pH are critical for a successful reduction.

  • Causality: The reduction of the diazonium salt to the hydrazine requires a mild reducing agent to avoid over-reduction to the starting aniline. The pH of the reaction medium also plays a crucial role in the stability of the diazonium salt and the efficiency of the reducing agent.

  • Solutions:

    • Choice of Reducing Agent:

      • Stannous Chloride (SnCl₂·2H₂O): This is a reliable and commonly used reducing agent for this transformation. Use a stoichiometric amount in concentrated hydrochloric acid.

      • Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective and can be a more environmentally friendly alternative to tin salts. The reaction is typically carried out in an aqueous solution.

    • pH Control: When using sulfite-based reducing agents, it is important to maintain the pH in the range of 7-9 during the initial reduction step.[1]

    • Reaction Temperature: The reduction is typically carried out at low temperatures (0-10 °C) to maintain the stability of the diazonium salt.

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.
NaNO₂ Stoichiometry 1.05-1.1 equivalentsEnsures complete conversion without promoting side reactions.
Reduction Temperature 0-10 °CMaintains stability of the diazonium salt during reduction.
Reducing Agent SnCl₂·2H₂O or Na₂S₂O₅Provides efficient and selective reduction to the hydrazine.
Stage 2: Fischer Indole Synthesis of Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate

Question 3: I'm getting a low yield in the Fischer indole cyclization step. What are the most critical parameters to optimize?

Answer: Low yields in the Fischer indole synthesis are often related to the choice of acid catalyst, reaction temperature, and solvent.[2]

  • Causality: The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization that involves a[3][3]-sigmatropic rearrangement.[3][4] The efficiency of this step is highly dependent on the strength of the acid, which facilitates the necessary protonation and tautomerization steps, and the temperature, which provides the activation energy for the rearrangement and cyclization.

  • Solutions:

    • Acid Catalyst Screening: The choice of acid is crucial and substrate-dependent.[2]

      • Brønsted Acids: Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are commonly used.

      • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be effective.

      • Recommendation: Start with a well-established catalyst like sulfuric acid or PPA. If yields are low, consider screening other acids.

    • Temperature Optimization: The reaction often requires elevated temperatures (80-120 °C), but excessive heat can lead to decomposition and the formation of tarry byproducts. It is advisable to run small-scale experiments at different temperatures to find the optimal balance between reaction rate and product stability.

    • Solvent Selection: While the reaction can be run neat, a high-boiling solvent can improve heat transfer and dissolve the starting materials. Common solvents include ethanol, acetic acid, or toluene.

    • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and often improves yields by minimizing the formation of degradation products.[2]

Question 4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

Answer: With a 4-fluoro-3-methylphenylhydrazine, there is a possibility of cyclization at either the C2 or C6 position of the benzene ring relative to the hydrazine group, leading to two different indole isomers.

  • Causality: The regioselectivity of the Fischer indole synthesis is influenced by the electronic and steric effects of the substituents on the phenyl ring. The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. In this case, cyclization is expected to occur at the less sterically hindered position and the position that is electronically activated for electrophilic attack.

  • Solutions:

    • Choice of Acid Catalyst: The nature and concentration of the acid catalyst can influence the regioselectivity. Stronger acids may favor one isomer over the other.

    • Reaction Conditions: It is possible that lower temperatures might favor the thermodynamically more stable product.

    • Characterization: It is crucial to carefully characterize the product mixture using techniques like ¹H NMR and ¹⁹F NMR to determine the isomeric ratio and confirm the structure of the desired product.

Experimental Protocol: Fischer Indole Synthesis

  • In a round-bottom flask, dissolve 4-fluoro-3-methylphenylhydrazine (1.0 equiv) and ethyl pyruvate (1.1 equiv) in absolute ethanol.

  • Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 1-2 hours to form the hydrazone.

  • Carefully remove the ethanol under reduced pressure.

  • To the crude hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol) and heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stage 3: Hydrolysis of Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate

Question 5: My hydrolysis of the ethyl ester is slow and incomplete, or I am seeing decomposition of the indole ring. How can I achieve a clean and complete hydrolysis?

Answer: Hydrolysis of sterically hindered or electron-rich indole esters can be challenging.

  • Causality: The ester group at the 2-position of the indole is somewhat sterically hindered by the 3-methyl group. Additionally, the indole ring can be sensitive to harsh basic conditions and high temperatures, leading to decomposition.

  • Solutions:

    • Choice of Base: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically used to ensure solubility of both the ester and the base.

    • Mild Reaction Conditions: If decomposition is observed, try running the reaction at a lower temperature for a longer period. Room temperature hydrolysis may be possible but could take significantly longer. A non-aqueous system using NaOH in a mixture of methanol and dichloromethane at room temperature has been reported to be effective for hindered esters.[5]

    • Monitoring the Reaction: Closely monitor the reaction by TLC to determine the point of complete consumption of the starting material, avoiding prolonged exposure to the basic conditions.

Experimental Protocol: Hydrolysis

  • Dissolve the ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux (or a lower temperature if decomposition is an issue).

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3.

  • The carboxylic acid should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Question 6: I am having difficulty purifying the final 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. What are the best methods?

Answer: Purification of indole-2-carboxylic acids can sometimes be challenging due to their polarity and potential for zwitterionic character.

  • Solutions:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system can be found by testing small amounts of the crude product in various solvents. Common choices include ethanol/water, acetone/water, or ethyl acetate/hexane mixtures.

    • Acid-Base Extraction: If the crude product contains neutral impurities, you can dissolve it in a basic aqueous solution (e.g., dilute NaOH), wash with an organic solvent to remove the impurities, and then re-precipitate the carboxylic acid by adding acid.

    • Phased Crystallization: A more advanced technique involves forming the triethylamine salt of the carboxylic acid, dissolving it in water, and then carefully adding acid to precipitate impurities at a different pH than the desired product.

Question 7: What are the key analytical techniques I should use to confirm the structure and purity of my final product?

Answer: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.

  • ¹H NMR: To confirm the presence of the methyl group, the aromatic protons, and the N-H proton of the indole.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • ¹⁹F NMR: This is crucial to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Med. Chem., 15, 1334-1345.
  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (eds G. W. Gribble). John Wiley & Sons, Ltd.
  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Technical Support Center: Optimization of Fischer Indole Synthesis. (2025). Benchchem.
  • CN106008311A - Refinement method of indole-2-carboxylic acid. (2016).
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • CN101143836A - Preparation method for 4-fluorophenylhydrazine. (2008).
  • Crystallization purification of indole. (2010).
  • Smith, C. J., et al. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Org. Biomol. Chem., 9, 1927–1937.
  • CN101143836A - Preparation method for 4-fluorophenylhydrazine. (2008).
  • 3-Fluoro-4-methylaniline | C7H8FN | CID 9957. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.
  • Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567-2583.
  • Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society, 133(15), 5774-5777.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018).
  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Kumar, I., et al. (2018).
  • Robinson, B. (1982). The Fischer indole synthesis. Chemical Reviews, 82(2), 227-250.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54064-54090.
  • US2248155A - Process for the production of indole acids. (1941).
  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline. (1971).
  • N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2023). Organic Letters, 25(1), 1-6.

Sources

solubility issues of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Welcome to the technical support guide for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. This document provides in-depth guidance for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Due to the specific nature of this molecule, publicly available solubility data is limited. Therefore, this guide is built upon fundamental principles of physical organic chemistry, data from structurally analogous compounds, and field-proven troubleshooting strategies.

Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles, ensuring the smooth progression of your experiments.

Part 1: Understanding the Molecule - Physicochemical Profile

The solubility of a compound is dictated by its structure. For 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, three key features govern its behavior in organic solvents: the indole core, the carboxylic acid group, and the fluoro and methyl substituents.

  • Indole Core: The bicyclic indole structure is largely aromatic and hydrophobic, contributing to poor aqueous solubility but favoring dissolution in certain organic solvents.

  • Carboxylic Acid Group: This is a polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar solvents and makes solubility pH-dependent.[1][2][3]

  • Fluoro and Methyl Groups: The methyl group at the 3-position increases lipophilicity. The fluorine atom at the 4-position has a more complex effect; it is highly electronegative and can alter the electronic distribution of the indole ring, potentially impacting crystal packing and hydrogen bonding interactions.[4][5][6] Fluorination can sometimes increase hydrophobicity.[4]

Based on these features, the compound is a moderately polar, acidic molecule with a rigid structure, suggesting that it will likely exhibit challenging solubility in a wide range of common solvents. The parent compound, indole-2-carboxylic acid, is known to be soluble in polar organic solvents like ethanol, DMSO, and methanol, but has low water solubility.[7][8][9][10]

Table 1: Predicted Physicochemical Properties and Their Impact on Solubility

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~193.17 g/mol [11]Low molecular weight generally favors solubility.
pKa Estimated ~4.0 - 4.5As a weak acid, solubility will be very low in acidic solutions (pH < pKa) and will increase significantly in basic solutions (pH > pKa) due to salt formation.[1][12]
Hydrogen Bonding 1 Donor (N-H), 1 Donor (O-H), 2 Acceptors (C=O, O-H)Strong hydrogen bonding capability suggests preference for polar protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO, DMF). Strong intermolecular hydrogen bonding in the solid state can also increase the energy required to dissolve the crystal, thus lowering solubility.[13]
Polarity Moderately PolarLikely to be poorly soluble in non-polar solvents (e.g., hexanes, toluene) and may require polar aprotic or protic solvents for dissolution.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: My 4-fluoro-3-methyl-1H-indole-2-carboxylic acid won't dissolve in my chosen solvent. What is the likely cause?

This is a common issue stemming from a mismatch between the solute and solvent properties. The primary reasons include:

  • Insufficient Solvent Polarity: You may be using a solvent that is too non-polar (e.g., dichloromethane, diethyl ether) to effectively solvate the polar carboxylic acid and indole N-H groups.

  • High Crystal Lattice Energy: The compound may form a highly stable crystal lattice due to strong intermolecular hydrogen bonding between the carboxylic acid groups. A significant amount of energy is required to break these interactions, which the solvent may not provide.

  • Incorrect pH: If you are using an aqueous or alcoholic solvent system, the pH may be too acidic. As a carboxylic acid, the compound is in its neutral, less soluble form at low pH.[1][2]

Q2: What are the best starting solvents to screen for this compound?

A systematic solvent screening is the most effective approach. Start with solvents that have successfully dissolved the parent compound, indole-2-carboxylic acid.[7][8]

Table 2: Recommended Initial Solvent Screening Panel

Solvent ClassRecommended SolventsRationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent hydrogen bond acceptors, capable of disrupting the crystal lattice. Often the first choice for creating high-concentration stock solutions.[15]
Polar Protic Methanol, EthanolCan act as both hydrogen bond donors and acceptors, making them good candidates. Solubility may be moderate.[7][8]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar. May work if the compound is less polar than predicted, or in combination with other solvents.
Chlorinated Dichloromethane (DCM)Generally less likely to be effective due to lower polarity but can be useful in specific synthetic steps where reagents are soluble in DCM.[16]

Q3: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

This phenomenon, known as "crashing out," occurs when a compound is moved from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer).[17] The final concentration of DMSO in the buffer is too low to maintain solubility. To mitigate this, ensure the final DMSO concentration is optimized for your assay (typically <0.5% in cell-based assays) and consider a serial dilution approach to avoid shocking the system.[17]

Q4: How can I leverage the carboxylic acid group to improve solubility?

The acidic proton on the carboxylic acid is your key to manipulating solubility. By adding a base, you can deprotonate the acid to form a highly polar and much more soluble carboxylate salt.[1][14] This is a primary strategy for aqueous and alcoholic systems.

  • For Aqueous Systems: Add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to raise the pH above the compound's pKa.[14] The resulting sodium salt will have significantly higher aqueous solubility.

  • For Organic Systems: In some cases, adding an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can form an ion pair that may have different solubility characteristics in organic solvents.

Part 3: Troubleshooting Workflow & Experimental Protocols

When facing a solubility issue, a systematic approach is crucial. The following workflow provides a logical decision-making process.

Solubility Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound Insoluble solvent_screen Perform Systematic Solvent Screen (Table 2) start->solvent_screen is_soluble Is Compound Soluble? solvent_screen->is_soluble use_cosolvent Try Co-Solvent System (e.g., DMSO/Water) is_soluble->use_cosolvent No adjust_ph Adjust pH (for Aqueous/Alcoholic Systems) is_soluble->adjust_ph No apply_heat Apply Gentle Heating / Sonication is_soluble->apply_heat No success Success: Proceed with Experiment is_soluble->success Yes is_soluble2 Is Compound Soluble? use_cosolvent->is_soluble2 adjust_ph->is_soluble2 apply_heat->is_soluble2 is_soluble2->success Yes complexation Consider Advanced Techniques (e.g., Cyclodextrins, Surfactants) is_soluble2->complexation No

Caption: A troubleshooting flowchart for addressing compound solubility.

Experimental Protocol 1: Small-Scale Solubility Assessment

This protocol allows for rapid screening of multiple solvents using minimal compound.

Objective: To qualitatively determine the solubility of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in a panel of selected solvents.

Materials:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Vials (e.g., 1.5 mL glass vials)

  • Solvent panel (from Table 2)

  • Vortex mixer

  • Pipettors

Methodology:

  • Preparation: Weigh approximately 1-2 mg of the compound into individual, labeled vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial for undissolved solid.

    • Soluble: If the solution is clear, the compound is soluble at that concentration. You can add more compound to find the saturation point if needed.

    • Partially Soluble/Insoluble: If solid remains, add another aliquot of solvent (e.g., 100 µL) to decrease the concentration, and repeat steps 3 and 4.

  • Heating (Optional): If the compound is still insoluble at a low concentration, gently warm the vial (e.g., to 40-50 °C) to see if solubility is temperature-dependent. Be cautious with volatile solvents.

  • Record Results: Record the approximate solubility in each solvent (e.g., <1 mg/mL, ~5 mg/mL, >10 mg/mL).

Experimental Protocol 2: pH-Dependent Solubility Enhancement

This protocol is for increasing solubility in aqueous or alcoholic solutions by forming a salt.

Objective: To dissolve the compound by converting it to its more soluble carboxylate salt form.

Materials:

  • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

  • Primary solvent (e.g., water, ethanol, or a water/ethanol mixture)

  • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH strips

  • Stir plate and stir bar

Methodology:

  • Suspension: Add the desired amount of the compound to the chosen solvent in a flask or beaker to create a suspension.

  • Stirring: Begin stirring the suspension.

  • Base Addition: Slowly add the basic solution (e.g., 1 M NaOH) dropwise to the stirring suspension.

  • Monitor Dissolution: Continue adding the base and observe the mixture. As the pH increases above the compound's pKa, the solid should begin to dissolve as the salt is formed.

  • Check pH: Periodically check the pH of the solution. Aim for a final pH of ~7-8 for complete deprotonation. Be mindful that very high pH could cause degradation depending on the stability of your compound.

  • Clear Solution: Stop adding base once a clear solution is obtained. Record the final pH and the volume of base added.

  • Re-precipitation (Optional Control): To confirm that dissolution was due to salt formation, take a small aliquot of the clear solution and add a few drops of a dilute acid (e.g., 1 M HCl). The neutral compound should precipitate out of solution.[14]

By applying these principles and systematic protocols, researchers can effectively navigate the solubility challenges presented by 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and ensure the reliability and success of their experimental outcomes.

References

  • Vertex AI Search. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • BenchChem. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.
  • Guidechem. (n.d.). Indole-2-carboxylic acid 1477-50-5 wiki.
  • RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • RSC Publishing. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • ChemicalBook. (2025). Indole-2-carboxylic acid | 1477-50-5.
  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5).
  • Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • RSC Publishing. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.
  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • askIITians. (2025). How does pH affect solubility?
  • Slideshare. (n.d.).
  • Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry.
  • MedCrave online. (2017). Solubility: a speed–breaker on the drug discovery highway.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • Globe Thesis. (2022).
  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres....
  • Moldb. (n.d.). 23077-42-1 | 4-Fluoro-1H-indole-3-carboxylic acid.
  • BLDpharm. (n.d.). 1417357-90-4|4-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids.
  • J&K Scientific. (n.d.). 4-Fluoro-1H-indole-7-carboxylic acid | 313337-34-7.
  • Echemi. (n.d.). 6-fluoro-1h-indole-3-carboxylic acid methyl ester.
  • BLDpharm. (n.d.). 1146291-81-7|4-Fluoro-1-methyl-1H-indole-2-carboxylic acid.
  • BLDpharm. (n.d.). 866211-12-3|7-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • ChemicalBook. (n.d.). 4-Fluoroindole-2-carboxylic acid CAS#: 399-68-8.

Sources

Technical Support Center: NMR Spectral Analysis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in the NMR spectra of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who rely on NMR for reaction monitoring and quality control. This guide provides a structured, question-and-answer approach to troubleshoot common and complex spectral issues, grounded in established spectroscopic principles.

Section 1: FAQ - First-Line Troubleshooting

This section addresses the most frequent initial observations when analyzing an NMR spectrum.

Q1: I see unexpected peaks in my ¹H NMR spectrum. What are the most common sources of these signals?

A1: Unidentified signals in a ¹H NMR spectrum are a common occurrence. Before suspecting complex impurities from your reaction, it is crucial to rule out common contaminants that are inadvertently introduced during sample preparation and workup.

The primary culprits are:

  • Residual Solvents: The most frequent source of extra peaks. Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes, methanol) are often difficult to remove completely, even under high vacuum.[1] Their chemical shifts are well-documented.

  • Water: A peak for H₂O (or HDO in deuterated solvents) is almost always present. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.[2][3] In DMSO-d₆, it typically appears around 3.33 ppm, while in CDCl₃, it is found near 1.56 ppm.[2]

  • Silicone Grease: Often used for sealing glassware joints, silicone grease can leach into the reaction mixture and appears as a characteristic singlet or a series of small peaks around 0 ppm.[4]

  • TMS (Tetramethylsilane): While intentionally added as a reference standard (δ 0.00 ppm), residual amounts can sometimes be observed if not properly removed.

Expert Tip: Always run a blank NMR of your deuterated solvent to identify inherent solvent and water peaks before dissolving your sample. For persistent solvent signals like ethyl acetate, co-evaporating the sample with a more volatile solvent like dichloromethane can be effective.[5]

Q2: How can I definitively differentiate between a true impurity and a residual solvent?

A2: This is a critical step in spectral analysis. A systematic approach combining data cross-referencing and simple experiments is the most reliable method.

  • Consult Chemical Shift Tables: The most direct method is to compare the observed chemical shifts of the unknown signals with established tables for common laboratory solvents. Authoritative resources, such as the papers by Gottlieb, Kotlyar, and Nudelman, provide extensive tables of ¹H and ¹³C chemical shifts for numerous solvents in various deuterated media.[2][4][6][7]

  • Check the Multiplicity: Solvents have characteristic splitting patterns (e.g., the quartet and triplet of ethyl acetate). If the observed multiplicity and coupling constant match the reference data, it is highly likely a solvent.

  • Analyze the Integration: The relative integration of the unknown peaks compared to your product signals can be informative. If the ratio is non-stoichiometric and varies between batches, it points towards a contaminant rather than a structurally related impurity.

  • Utilize 2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally powerful. Solvent signals will show correlations to their known ¹³C chemical shifts. If a proton signal does not correlate to a carbon signal that can be attributed to your target molecule or a plausible byproduct, it is likely an external contaminant.

The following table summarizes the characteristic signals for solvents frequently used in indole synthesis.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents

Solvent ¹H Chemical Shift (ppm) & Multiplicity (in CDCl₃) ¹³C Chemical Shift (ppm) (in CDCl₃)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 171.1, 60.3, 21.1, 14.2
Dichloromethane 5.30 (s) 53.8
Diethyl Ether 3.48 (q), 1.21 (t) 66.0, 15.2
Acetone 2.17 (s) 206.7, 30.0
Hexanes ~1.25 (br s), ~0.88 (br t) ~31.5, ~22.6, ~14.1
Toluene 7.27-7.17 (m), 2.36 (s) 137.9, 129.2, 128.3, 125.4, 21.4
Methanol 3.49 (s) 49.9

Source: Data compiled from established resources.[2][6] Please note that shifts can vary slightly with concentration and temperature.

Q3: My baseline is noisy and my peaks are broad. Is this an impurity issue?

A3: While certain impurities can cause peak broadening, these issues are more commonly related to sample preparation or NMR acquisition parameters.

  • Poor Solubility: If your compound is not fully dissolved, it creates an inhomogeneous sample, which is a primary cause of broad peaks and a poor baseline. Try gently warming the sample or using a different deuterated solvent like DMSO-d₆ or Methanol-d₄.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or spatulas can cause significant line broadening. This is a form of impurity but is often spectroscopically invisible, only manifesting through its effect on your compound's signals.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[5] Diluting the sample may resolve the issue.

  • Poor Shimming: The most common instrumental reason for broad peaks. The shimming process corrects for inhomogeneities in the magnetic field. If the shimming is poor, all peaks in the spectrum will be affected. Re-shimming the instrument should be your first step.

Section 2: In-Depth Analysis of Impurities in 4-fluoro-3-methyl-1H-indole-2-carboxylic acid Synthesis

Q4: What are the likely impurities originating from the synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid?

A4: The impurity profile is intrinsically linked to the synthetic route. A common and efficient method for this class of compounds is the Fischer indole synthesis .[8] This reaction typically involves the condensation of (4-fluorophenyl)hydrazine with an α-ketoacid, such as pyruvic acid or ethyl pyruvate, followed by cyclization under acidic conditions.

Based on this pathway, the following impurities are plausible:

  • Unreacted Starting Materials: (4-fluorophenyl)hydrazine and the pyruvate derivative.

  • Side-Reaction Products: Formation of hydrazones or isomeric byproducts.

  • Regioisomers: If the cyclization is not perfectly selective, an isomeric indole could form, although this is less likely with a symmetrical starting hydrazine.

  • Decarboxylation Product: Loss of the CO₂H group to form 4-fluoro-3-methyl-1H-indole, especially if the reaction is performed at high temperatures.

  • Residual Acid Catalyst: Traces of acids like polyphosphoric acid (PPA) or sulfuric acid are usually removed during workup but can be present.

The workflow below illustrates the process of identifying these specific impurities.

G cluster_0 Initial Observation cluster_1 Characterization Steps cluster_2 Impurity Identification A Unknown Peaks in ¹H NMR B Compare to Solvent Tables [1, 5] A->B C Analyze Coupling & Integration A->C D Acquire ¹³C & HSQC Spectra A->D F Residual Solvent B->F E Compare to Starting Material Spectra C->E G Starting Material C->G H Synthetic Byproduct C->H D->G D->H I Unknown Impurity D->I E->G

Caption: Workflow for characterizing unknown NMR signals.

Q5: How would I recognize unreacted starting materials or the decarboxylated byproduct in my NMR spectrum?

A5: Recognizing these impurities requires knowledge of their expected spectral features compared to the final product. The table below provides predicted chemical shifts for the target molecule and its most likely process-related impurities.

Table 2: Predicted ¹H and ¹³C NMR Data for Target Compound and Potential Impurities (in DMSO-d₆)

Compound Key ¹H Signals (ppm) Key ¹³C Signals (ppm)
4-fluoro-3-methyl-1H-indole-2-carboxylic acid (Product) ~11.8 (s, 1H, NH), ~13.0 (br s, 1H, COOH), 7.2-6.8 (m, 3H, Ar-H), ~2.5 (s, 3H, CH₃) ~163 (C=O), ~158 (d, ¹JCF, C-F), ~137 (C), ~128 (C), ~123 (d, CH), ~115 (C), ~108 (d, CH), ~105 (d, CH), ~10 (CH₃)
(4-fluorophenyl)hydrazine (Starting Material) ~8.0 (s, 1H, NH), ~6.9 (t, 2H, Ar-H), ~6.7 (dd, 2H, Ar-H), ~4.2 (br s, 2H, NH₂) ~156 (d, ¹JCF, C-F), ~149 (C), ~115 (d, CH), ~113 (d, CH)
Pyruvic Acid (Starting Material) ~13.5 (br s, 1H, COOH), 2.3 (s, 3H, CH₃) ~206 (C=O), ~167 (C=O), ~26 (CH₃)
4-fluoro-3-methyl-1H-indole (Decarboxylation Impurity) ~11.0 (s, 1H, NH), ~7.2 (s, 1H, H-2), 7.1-6.7 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃) ~156 (d, ¹JCF, C-F), ~136 (C), ~124 (CH), ~122 (C), ~110 (C), ~107 (d, CH), ~104 (d, CH), ~9 (CH₃)

Note: These are estimated values. Actual shifts can vary. The hallmark of fluorine coupling (d = doublet) is noted for ¹³C signals.

Key Differentiators:

  • Decarboxylation Impurity: Look for a new singlet around 7.2 ppm, corresponding to the proton at the C-2 position, which is absent in the product. The carboxylic acid proton signal (~13.0 ppm) will be absent for this impurity.

  • Starting Hydrazine: This will have signals in the aromatic region but will lack the indole NH and methyl signals. The presence of a broad NH₂ peak is also characteristic.

Section 3: Advanced Spectroscopic Troubleshooting

Q6: My ¹H NMR is complex due to overlapping aromatic signals. What other experiments can clarify the structure and identify impurities?

A6: When ¹H NMR is insufficient, a suite of other NMR experiments can provide the necessary resolution and information.

  • ¹³C NMR: This is the logical next step. It provides one peak per unique carbon atom, spreading the signals over a much wider range (~200 ppm) than ¹H NMR. The presence of extra peaks directly indicates impurities. ¹³C NMR is crucial for confirming the carbon backbone of your product and spotting additional carbon environments from byproducts.[9]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are invisible. This is invaluable for confirming the methyl group (~10 ppm) and the aromatic CH groups in your structure and any impurities.

  • 2D Correlation Spectroscopy (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It is the most reliable way to assign proton and carbon signals together and can quickly distinguish between product signals and impurity signals by identifying H-C pairs that do not belong to the target structure.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the molecular structure by connecting fragments and confirming the substitution pattern on the indole ring.

Q7: How does the fluorine atom affect the spectrum, and can ¹⁹F NMR help?

A7: The presence of a ¹⁹F atom (spin I = ½, 100% natural abundance) provides a powerful diagnostic handle.

  • Effect on ¹H and ¹³C Spectra: The fluorine atom couples to nearby protons and carbons, causing signals to appear as doublets or more complex multiplets. This is known as J-coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.

    • ³JHF (H-C-C-F): Typically 5-10 Hz for aromatic systems.

    • ¹JCF (C-F): Very large, typically 240-320 Hz.[10]

    • ²JCF (C-C-F): ~20-30 Hz.

    • ³JCCF (C-C-C-F): ~5-10 Hz. Observing these characteristic couplings can confirm the position of the fluorine atom on the indole ring.

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive and specific technique for analyzing fluorine-containing compounds.[11]

    • High Sensitivity: Each unique fluorine-containing compound in your sample will give a distinct signal in the ¹⁹F NMR spectrum.

    • Wide Chemical Shift Range: The ¹⁹F chemical shift range is very large (~500 ppm), meaning even structurally similar impurities will likely have resolved signals.

    • Impurity Detection: If your product is pure, you should see only one signal (or a set of signals if there are diastereomers/rotamers) in the ¹⁹F NMR. The presence of any other signals is a direct indication of a fluorine-containing impurity. This is the most definitive way to check for isomeric byproducts or fluorine-containing starting materials.

Section 4: Protocols and Workflows

Protocol 1: Standard NMR Sample Preparation for Impurity Analysis
  • Dry the Sample: Ensure your purified compound is thoroughly dried under high vacuum for several hours to remove residual purification solvents.[1]

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your compound directly into a clean, dry NMR tube.

  • Add Deuterated Solvent: Using a clean pipette, add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Choose a solvent that fully dissolves your compound and whose residual peaks do not overlap with key signals of your product.

  • Dissolve the Sample: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for high-quality spectra.[5]

  • Filter if Necessary: If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

  • Acquire Spectra: Acquire a standard ¹H NMR spectrum first. If analysis is complex, proceed to acquire ¹³C, DEPT, and 2D spectra as needed.

Protocol 2: Step-by-Step Workflow for NMR Spectrum Analysis

G A 1. Acquire ¹H NMR Spectrum B 2. Identify & Assign Product Peaks (NH, COOH, Ar-H, CH₃) A->B C 3. Identify Known Contaminants (Solvent, Water, Grease) using Reference Tables [1, 5] B->C D 4. Analyze Remaining Unknown Peaks (Integration, Multiplicity, Shape) C->D E Are Unknowns Significant (>1%)? D->E F 5. Acquire ¹³C & DEPT Spectra E->F Yes L Sample is Pure or Impurity is Negligible E->L No G 6. Compare Carbon Signals to Predicted Structure and Impurities F->G H Ambiguity Remains? G->H I 7. Acquire 2D NMR (HSQC, HMBC) & ¹⁹F NMR H->I Yes K Impurity Identified H->K No J 8. Correlate H-C & H-F Signals to Elucidate Impurity Structure I->J J->K

Caption: Step-by-step decision workflow for impurity analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[6] Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting information for Iridium-catalyzed C-H methylation of indoles and pyrroles with methanol. Available at: [Link]

  • Acta Crystallographica Section E. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. National Institutes of Health.[12] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum for Indole-3-carboxylic acid.[13] Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Characterization.[1] Available at: [Link]

  • Narayanan, B. A., & Biewer, M. C. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[7] Available at: [Link]

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1.[14] Available at: [Link]

  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.[15] Available at: [Link]

  • Google Patents. (2016). The high efficiency preparation method of 3- fluoro-indole-2-carbonyl compound.[16] Available at:

  • Chemistry LibreTexts. (2022). NMR in Lab- Solvent Impurities.[17] Available at: [Link]

  • Thieme. (2012). 13C NMR Spectroscopy. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.[5] Available at: [Link]

  • Magritek. (2018). Methyl 1H-indole-3-carboxylate. Available at: [Link]

Sources

optimizing reaction conditions for the Fischer indolization of fluorinated precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Reaction Conditions for the Fischer Indolization of Fluorinated Precursors

Welcome to the technical support center for the Fischer indolization of fluorinated precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fluorinated indoles. The introduction of fluorine into the indole scaffold can significantly alter the physicochemical and biological properties of a molecule, making these compounds highly valuable in medicinal chemistry.[1][2] However, the presence of fluorine can also introduce unique challenges to this classic reaction. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Fischer indolization of fluorinated precursors, offering probable causes and actionable solutions.

Question 1: My reaction is resulting in a low yield or failing to proceed. What are the common culprits and how can I improve the outcome?

Low yields are a frequent challenge in Fischer indole synthesis, and the issue can be exacerbated by the electronic effects of fluorine substituents.[3][4] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your fluorinated phenylhydrazine and carbonyl compounds are of high purity. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[3] It is often beneficial to use freshly purified reagents.

  • Inadequate Acid Catalysis: The choice and amount of acid catalyst are critical.[5] Fluorinated precursors, particularly those with strongly electron-withdrawing fluorine atoms, can be less reactive and may require stronger acids or higher catalyst loading.

    • Actionable Advice: Screen a panel of both Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6][7] PPA is often a robust choice for challenging substrates.[3]

  • Suboptimal Reaction Temperature: The key[6][6]-sigmatropic rearrangement step has a significant activation energy barrier.[8]

    • Actionable Advice: If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition using thin-layer chromatography (TLC). Microwave-assisted synthesis can be highly effective, often leading to shorter reaction times and improved yields by providing rapid and uniform heating.[9][10]

  • Solvent Selection: The polarity of the solvent can influence reaction rates.

    • Actionable Advice: While some reactions work well neat (without solvent), polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are commonly used.[4] In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can have a beneficial effect on reactivity.[11]

Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are these byproducts and how can I minimize them?

The formation of byproducts is a common issue, and understanding their origin is key to suppression.

  • Common Side Reactions:

    • N-N Bond Cleavage: With electron-donating groups on the phenylhydrazine ring, heterolytic cleavage of the N-N bond can compete with the desired[6][6]-sigmatropic rearrangement, leading to the formation of anilines and other degradation products.[12][13]

    • Incomplete Cyclization or Rearrangement: The reaction may stall at the hydrazone or diimine intermediate stage.

    • Alternative Cyclization Pathways: For unsymmetrical ketones, cyclization can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[14]

  • Strategies for Minimization:

    • Optimize Acid Catalyst: The choice of acid can influence the reaction pathway. For some substrates, a milder Lewis acid might be preferable to a strong Brønsted acid to avoid excessive degradation.

    • Temperature Control: Excessively high temperatures can promote side reactions. Utilize the lowest effective temperature for the transformation.

    • One-Pot Procedures: To minimize the handling of potentially unstable hydrazone intermediates, consider a one-pot procedure where hydrazone formation and indolization occur in the same vessel.[3]

Question 3: I'm struggling with the purification of my fluorinated indole product. Are there any specific challenges to be aware of?

The unique properties of fluorinated compounds can sometimes complicate purification.

  • Increased Hydrophobicity: Fluorination often increases the hydrophobicity of a molecule, which can affect its solubility and chromatographic behavior.[15][16]

    • Actionable Advice: You may need to adjust your chromatography solvent system. Sometimes, a more nonpolar eluent system is required. In other cases, the increased hydrophobicity can be advantageous for extraction from aqueous media.

  • Volatility: Some smaller fluorinated indoles can be volatile, leading to loss of product during solvent removal under high vacuum.

    • Actionable Advice: Use moderate temperatures for solvent evaporation and consider techniques like freeze-drying if volatility is a significant issue.

  • Co-eluting Impurities: If side products have similar polarities to your desired product, chromatographic separation can be challenging.

    • Actionable Advice: Consider recrystallization as an alternative or complementary purification technique. If chromatography is necessary, explore different stationary phases (e.g., alumina instead of silica gel) or solvent systems.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the Fischer indolization of fluorinated precursors.

Q1: How does the position of the fluorine atom on the phenylhydrazine ring affect the reaction?

The position of the fluorine atom has a profound electronic effect. A fluorine atom in the ortho or para position will have a strong electron-withdrawing inductive effect, which can deactivate the aromatic ring and make the initial[6][6]-sigmatropic rearrangement more difficult. A meta-fluorine will have a less pronounced effect. This deactivation often necessitates more forcing reaction conditions, such as higher temperatures or stronger acids.

Q2: Can I use microwave irradiation for this reaction?

Yes, microwave-assisted synthesis is often highly advantageous for the Fischer indolization of fluorinated precursors.[9] The rapid and uniform heating provided by microwaves can significantly reduce reaction times (from hours to minutes) and often leads to higher yields and fewer byproducts compared to conventional heating.[10][17]

Q3: What is the difference between using a Brønsted acid and a Lewis acid catalyst?

  • Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) are proton donors.[7] They protonate the hydrazone, facilitating tautomerization to the enamine and subsequent rearrangement.[5]

  • Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are electron-pair acceptors.[18] They typically coordinate to the nitrogen or oxygen atoms in the substrate, activating it towards the key reaction steps.[14]

The choice between a Brønsted and a Lewis acid is often substrate-dependent, and empirical screening is the best approach to identify the optimal catalyst for a specific transformation.[4][5]

Q4: I am trying to synthesize a fluorinated indole-2-carboxylate. Are there any special considerations?

The synthesis of indole-2-carboxylates often involves the use of pyruvic acid or its esters as the carbonyl component.[19] These reactions can sometimes be sluggish. The use of p-TSA as a catalyst has been shown to be effective for this transformation.[19] Subsequent hydrolysis of the ester to the carboxylic acid is typically straightforward.[19]

Experimental Protocols and Data

General Protocol for Microwave-Assisted Fischer Indolization

This protocol is a general starting point and should be optimized for specific substrates.

  • To a microwave-safe reaction vial, add the fluorinated phenylhydrazine (1.0 eq.), the ketone or aldehyde (1.1 eq.), and the chosen acid catalyst (e.g., p-TSA, 0.2 eq. or ZnCl₂, 1.0 eq.).

  • Add the desired solvent (e.g., acetic acid, ethanol, or perform neat) to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-30 minutes). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TSA, PPA[20]High temperature, various solvents[6]PPA can act as both catalyst and solvent. p-TSA is often effective and easy to handle.[10]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃[7]Moderate to high temperature, often in less polar solvents[18]ZnCl₂ is a classic and widely used catalyst.[6] BF₃·OEt₂ is also very common.[18]
Ionic Liquids Brønsted acidic ionic liquids[21]Can act as both solvent and catalyst, often under milder conditionsOffers potential for "green" chemistry and catalyst recycling.[21]

Visualizing the Process

Diagram 1: The Fischer Indolization Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Key Rearrangement cluster_cyclization Cyclization & Aromatization A Fluorinated Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B  -H₂O (Acid Catalyst) C Ene-hydrazine (Tautomer) B->C  Tautomerization D Di-imine Intermediate C->D  [3,3]-Sigmatropic  Rearrangement E Aminal Intermediate D->E  Cyclization F Fluorinated Indole Product E->F  -NH₃  Aromatization

Caption: The mechanism of the Fischer Indole Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction purity Check Purity of Starting Materials start->purity purity->start Impure catalyst Screen Acid Catalysts (Brønsted vs. Lewis) purity->catalyst Pure temp Optimize Temperature (Conventional vs. Microwave) catalyst->temp No Improvement success Improved Yield catalyst->success Improved solvent Vary Solvent (Polar, Nonpolar, Neat) temp->solvent No Improvement temp->success Improved solvent->success Optimized

Caption: A decision tree for troubleshooting low yields.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Çelebi-Ölçüm, N., Lam, Y. H., Richmond, E., Ling, K. B., Smith, A. D., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5938-5949. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis Mechanism. YouTube. [Link]

  • Menzel, F., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations | Request PDF. [Link]

  • ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

  • Bentham Science Publisher. Microwave-assisted Synthesis of Fluorinated Heterocycles. [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Garg, N. K., et al. (2009). Exploration of the interrupted Fischer indolization reaction. PMC. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. [Link]

  • ResearchGate. Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

  • Balaraman, K., et al. (2014). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • ResearchGate. One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. [Link]

  • ACS Publications. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • ResearchGate. Microwave-assisted synthesis of fluoroorganics | Request PDF. [Link]

  • Organic Chemistry Frontiers. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [Link]

  • ResearchGate. Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. [Link]

  • Wadsak, W., et al. (2010). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. PMC. [Link]

  • Sezgin, S. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. [Link]

  • Menzel, F., et al. (2025). Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. PubMed. [Link]

  • ResearchGate. Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. [Link]

  • MSJChem. (2020). 18.1 Lewis theory vs Bronsted-Lowry theory (HL). YouTube. [Link]

Sources

Technical Support Center: A Guide to Storing and Handling 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Diagnosing Decomposition

This section addresses specific issues you might encounter, explains the underlying chemistry, and offers solutions.

Q1: My solid, off-white 4-fluoro-3-methyl-1H-indole-2-carboxylic acid has developed a pink, brown, or purplish tint during storage. What is causing this color change?

A1: This is a classic sign of oxidation. The indole ring is an electron-rich heterocyclic system, making it highly susceptible to oxidation by atmospheric oxygen.[3][4] This process can be accelerated by exposure to light (photo-oxidation). The initial oxidation products can further react to form highly colored polymeric or oligomeric impurities. The C2-C3 double bond within the indole core is particularly vulnerable to oxidative cleavage.[5]

  • Causality: The electron-donating methyl group at the C3 position and the electron-rich nature of the pyrrole ring fused to the benzene ring make the molecule prone to losing electrons to oxygen.[3][6]

  • Immediate Action: Immediately transfer the compound to an amber vial, purge the headspace with an inert gas like argon or nitrogen, and store it in a freezer.

  • Long-Term Solution: Always store the compound under an inert atmosphere, protected from light, and at low temperatures.

Q2: I'm analyzing my stored compound via TLC/LC-MS and see a new, less polar spot/peak that wasn't present initially. What could this impurity be?

A2: The most likely culprit is the decarboxylated product, 4-fluoro-3-methyl-1H-indole. Indole-2-carboxylic acids are known to undergo decarboxylation (loss of CO2) when heated.[7][8] While this typically requires high temperatures (often above the melting point), the reaction can occur slowly over time even at elevated ambient temperatures (e.g., a warm laboratory).[7] The resulting 4-fluoro-3-methyl-1H-indole is less polar than the parent carboxylic acid, which is why it would appear as a new, faster-moving spot on a normal-phase TLC plate or have a longer retention time on a reverse-phase HPLC column.

  • Causality: The carboxylic acid group at the C2 position can be thermally labile. Heating provides the activation energy needed to break the C-C bond between the indole ring and the carboxyl group, releasing carbon dioxide.[7]

  • Verification: Use a co-spotting technique on TLC with a synthesized standard of the decarboxylated product, if available. For LC-MS, the new peak should have a mass corresponding to the loss of 44 Da (the mass of CO2).

  • Prevention: Strictly avoid storing the compound in elevated temperatures. For long-term storage, a freezer (-20°C or below) is highly recommended.

Q3: My NMR spectrum shows broadened peaks and a complex baseline compared to the initial analysis. What does this indicate?

A3: Peak broadening and the appearance of multiple small, unidentifiable signals often point to the formation of a mixture of minor degradation products, likely from slow, ongoing oxidation. Paramagnetic impurities, which can form from radical-based oxidation processes, can also cause significant peak broadening in NMR spectra.

  • Causality: The formation of radical intermediates during oxidation can lead to a cascade of reactions, producing a complex mixture of byproducts.[9] These minor impurities may not be easily identifiable as single new peaks but will contribute to a messy overall spectrum.

  • Action: The material may no longer be suitable for sensitive applications. Consider repurifying a small amount by recrystallization if possible. Review and improve your storage protocol immediately to protect the remaining stock.

Frequently Asked Questions (FAQs): Best Practices for Storage and Handling

Q1: What are the absolute optimal long-term storage conditions for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid?

A1: Based on the known instabilities of indole derivatives, the optimal storage conditions are as follows:

ParameterRecommendationRationale
Temperature -20°C or below (Freezer)Minimizes the rate of both oxidation and potential decarboxylation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Protects the electron-rich indole ring from oxidation by atmospheric oxygen.[3]
Light Amber glass vial or opaque containerPrevents photo-oxidation, which can significantly accelerate degradation.[10]
Container Tightly sealed glass vialPrevents moisture and oxygen ingress. Glass is preferred over plastic.[11]

Q2: Is it better to store the compound as a solid or in solution?

A2: Storing the compound as a dry solid is strongly recommended. Storing in solution can accelerate decomposition for several reasons:

  • Increased Reactivity: Solubilized molecules have greater mobility, increasing the frequency of collisions and potential reactions.

  • Solvent Effects: Protic solvents can potentially facilitate protonation/deprotonation equilibria that may lead to degradation. Some solvents may contain dissolved oxygen or peroxide impurities that will readily oxidize the indole.

  • Recommendation: If you must store a solution, use a dry, aprotic solvent like anhydrous DMSO or DMF, flash-freeze aliquots, and store them at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q3: What precautions should I take during routine handling (e.g., weighing)?

A3: Minimize exposure to ambient conditions.

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Work quickly to weigh the desired amount.

  • If possible, handle the solid in a glove box or glove bag under an inert atmosphere.

  • After dispensing, flush the vial headspace with argon or nitrogen before resealing tightly.[11]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Obtain a small amber glass vial with a PTFE-lined screw cap. Ensure the vial is clean and completely dry.

  • Aliquoting: If you have a large batch, divide it into smaller, single-use aliquots in separate vials. This prevents contamination and repeated exposure of the entire batch.

  • Inerting: Place the opened vial containing the aliquot inside a larger chamber or glove bag that can be purged with inert gas.

  • Gas Purge: Flush the vial directly with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all air.

  • Sealing: Immediately and tightly seal the vial with the cap while still in the inert atmosphere.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container (like a small box or bag) and store it in a designated freezer at -20°C or below.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is for monitoring the stability of the compound over time.

  • Sample Preparation (Time Zero):

    • Prepare a stock solution of your fresh, high-purity 4-fluoro-3-methyl-1H-indole-2-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions (General Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 220 nm and 280 nm.

  • Analysis:

    • Inject the "Time Zero" sample and record the chromatogram. Note the retention time and peak area of the main compound. This is your reference.

    • For subsequent stability checks (e.g., after 3, 6, 12 months), prepare a new sample from the stored solid using the exact same procedure.

    • Compare the new chromatogram to the "Time Zero" reference. Look for the appearance of new peaks (especially pre-peaks, indicating more polar oxidation products, or post-peaks, indicating the less polar decarboxylated product) and any decrease in the main peak's area percentage.

Visual Troubleshooting Guide

Below is a decision-making flowchart to help you troubleshoot potential storage issues.

G start Start: Observe Stored Compound change_obs Is there a visible change or analytical discrepancy? start->change_obs color_change Has the solid changed color (e.g., pink/brown)? change_obs->color_change Yes no_change No Change Observed. Continue with best practices. change_obs->no_change No analytical_change Do analytical data (TLC/LCMS/NMR) show new impurities? color_change->analytical_change No oxidation Likely Cause: Oxidation color_change->oxidation Yes less_polar Is there a new, less polar spot/peak? analytical_change->less_polar Yes action_oxidation Action: 1. Store under inert gas (Ar/N2). 2. Protect from light (amber vial). 3. Store at ≤ -20°C. oxidation->action_oxidation decarboxylation Likely Cause: Decarboxylation less_polar->decarboxylation Yes complex_impurities Are there multiple new peaks or a complex NMR baseline? less_polar->complex_impurities No action_decarboxylation Action: 1. Ensure storage at ≤ -20°C. 2. Avoid any exposure to heat. decarboxylation->action_decarboxylation complex_impurities->action_oxidation No, but suspect minor oxidation multiple_issues Likely Cause: Advanced Degradation (Oxidation & other pathways) complex_impurities->multiple_issues Yes action_multiple Action: 1. Repurify if possible. 2. Discard if purity is critical. 3. Strictly enforce all storage protocols. multiple_issues->action_multiple

Caption: Troubleshooting flowchart for stored 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

References

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available at: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • The Good Scents Company. indole-2-carboxylic acid. Available at: [Link]

  • Wikipedia. Indole. Available at: [Link]

  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. Available at: [Link]

  • ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Available at: [Link]

  • National Center for Biotechnology Information. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]

  • ScienceDirect. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Available at: [Link]

  • Canadian Science Publishing. an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Available at: [Link]

  • International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Available at: [Link]

  • Science. Low-temperature mineralization of perfluorocarboxylic acids. Available at: [Link]

  • National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • Synthose. Indole-2-carboxylic Acid: A Comprehensive Overview. Available at: [Link]

  • ResearchGate. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Microbiology Note. Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]

  • RSC Publishing. Regioselective oxidation of indoles to 2-oxindoles. Available at: [Link]

  • Ataman Kimya. INDOLE. Available at: [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]

  • PubChem. 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid. Available at: [Link]

  • ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Available at: [Link]

  • SlideShare. Synthesis and Chemistry of Indole. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Document ID: TSS-FMICA-2601 Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] While the laboratory-scale synthesis may be straightforward, scaling up production presents significant challenges related to reaction control, safety, and product purity.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated scale-up protocol based on our extensive field experience. Our goal is to equip you with the knowledge to anticipate and overcome the hurdles associated with the large-scale synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule and why is it challenging to scale up? A1: The most prevalent route involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization.[2][3] The primary scale-up challenges stem from the thermal instability of the aryl diazonium salt intermediate required for the Japp-Klingemann reaction and the harsh, high-temperature acidic conditions needed for the subsequent Fischer cyclization, which can lead to side reactions and product degradation.[4][5]

Q2: My Fischer cyclization step is producing a lot of tar-like impurities. What is the primary cause? A2: Tar formation during Fischer indolization is typically caused by excessive heat or overly concentrated acid, leading to the decomposition of the hydrazone intermediate or the indole product itself.[5] Careful management of the reaction exotherm and optimizing the acid catalyst (e.g., using polyphosphoric acid (PPA) for its viscosity and moderated reactivity) are critical to minimizing this issue at scale.

Q3: I'm observing significant loss of my final product, likely due to decarboxylation. How can I prevent this? A3: The indole-2-carboxylic acid moiety is prone to decarboxylation, especially under acidic conditions or at elevated temperatures.[6][7] This is a critical concern during the final workup and isolation stages. To mitigate this, ensure the acidification step is performed at low temperatures (0-10 °C) and that the product is not subjected to prolonged heating after it is isolated.

Q4: Are there major safety risks I should be aware of when scaling up this synthesis? A4: Yes. The primary safety hazard is the diazonium salt intermediate. Aryl diazonium salts can be explosive when isolated or subjected to shock and heat.[4][8] The cardinal rule for scale-up is to never isolate the diazonium salt . It must be generated in situ at low temperatures (<5 °C) and consumed immediately in the subsequent Japp-Klingemann reaction. A secondary hazard is the management of large volumes of strong, hot acids like PPA or sulfuric acid during the Fischer cyclization.

Scale-Up Synthesis Workflow

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Indole Synthesis cluster_2 Stage 3: Final Product Isolation start 4-Fluoroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) [In-Process Control: Starch-Iodide Test] start->diazotization jk_coupling Japp-Klingemann Coupling (Ethyl 2-methylacetoacetate, NaOAc) [In-Process Control: HPLC for consumption] diazotization->jk_coupling hydrazone Hydrazone Intermediate jk_coupling->hydrazone cyclization Fischer Cyclization (Polyphosphoric Acid, 90-100 °C) [In-Process Control: HPLC for conversion] hydrazone->cyclization ester_intermediate Indole Ester Intermediate cyclization->ester_intermediate saponification Saponification (NaOH, EtOH/H2O, 60 °C) [In-Process Control: HPLC for ester consumption] ester_intermediate->saponification acidification Acidification & Precipitation (HCl, <10 °C) [Critical Control: Temperature] saponification->acidification product Final Product (4-Fluoro-3-methyl-1H-indole- 2-carboxylic acid) acidification->product

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the scale-up synthesis.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Stage 1: Japp-Klingemann Reaction
Low or no formation of diazonium salt (positive starch-iodide test for excess nitrite, but starting aniline remains).1. Insufficient Acid: The diazotization requires at least two equivalents of strong acid. One to form the aniline salt and one to liberate nitrous acid from sodium nitrite. 2. Temperature Too High: Nitrous acid decomposes rapidly above 5 °C, preventing diazotization.1. Action: Ensure at least 2.5-3.0 equivalents of HCl are used. Rationale: Using a slight excess of acid ensures the aniline remains protonated and provides a sufficient concentration of H⁺ to generate HNO₂ throughout the sodium nitrite addition. 2. Action: Maintain strict temperature control between 0-5 °C using an efficient cooling bath. For large reactors, this may require a jacketed system with a powerful chiller. Rationale: The stability of both nitrous acid and the resulting diazonium salt is critically dependent on low temperatures.[4]
Low yield of hydrazone intermediate; dark, oily byproducts observed.1. Incorrect pH for Coupling: The Japp-Klingemann coupling is pH-sensitive. If too acidic, the enolate of the β-ketoester does not form. If too basic, the diazonium salt can decompose or form diazoamino compounds.[9] 2. Poor Mixing: Inadequate agitation can lead to localized "hot spots" of high or low pH, causing side reactions.1. Action: After diazonium salt formation, add a buffer like sodium acetate to raise the pH to the optimal range of 4-5 before adding the β-ketoester. Monitor the pH throughout the addition. Rationale: This pH range is a compromise that allows for sufficient enolate concentration for nucleophilic attack without rapidly degrading the electrophilic diazonium salt. 2. Action: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure good top-to-bottom turnover in the reactor. Rationale: Homogeneous mixing is essential at scale to maintain uniform temperature and pH, preventing localized side reactions.
Stage 2: Fischer Indole Synthesis
Reaction stalls or yield of indole ester is low.1. Insufficient Acid Catalyst: Polyphosphoric acid (PPA) is viscous, and pockets of unreacted hydrazone can get trapped if not mixed properly. 2. Water Contamination: The Fischer indolization mechanism is inhibited by water, which can hydrolyze key intermediates.[5]1. Action: Use a mechanical stirrer with high torque. Ensure the PPA is pre-heated to reduce its viscosity before adding the hydrazone. A common ratio is 1:10 w/w of hydrazone to PPA. Rationale: Effective mixing ensures all the starting material comes into contact with the acidic catalyst for the key[10][10]-sigmatropic rearrangement to occur.[11] 2. Action: Use anhydrous starting materials and solvents. Dry the hydrazone intermediate thoroughly before this step. Rationale: Maintaining anhydrous conditions is crucial for the efficiency of the acid catalyst and preventing hydrolysis of the imine intermediates in the reaction pathway.[5]
Significant charring/tar formation.1. Reaction Temperature Too High: The reaction is exothermic, and poor heat dissipation at scale can lead to thermal runaway and decomposition. 2. "Hot Spotting": Adding the hydrazone too quickly to the hot acid can create localized areas of very high temperature.1. Action: Control the rate of addition of the hydrazone to the pre-heated PPA. Use a jacketed reactor to actively cool the reaction and maintain the internal temperature below 100-105 °C. Rationale: Controlled addition and external cooling allow for the dissipation of the heat of reaction, preventing temperatures from rising to a point where decomposition pathways dominate. 2. Action: Add the hydrazone portion-wise or as a solution/slurry in a compatible, high-boiling solvent (if applicable), allowing the exotherm from each portion to subside before adding the next. Rationale: This prevents a rapid, uncontrollable temperature spike that is a common cause of failure in large-scale Fischer indolizations.[12]
Stage 3: Saponification & Isolation
Incomplete saponification of the indole ester.1. Insufficient Base or Reaction Time: Scale-up often requires longer reaction times or slightly more equivalents of base to drive the reaction to completion. 2. Poor Solubility: The ester may have poor solubility in the aqueous base, creating a biphasic system with slow reaction at the interface.1. Action: Monitor the reaction by HPLC. If it stalls, add an additional 0.1-0.2 equivalents of NaOH and continue heating. Rationale: Empirical determination of reaction completion is more reliable than assuming fixed times during scale-up. 2. Action: Add a co-solvent like ethanol or THF to the reaction mixture to create a homogeneous solution. Rationale: A single-phase system dramatically increases the reaction rate by ensuring the ester and the hydroxide ions are in the same phase.
Low yield of final product after acidification; product appears oily.1. Product Decarboxylation: Acidification at elevated temperatures or with a delay after saponification can cause the product to lose CO₂.[13] 2. "Oiling Out": If the product precipitates from a supersaturated solution too quickly, it can form an oil instead of a crystalline solid, trapping impurities.1. Action: Cool the basic solution of the carboxylate salt to 0-5 °C before slowly adding cold, dilute HCl. Do not let the temperature rise above 10 °C. Filter the resulting solid promptly. Rationale: The rate of acid-catalyzed decarboxylation is highly temperature-dependent.[7] Low temperatures are essential to preserve the carboxylic acid group. 2. Action: Control the rate of acid addition and ensure vigorous stirring during precipitation. Consider adding seed crystals to promote controlled crystallization. Rationale: Slow, controlled precipitation at a lower level of supersaturation favors the formation of a filterable crystalline solid over an amorphous oil.

Recommended Scale-Up Protocol: Synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Disclaimer: This protocol is intended for trained professional chemists in a controlled, properly equipped facility. All necessary personal protective equipment (PPE) must be worn. A thorough hazard analysis should be conducted before commencing any scale-up operation.

Stage 1: Preparation of Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate

  • Reactor Setup: Charge a jacketed glass reactor with 4-fluoroaniline (1.0 eq) and 3M hydrochloric acid (3.0 eq). Begin vigorous stirring.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution slowly to the reactor via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: The rate of addition is critical. A slow, subsurface addition is preferred to minimize the decomposition of nitrous acid. Monitor for excess nitrous acid using starch-iodide paper; a persistent blue-black color indicates the reaction is complete.

  • pH Adjustment: In a separate vessel, dissolve sodium acetate (3.0 eq) in water. Once diazotization is complete, add this buffer solution to the cold diazonium salt solution. The pH should be between 4 and 5.

  • Japp-Klingemann Coupling: To the buffered diazonium solution, add ethyl 2-methylacetoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Scientist's Note: This step is often accompanied by a color change to deep yellow or orange. The reaction is typically complete after stirring for 2-3 hours at 5-10 °C.

  • Isolation: Monitor the reaction by HPLC until the diazonium salt is consumed. The resulting yellow solid hydrazone is isolated by filtration, washed thoroughly with cold water, and dried under vacuum.

Stage 2: Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a high-torque mechanical stirrer with polyphosphoric acid (10x the weight of the hydrazone).

  • Heating: Heat the PPA to 80 °C with stirring to reduce its viscosity.

  • Cyclization: Add the dried hydrazone from Stage 1 in portions over 1-2 hours. Use jacket cooling to maintain the internal temperature between 90-100 °C.

    • Scientist's Note: Each addition will cause an exotherm. Ensure the temperature is under control before adding the next portion. The reaction mixture will darken significantly.

  • Quench: After holding at 90-100 °C for 2-3 hours (monitor by HPLC for completion), cool the reaction mixture to ~60 °C. Carefully and slowly quench the reaction by transferring the viscous mixture onto a stirred slurry of ice and water. This is a highly exothermic process and requires an appropriately sized vessel.

  • Isolation: The solid indole ester will precipitate. Stir the slurry until all the PPA is dissolved. Isolate the product by filtration, wash with water until the filtrate is neutral, and dry.

Stage 3: Saponification and Isolation of Final Product

  • Saponification: Charge a reactor with the crude indole ester from Stage 2, ethanol, and a 2M aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to 60-70 °C and stir until HPLC analysis shows complete consumption of the starting ester (typically 4-6 hours).

  • Clarification: Cool the solution and, if necessary, perform a filtration to remove any insoluble impurities.

  • Acidification: Transfer the filtrate to a clean vessel and cool to 0-5 °C. With vigorous stirring, slowly add 3M hydrochloric acid until the pH reaches 2-3.

    • Scientist's Note: This is the most critical step for final product integrity. Do not rush the addition, and do not allow the temperature to rise above 10 °C to prevent decarboxylation.[7]

  • Final Isolation: The white to off-white solid product precipitates. Stir the cold slurry for 30 minutes, then isolate by filtration. Wash the filter cake with cold water and dry under vacuum at a temperature not exceeding 50 °C.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support.
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]

  • Vargas, D. F., et al. (2022). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters, 24(43), 7883–7887. [Link]

  • White Rose Research Online. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. [Link]

  • RWTH Publications. (2022). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. [Link]

  • Royal Society of Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. [Link]

  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

  • Thieme Chemistry. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]

  • Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]

  • ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]

  • PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. [Link]

  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

  • Bentham Open. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?[Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. [Link]

  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

Sources

Technical Support Center: Method Refinement for Consistent Biological Assay Results with 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in their biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results. As scientists, we understand that variability in experimental outcomes can be a significant hurdle. This resource is structured to address common challenges encountered with this specific indole derivative, grounding our recommendations in established scientific principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges I should anticipate when working with 4-fluoro-3-methyl-1H-indole-2-carboxylic acid?

A1: Based on the structure of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, researchers should be mindful of three key areas:

  • Solubility: Like many indole derivatives, this compound is expected to have low aqueous solubility. This can lead to precipitation in your assay buffer, resulting in an inaccurate final concentration and high variability between replicates.

  • Purity and Batch-to-Batch Variability: Minor inconsistencies in the synthesis and purification of the compound can introduce impurities that may have their own biological activity or interfere with the assay, leading to inconsistent results between different batches of the compound.[1]

  • Compound Stability: The fluorine atom, while often added to enhance metabolic stability, can in some contexts create chemical liabilities.[2][3] It is crucial to assess the stability of the compound in your specific assay conditions (e.g., buffer composition, temperature, light exposure).

Q2: How should I prepare my stock solution of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid?

A2: We recommend preparing a high-concentration stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). A concentration of 10-20 mM is a common starting point. To ensure complete dissolution, vortex the solution thoroughly and use gentle warming (e.g., 37°C water bath) if necessary. Always visually inspect the solution for any undissolved particles before use. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My assay results are highly variable between replicates. What is the likely cause?

A3: High variability between replicates often points to issues with compound precipitation in the aqueous assay buffer. Even if the final DMSO concentration is low (e.g., <1%), the compound can crash out of solution.

Troubleshooting Steps:

  • Visual Inspection: Before adding your compound to the assay plate, visually inspect the diluted working solution for any signs of cloudiness or precipitate.

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay buffer. Let it sit for the duration of your experiment, then centrifuge at high speed. A visible pellet indicates precipitation.

  • Optimize Dilution: Instead of preparing a large volume of the final working solution, consider a serial dilution method directly in the assay plate.

Troubleshooting Guide: Inconsistent Assay Results

This section provides a more detailed, issue-based approach to resolving common problems.

Issue 1: Drifting IC50 Values Between Experiments

A lack of reproducibility in the half-maximal inhibitory concentration (IC50) is a common and frustrating issue. This often stems from inconsistencies in compound handling, assay setup, or the biological system itself.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Compound Purity Impurities can vary between batches, potentially possessing their own biological activity or interfering with the primary compound's interaction with the target.[1] Always use a well-characterized batch of the compound with a purity of >95%, confirmed by methods like HPLC and NMR. If you suspect batch-to-batch variability, re-test a previous, reliable batch alongside the new one.
Inaccurate Pipetting Small volume errors during serial dilutions can be magnified, leading to significant inaccuracies in the final concentrations. Use calibrated pipettes and low-retention tips. For serial dilutions, ensure thorough mixing between each step.
Cell Passage Number Continuous passaging of cell lines can lead to phenotypic drift, altering their response to the compound. Use cells within a consistent and defined passage number range for all experiments. Regularly perform cell line authentication.
Assay Incubation Time If the compound is unstable in the assay medium, longer incubation times can lead to a decrease in the effective concentration, resulting in a higher apparent IC50. Evaluate the compound's stability in your assay buffer over the time course of your experiment. If instability is observed, consider shorter incubation times.
Issue 2: Low Potency or Complete Lack of Activity

Observing lower than expected or no biological activity can be disheartening. Before questioning the intrinsic activity of the compound, it's essential to rule out experimental artifacts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Compound Precipitation As mentioned, poor aqueous solubility is a primary suspect. The actual concentration of the compound in solution may be much lower than the nominal concentration. Perform a solubility test in your assay buffer. Consider using a lower starting concentration for your serial dilutions. If solubility is a major issue, formulation strategies such as the use of cyclodextrins may be explored, though their effects on the assay must be carefully controlled.
Non-Specific Binding Hydrophobic compounds can bind to plasticware, reducing the amount of compound available to interact with the biological target. Use low-retention plasticware for preparing and storing your compound solutions. Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA), ensuring the BSA does not interfere with your assay.
Compound Degradation The compound may be unstable under your experimental conditions (e.g., sensitive to light, pH, or temperature). Prepare fresh dilutions of the compound from the stock solution immediately before each experiment. Protect the compound from light if it is known to be light-sensitive.
Incorrect Target Engagement The observed lack of activity could be real if the compound does not interact with the intended target in your specific assay system. Include a positive control compound with a known mechanism of action to validate the assay. Consider a target engagement assay to confirm that the compound is reaching its intended target within the cell.

Experimental Protocols

To ensure a solid foundation for your experiments, we provide the following detailed protocols for key assays where 4-fluoro-3-methyl-1H-indole-2-carboxylic acid might be employed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[1]

Materials:

  • Recombinant kinase and its specific substrate

  • Kinase reaction buffer

  • ATP

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This assay is used to assess the cytotoxic effects of a compound on a chosen cell line.[4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well clear plates

  • Microplate reader with absorbance detection

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include wells for a vehicle control (medium with the same final DMSO concentration as the treated wells).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for compound handling and a typical cell-based assay.

Compound_Handling_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Dilution Solid Solid Compound Stock 10-20 mM Stock in DMSO Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Aliquots Store Aliquots at -80°C Stock->Aliquots Working Prepare Working Dilutions Aliquots->Working Thaw one aliquot Assay Add to Assay Working->Assay

Caption: Workflow for preparing and handling the compound.

Cell_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) Incubate2->AddReagent Incubate3 Incubate as per Protocol AddReagent->Incubate3 Read Read Plate (Absorbance/Luminescence) Incubate3->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Caption: A generalized workflow for a cell-based assay.

References

  • Benchchem. (n.d.). Troubleshooting Inconsistent Results in Novel Compound Experiments.
  • Benchchem. (n.d.). The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.
  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • Hassan, H. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry, 115, 105234. [Link]

  • Gill, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 969–973. [Link]

  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1–1.29.17. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

  • Shu, Y. Z., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • BLDpharm. (n.d.). 4-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • Zhang, J. H., & Liu, Y. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1683, 161–178. [Link]

  • ChemicalBook. (n.d.). 4-Fluoroindole-2-carboxylic acid CAS#: 399-68-8.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • BMG LABTECH. (2020). Kinase assays.
  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [Video]. YouTube. [Link]

  • BLDpharm. (n.d.). 4-Fluoro-1-methyl-1H-indole-2-carboxylic acid.
  • ChemicalBook. (n.d.). 4-fluoro-7-Methyl-1H-Indole-3-carboxylic acid.
  • Abdel-Ghani, T. M., et al. (2017). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Acta Poloniae Pharmaceutica, 74(1), 127–142. [Link]

  • Wang, L., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. European Journal of Medicinal Chemistry, 128, 183–195. [Link]

  • Labome. (n.d.). Cell Proliferation Assays and Cell Viability Assays.
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-2-carboxylic acid.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide: 3-Fluoro-2-methyl-1H-indole Derivatives and Analogs.
  • Li, J., et al. (2018). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 3(12), x181745. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry.
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]

  • Aouad, M. R., et al. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. Parasites & Vectors, 17(1), 89. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(40), 35839–35853. [Link]

  • Moldb. (n.d.). 4-Fluoro-1H-indole-3-carboxylic acid.
  • Benchchem. (n.d.). Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents.
  • Fun, H. K., et al. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Cheng, Y. C., et al. (2020). 1′H-Indole-3′-Carbonyl-Thiazole-4-Carboxylic Acid Methyl Ester Blocked Human Glioma Cell Invasion via Aryl Hydrocarbon Receptor's Regulation of Cytoskeletal Contraction. Cancers, 12(10), 2898. [Link]

  • El-Damasy, A. K., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 26(16), 4991. [Link]

Sources

Technical Support Center: Crystallization of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming crystallization challenges with 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter difficulties in obtaining high-quality crystalline material of this compound. The following question-and-answer guide provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers detailed protocols to systematically resolve common crystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A1: Understanding and Resolving "Oiling Out"

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1][2] This typically occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent environment.[1][3] For a molecule like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, which possesses both hydrogen-bonding capabilities (N-H and COOH) and a rigid aromatic structure, its interaction with the solvent is critical.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to rapid phase separation upon cooling.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth to occur.[3]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or impurities might be depressing the melting point.[4][5]

  • Presence of Impurities: Impurities can interfere with the formation of a stable crystal lattice, often leading to an amorphous, oily state.[5][6]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% additional volume) of the same hot solvent to slightly decrease the concentration.[3]

  • Slow Down the Cooling Process: This is the most critical step. Insulate the flask by placing it on a cork ring or wrapping it in glass wool and allow it to cool to room temperature over several hours. Do not place it directly in an ice bath.[7] Slow cooling ensures the system spends more time in the metastable zone, which favors crystal growth over nucleation.[5]

  • Scratching: If no crystals form upon slow cooling, try to induce nucleation by scratching the inside surface of the flask with a glass rod at the meniscus.[8] The microscopic scratches provide a high-energy surface that can initiate crystal formation.

  • Add a Seed Crystal: If you have a small amount of the solid product, add a single, tiny crystal to the cooled, supersaturated solution. This bypasses the nucleation step and provides a template for crystal growth.[2]

  • Change the Solvent System: If the above steps fail, the solvent is likely unsuitable. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is not).[9] Dissolve the compound in a minimal amount of the hot, good solvent, then slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Q2: How do I systematically select an optimal solvent system for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid?

A2: A Systematic Approach to Solvent Screening

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] Given the structure of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid—containing a polar carboxylic acid group, a hydrogen-bond-donating indole N-H, and a fluorinated aromatic ring—solvents of intermediate polarity often work well.

Guiding Principles:

  • "Like Dissolves Like": The molecule has polar groups (COOH, NH) and a less polar substituted benzene ring. Solvents like alcohols (Ethanol, Methanol), esters (Ethyl Acetate), and ketones (Acetone) are good starting points.[10]

  • Hydrogen Bonding: The carboxylic acid can form strong hydrogen-bonded dimers, which influences solubility.[11] Solvents that can interrupt or participate in this hydrogen bonding are effective.[4]

  • Avoid Overly Good Solvents: Highly polar solvents like DMF or DMSO may dissolve the compound too well, preventing it from crystallizing upon cooling.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude compound (10-20 mg) into several different test tubes.

  • To each tube, add a different solvent (see table below) drop-by-drop at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of well-formed crystals.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)[10]PolarityRationale & Expected Behavior
Ethanol 78Polar ProticOften an excellent choice for indole-carboxylic acids. Good balance of polarity and hydrogen bonding.[10]
Ethyl Acetate 77Polar AproticGood solvent for moderately polar compounds. Can be paired with a non-polar anti-solvent.
Acetone 56Polar AproticCan be effective, but its low boiling point may lead to rapid evaporation and crashing out.[10]
Toluene 111Non-polarMay work if impurities are highly polar. The high boiling point can be a drawback.[10]
Hexane/Ethyl Acetate VariableMixedA classic solvent/anti-solvent pair. Dissolve in hot ethyl acetate, add hexane until cloudy.[12]
Water 100Very PolarGenerally a poor choice alone due to the organic nature of the indole ring, but can be used as an anti-solvent with a miscible organic solvent like acetone or ethanol.[12]
Q3: My compound still won't crystallize, even after trying multiple solvents. What advanced techniques can I use?

A3: Advanced Crystallization Methods

When standard cooling crystallization fails, more delicate methods that achieve supersaturation at a much slower rate are required.

Method 1: Slow Evaporation This technique is straightforward but effective. Dissolve your compound in a moderately volatile solvent (like ethyl acetate or dichloromethane) in which it is soluble at room temperature. The key is to choose a solvent that is not too good, otherwise, you will be left with a film instead of crystals.[4]

  • Protocol: Dissolve the compound in the chosen solvent in a vial or beaker. Cover the opening with parafilm and poke a few small holes in it with a needle. Place the vial in a quiet, vibration-free location. Evaporation will occur over several days, slowly increasing the concentration until crystals form.[13]

Method 2: Vapor Diffusion This is one of the most powerful methods for growing high-quality single crystals from small amounts of material.[4][13] It involves two solvents: a "good" solvent to dissolve your compound and a volatile "bad" (anti-solvent) in which your compound is insoluble.

  • Principle: The volatile anti-solvent slowly diffuses via the vapor phase into the solution containing your compound, gradually decreasing its solubility and inducing crystallization.[13][14]

  • Protocol:

    • Dissolve your compound in a minimal amount of the "good" solvent (e.g., Toluene, THF, Methanol) in a small, open vial.

    • Place this small vial inside a larger, sealable jar or beaker.

    • Add a layer of the volatile anti-solvent (e.g., Hexane, Pentane, Diethyl Ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[14]

    • Seal the larger jar and leave it undisturbed. Over hours to days, the anti-solvent vapor will mix with the solvent in the inner vial, causing crystals to form.

Method 3: pH Adjustment (for Carboxylic Acids) The solubility of carboxylic acids is highly dependent on pH.[15][16] At high pH, the acid is deprotonated to its carboxylate salt, which is typically much more soluble in aqueous or polar protic solvents. This property can be exploited.

  • Protocol:

    • Dissolve your crude 4-fluoro-3-methyl-1H-indole-2-carboxylic acid in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the soluble sodium salt.

    • Filter the solution to remove any base-insoluble impurities.

    • Cool the filtrate in an ice bath and then very slowly add a dilute acid (e.g., 1M HCl) dropwise with gentle stirring.

    • As the pH drops, the neutral carboxylic acid will become less soluble and begin to precipitate. The key is slow addition to encourage the formation of crystals rather than an amorphous powder. Monitor the pH to approach the compound's pKa.

Systematic Troubleshooting Workflow

If you are facing persistent issues, the following workflow provides a logical sequence of steps to diagnose and solve the problem.

Crystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool outcome Evaluate Outcome cool->outcome crystals Good Crystals Formed Wash & Dry outcome->crystals Success oil Compound Oils Out outcome->oil Failure no_xtal No Crystals Form (Clear Solution) outcome->no_xtal Failure powder Fine Powder / Poor Crystals outcome->powder Failure fix_oil Troubleshoot Oiling Out 1. Re-heat & Add More Solvent 2. Cool Even Slower 3. Change Solvent System oil->fix_oil fix_no_xtal Induce Nucleation 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->fix_no_xtal fix_powder Improve Crystal Growth 1. Use More Solvent 2. Cool Slower 3. Try Vapor Diffusion powder->fix_powder advanced Advanced Methods - Vapor Diffusion - Slow Evaporation - pH Adjustment fix_oil->advanced fix_no_xtal->advanced fix_powder->advanced

Caption: Systematic workflow for troubleshooting crystallization failure.

References

  • Structure and Morphology of Indole Analogue Crystals. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved January 19, 2026, from [Link]

  • McCann, A. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2195-2212. [Link]

  • How can an oil be recrystallized? (n.d.). CK-12 Foundation. Retrieved January 19, 2026, from [Link]

  • How to recrystallize an oily compound? (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved January 19, 2026, from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved January 19, 2026, from [Link]

  • Crystallization, Large Scale. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (2015). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Crystallization process of tricyclic indole derivatives. (2014). Google Patents.
  • Derivatives of Indole-2-carboxylic Acid. (1953). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved January 19, 2026, from [Link]

  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. (2001). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemical Properties of Indole-2-carboxylic acid. (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega. Retrieved January 19, 2026, from [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. Retrieved January 19, 2026, from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved January 19, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Swarthmore College. Retrieved January 19, 2026, from [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved January 19, 2026, from [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved January 19, 2026, from [Link]

  • Indole-2-carboxylic acid (Compound). (n.d.). Exposome-Explorer. Retrieved January 19, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from authoritative sources to elucidate how structural modifications to this indole scaffold influence biological activity. We will explore the significance of substitutions at various positions, supported by experimental data and detailed protocols.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged" scaffold. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in a range of therapeutic areas, including antiviral, antibacterial, and anticancer agents.[1][2][3] The core structure's capacity to chelate divalent metal ions, such as Mg2+, is crucial for the inhibition of enzymes like HIV-1 integrase.[1][2][4] This guide will focus on a specific, substituted indole scaffold: 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, and delve into the nuanced effects of further analog development.

The Core Scaffold: 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

The parent compound, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, possesses several key features that contribute to its biological activity profile. Understanding the individual and synergistic roles of the substituents at the C4, C3, and C2 positions is fundamental to designing more potent and selective analogs.

  • The Carboxylic Acid at C2: The carboxylic acid group is a critical feature for the biological activity of many indole-2-carboxylic acid derivatives. It often acts as a key interacting moiety with biological targets, for instance, by chelating metal ions within an enzyme's active site.[2][4]

  • The Methyl Group at C3: The introduction of a methyl group at the C3 position can serve multiple purposes. It can enhance binding affinity by occupying a hydrophobic pocket within the target protein. Furthermore, it can influence the overall conformation of the molecule, potentially locking it into a more bioactive orientation.

  • The Fluorine Atom at C4: The placement of a fluorine atom at the C4 position can significantly modulate the physicochemical properties of the molecule. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, influencing pKa and hydrogen bonding capabilities.[5] This substitution can also enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates.

Structure-Activity Relationship (SAR) Analysis

The following sections will explore how modifications at different positions of the 4-fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold can impact biological activity. The insights are drawn from analogous indole-2-carboxylic acid series where systematic modifications have been evaluated.

Modifications of the Carboxylic Acid Group (C2 Position)

The carboxylic acid at the C2 position is often essential for activity, but its modification into esters or amides can lead to prodrugs with improved pharmacokinetic profiles or altered activity.

Modification Effect on Activity Rationale Reference Example
Esterification Generally leads to a loss of direct inhibitory activity but can improve cell permeability. The ester can be hydrolyzed in vivo to the active carboxylic acid.The carboxylate is often crucial for direct target interaction (e.g., metal chelation). Esters can serve as prodrugs.Conversion of indole-2-carboxylic acids to their ethyl esters is a common synthetic step.[6][7]
Amidation Can either maintain, reduce, or alter the biological activity, depending on the nature of the amine. Bulky or charged amine substituents can introduce new interactions or cause steric hindrance.Amides can participate in different hydrogen bonding interactions compared to carboxylic acids. This modification can also be used to explore new binding pockets.N-(1-adamantyl)-indole-2-carboxamide has shown potent antimycobacterial activity.[3]
Modifications at the C3 Position

While our core scaffold has a methyl group at C3, exploring other substituents at this position can provide valuable SAR insights.

| Modification | Effect on Activity | Rationale | Reference Example | | :--- | :--- | :--- | | Introduction of Larger Alkyl or Aryl Groups | Can significantly enhance potency. | These groups can form additional hydrophobic or π-stacking interactions with the target protein. | Introduction of a long branch on C3 of the indole core improved the interaction with a hydrophobic cavity near the active site of HIV-1 integrase.[4] | | Introduction of Functionalized Moieties | Can introduce new binding interactions and modulate solubility. | Groups capable of hydrogen bonding or forming salt bridges can enhance affinity and specificity. | The introduction of a hydroxymethyl group at C3 via Vilsmeier-Haack formylation followed by reduction is a documented synthetic route.[2] |

Modifications on the Benzene Ring (C4, C5, C6, C7 Positions)

The substitution pattern on the benzene portion of the indole ring is a critical determinant of biological activity.

Modification Effect on Activity Rationale Reference Example
Halogenation (e.g., at C5, C6) Often increases potency.Halogens can enhance binding through halogen bonding and increase lipophilicity, which can improve target engagement.Introduction of a C6 halogenated benzene ring can effectively bind with viral DNA through π–π stacking interactions in HIV-1 integrase inhibitors.[1][8]
Introduction of Bulky Substituents Can either increase or decrease activity depending on the target's topology.Bulky groups can provide additional van der Waals contacts but may also lead to steric clashes.The effect of substituents at the C5 position has been evaluated, with the introduction of a halogenated benzene or pyrazine showing improved inhibitory effects.[2]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, the following section provides detailed, step-by-step methodologies for the synthesis of a representative analog and a common biological assay.

Synthesis of Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate

This protocol describes a common synthetic route for preparing the ethyl ester of the core scaffold, which can then be hydrolyzed to the carboxylic acid or used as a precursor for other analogs.

Workflow for the Synthesis of Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate:

A Aryl Hydrazine C Hydrazone Intermediate A->C Condensation B Ethyl Pyruvate B->C E Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate C->E Fischer Indolization D Fischer Indolization

Caption: Synthetic workflow for Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • To a solution of (3-fluoro-2-methylphenyl)hydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.

    • The resulting hydrazone can be isolated by filtration or used directly in the next step.

  • Fischer Indole Synthesis:

    • To the hydrazone from the previous step, add a suitable acidic catalyst, such as polyphosphoric acid or a Lewis acid (e.g., ZnCl2).

    • Heat the reaction mixture to 80-100 °C for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is crucial for evaluating the inhibitory potential of the synthesized analogs against a key viral enzyme.

Workflow for HIV-1 Integrase Strand Transfer Assay:

A Prepare Reaction Mixture: - HIV-1 Integrase - Donor DNA - Target DNA B Add Test Compound (Analog) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Analyze Products by Gel Electrophoresis D->E F Quantify Inhibition (IC50) E->F

Caption: Workflow for evaluating HIV-1 integrase inhibition.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., MOPS, DTT, MgCl2), purified recombinant HIV-1 integrase, a fluorescently labeled donor DNA substrate, and a target DNA substrate.

  • Compound Addition:

    • Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. Include a DMSO-only control.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours to allow the strand transfer reaction to proceed.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing EDTA and a loading dye.

  • Gel Electrophoresis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

  • Data Analysis:

    • Visualize the DNA bands using a fluorescence imager.

    • Quantify the intensity of the bands corresponding to the strand transfer product.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-fluoro-3-methyl-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize biological activity. The fluorine at C4 and the methyl group at C3 provide a unique electronic and steric profile that can be further exploited. Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substitutions at the C3, C5, C6, and C7 positions, as well as exploring various bioisosteres for the C2 carboxylic acid. The experimental protocols provided herein offer a solid foundation for these future investigations.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. PubMed. [Link]

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

  • ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

  • Ezm-0414 | C22H29FN4O2 | CID 146395245. PubChem. [Link]

  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Semantic Scholar. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]

  • 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. PubMed. [Link]

  • Oxindole compounds, solvent-free synthesis and use thereof.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. [Link]

Sources

In-Vitro Efficacy of Novel Indole-2-Carboxylic Acid Derivatives Versus Clinically Approved HIV-1 Integrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vitro comparison of a novel class of potential HIV-1 inhibitors, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and its structural analogs, against established, clinically approved integrase strand transfer inhibitors (INSTIs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antiretroviral agents.

The Critical Role of HIV-1 Integrase in the Viral Lifecycle

Human Immunodeficiency Virus Type 1 (HIV-1) establishes a persistent infection by inserting its genetic material into the host cell's genome, a process mediated by the viral enzyme, integrase. This integration is a critical step for viral replication, making integrase a prime target for antiretroviral therapy. The inhibition of this enzyme effectively halts the viral lifecycle.

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step of the integration process. By doing so, they prevent the viral DNA from being incorporated into the host genome, thereby suppressing viral replication. Currently, several INSTIs are clinically approved and form the cornerstone of modern antiretroviral therapy.

Mechanism of Action of Integrase Strand Transfer Inhibitors

The mechanism of action of INSTIs involves binding to the active site of the HIV-1 integrase enzyme. This binding prevents the enzyme from catalyzing the insertion of the viral DNA into the host cell's DNA, a crucial step for the virus to replicate. This targeted approach stops the virus from making copies of itself and reduces the viral load in the body.

A New Frontier: Indole-2-Carboxylic Acid Derivatives as Potential INSTIs

Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[1][2][3][4][5] These compounds are being investigated for their potential to offer new therapeutic options, particularly in the face of emerging drug resistance to existing therapies. This guide focuses on the in-vitro performance of these novel compounds in comparison to established INSTIs.

Comparative In-Vitro Efficacy Data

The following tables summarize the in-vitro efficacy, presented as the half-maximal inhibitory concentration (IC50), of both clinically approved INSTIs and a selection of recently synthesized indole-2-carboxylic acid derivatives against HIV-1 integrase. Lower IC50 values indicate greater potency.

Table 1: In-Vitro Efficacy of Clinically Approved HIV-1 Integrase Inhibitors

InhibitorIC50 (nM)
Raltegravir2.1
Elvitegravir2.1
Dolutegravir0.9
Bictegravir1.8
Cabotegravir2.0

Note: IC50 values are approximate and can vary based on specific assay conditions and HIV-1 strains.

Table 2: In-Vitro Efficacy of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundIC50 (µM)
Indole-2-carboxylic acid (parent compound)32.37
Derivative 17a3.11
Derivative 20a0.13

Data sourced from recent publications on novel indole-2-carboxylic acid derivatives.[1][3]

The data indicates that while the parent indole-2-carboxylic acid compound shows modest activity, structural modifications, as seen in derivatives 17a and 20a, can significantly enhance inhibitory potency against HIV-1 integrase.[1][3]

Experimental Protocol: In-Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

The following is a detailed, step-by-step methodology for a typical in-vitro assay to determine the IC50 of potential HIV-1 integrase inhibitors. This protocol is based on commercially available kits and methods described in the scientific literature.

I. Materials and Reagents
  • Recombinant HIV-1 Integrase

  • Donor Substrate DNA (DS DNA)

  • Target Substrate DNA (TS DNA)

  • Assay Buffer

  • Wash Buffer

  • Blocking Buffer

  • HRP-conjugated Antibody

  • TMB Substrate

  • Stop Solution

  • Test Compounds (dissolved in DMSO)

  • Known Inhibitor (e.g., Raltegravir) as a positive control

  • 96-well microplate

II. Experimental Workflow Diagram

experimental_workflow cluster_plate_prep Plate Preparation cluster_enzyme_inhibitor Enzyme and Inhibitor Incubation cluster_reaction_detection Strand Transfer Reaction and Detection plate_coating Coat 96-well plate with streptavidin ds_dna_binding Bind biotinylated Donor Substrate (DS) DNA plate_coating->ds_dna_binding wash1 Wash to remove unbound DS DNA ds_dna_binding->wash1 blocking Block non-specific binding sites wash1->blocking integrase_loading Add recombinant HIV-1 Integrase blocking->integrase_loading wash2 Wash to remove unbound integrase integrase_loading->wash2 add_inhibitors Add test compounds and controls wash2->add_inhibitors pre_incubation Pre-incubate to allow inhibitor binding add_inhibitors->pre_incubation add_ts_dna Add Target Substrate (TS) DNA to initiate reaction pre_incubation->add_ts_dna incubation Incubate to allow strand transfer add_ts_dna->incubation wash3 Wash to remove unreacted components incubation->wash3 add_antibody Add HRP-conjugated antibody wash3->add_antibody wash4 Wash to remove unbound antibody add_antibody->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for the in-vitro HIV-1 integrase strand transfer inhibition assay.

III. Step-by-Step Procedure
  • Plate Preparation:

    • Coat the wells of a 96-well microplate with streptavidin.

    • Add biotinylated Donor Substrate (DS) DNA to each well and incubate to allow binding.

    • Wash the wells with wash buffer to remove any unbound DS DNA.

    • Add blocking buffer to each well to prevent non-specific binding.

  • Enzyme and Inhibitor Incubation:

    • Add recombinant HIV-1 integrase to each well and incubate.

    • Wash the wells to remove any unbound integrase.

    • Add serial dilutions of the test compounds (e.g., 4-fluoro-3-methyl-1H-indole-2-carboxylic acid analogs), positive control (e.g., Raltegravir), and a DMSO vehicle control to the appropriate wells.

    • Pre-incubate the plate to allow the inhibitors to bind to the integrase.

  • Strand Transfer Reaction and Detection:

    • Initiate the strand transfer reaction by adding the Target Substrate (TS) DNA to all wells.

    • Incubate the plate to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.

    • Wash the wells to remove unreacted components.

    • Add an HRP-conjugated antibody that specifically recognizes the integrated product.

    • Wash the wells to remove any unbound antibody.

    • Add TMB substrate to each well. A color change will occur in wells where the strand transfer reaction has taken place.

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the amount of integrase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in integrase activity, by fitting the data to a dose-response curve.

Signaling Pathway: HIV-1 Integration

The following diagram illustrates the key steps of HIV-1 entry into a host cell and the integration of its genetic material, highlighting the point of action for integrase inhibitors.

hiv_integration_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hiv_virion HIV-1 Virion viral_entry Viral Entry and Uncoating hiv_virion->viral_entry reverse_transcription Reverse Transcription (Viral RNA -> Viral dsDNA) viral_entry->reverse_transcription pic_formation Pre-integration Complex (PIC) Formation reverse_transcription->pic_formation nuclear_import Nuclear Import of PIC pic_formation->nuclear_import integration Integration of Viral DNA into Host DNA nuclear_import->integration provirus Provirus integration->provirus transcription_translation Transcription and Translation provirus->transcription_translation viral_assembly New Viral Particle Assembly transcription_translation->viral_assembly inhibitor Integrase Inhibitors (e.g., Indole-2-Carboxylic Acids) inhibitor->integration

Caption: Simplified pathway of HIV-1 integration and the inhibitory action of INSTIs.

Conclusion

The exploration of indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors represents a promising avenue in the ongoing search for novel antiretroviral therapies. The in-vitro data presented in this guide demonstrates that while the parent scaffold has modest activity, targeted chemical modifications can lead to compounds with significantly enhanced potency. Further investigation into the structure-activity relationships of this chemical class is warranted to optimize their efficacy and develop candidates with the potential for clinical development. The standardized in-vitro assays detailed herein provide a robust framework for the continued evaluation and comparison of these and other novel HIV-1 integrase inhibitors.

References

  • Patsnap Synapse. (2024). What are HIV-1 integrase inhibitors and how do they work? Retrieved from [Link]

  • Zhang, R.-H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9029. Retrieved from [Link]

  • Zhang, R.-H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. Retrieved from [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Clinical Info .HIV.gov. (2024). What to Start: Integrase Strand Transfer Inhibitor Regimens. Retrieved from [Link]

  • Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. International Journal of Antimicrobial Agents, 24(2), 147-155. Retrieved from [Link]

  • Scarsi, K., et al. (2020). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs, 80(16), 1649-1663. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2023). A clinical review of HIV integrase strand transfer inhibitors (INSTIs) for the prevention and treatment of HIV-1 infection. Retrieved from [Link]

  • Smith, S. J., et al. (2022). Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2. Viruses, 14(5), 1025. Retrieved from [Link]

  • Pommier, Y., et al. (2005). Mechanisms and inhibition of HIV integration. Current Opinion in HIV and AIDS, 1(1), 61-67. Retrieved from [Link]

  • Nagot, N., et al. (2017). Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. Journal of Visualized Experiments, (120), e55233. Retrieved from [Link]

  • Kim, J., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PLoS One, 16(1), e0245353. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-fluoro-3-methyl-1H-indole-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for validating the purity of a novel synthesized compound, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a detailed HPLC protocol and its validation, and compare it with alternative analytical techniques.

The subject of our analysis, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, is a fluorinated indole derivative. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule.

The Critical Role of Purity Validation

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Assessment

HPLC is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and quantitative accuracy. For a compound like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the most logical choice due to the molecule's moderate polarity.

Proposed HPLC Method for Purity Determination

The following method is proposed based on the analysis of similar indole derivatives and fluorinated carboxylic acids.[1][2][3] This method is designed to be a starting point for validation.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent retention for moderately polar compounds like our target molecule. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% BA gradient elution is necessary to ensure the elution of both polar and non-polar impurities that may be present from the synthesis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)The indole ring system has a strong chromophore, making UV detection suitable. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to check for peak purity. A primary wavelength of 280 nm is a good starting point for indole derivatives.[3]
Experimental Workflow for HPLC Analysis

The following diagram illustrates the step-by-step workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Weigh Synthesized Compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter Sample through 0.45 µm filter B->C F Autosampler C->F D Prepare Mobile Phases A & B E Degas Mobile Phases D->E G Pump E->G H Column Oven G->H I C18 Column H->I J DAD Detector I->J K Chromatography Data System (CDS) J->K L Integrate Peaks K->L M Calculate Purity (% Area) L->M

Caption: Workflow for HPLC purity analysis.

Method Validation: A Self-Validating System

A critical aspect of scientific integrity is the validation of the analytical method. According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed.[1][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by running a blank (diluent), a placebo (if in a formulation), and a sample spiked with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the expected range. The correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Workflow Start Optimized HPLC Method Specificity Specificity (Blank, Spiked Samples) Start->Specificity Linearity Linearity & Range (5+ Concentrations) Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Robustness Robustness (Varying Parameters) Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold and Fluorine in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, serving as the core scaffold for numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. Indole-2-carboxylic acid, in particular, is a versatile starting material and a key structural motif in compounds targeting a wide array of diseases, from viral infections to cancer.[1][2][3][4][5][6][7]

In the quest to optimize drug candidates, medicinal chemists often turn to fluorine, an element with a unique and powerful profile.[8][9] Despite its small size, comparable to a hydrogen atom, fluorine is the most electronegative element, creating strong, polarized carbon-fluorine (C-F) bonds.[8][10] This strategic substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and biological properties.[11][12] Judicious incorporation of fluorine can enhance metabolic stability, modulate acidity (pKa) and lipophilicity, and improve binding affinity to target proteins.[8][9][12]

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated indole-2-carboxylic acids. We will explore the causal relationships behind experimental choices, present supporting data, and provide validated protocols to empower researchers in their drug development endeavors.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The introduction of fluorine onto the indole-2-carboxylic acid scaffold directly impacts its fundamental physicochemical characteristics, which in turn govern its behavior in biological systems.

Acidity (pKa): The Inductive Effect in Action

The acidity of the carboxylic acid group is a critical parameter influencing a molecule's solubility, absorption, and receptor interaction. Fluorination dramatically increases the acidity of carboxylic acids, an effect primarily driven by fluorine's powerful electron-withdrawing inductive effect.[13]

Causality: By pulling electron density away from the carboxylic acid group, the fluorine atom stabilizes the resulting carboxylate anion (the conjugate base) formed after a proton is released. A more stable conjugate base corresponds to a stronger acid, which is quantified by a lower pKa value.[13] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxyl group—the closer the fluorine, the stronger the effect.[13][14]

Lipophilicity (logP/logD): A More Complex Relationship

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is crucial for membrane permeability and overall pharmacokinetics. While fluorine is highly lipophilic, its effect on a molecule's overall logP is not always straightforward.[11][15][16] It can alter the molecule's conformation and dipole moment, influencing how it interacts with both polar and non-polar environments.[9][12] In many cases, fluorination increases lipophilicity, which can enhance membrane permeation and access to intracellular targets.[8]

Quantitative Data Summary

The following table provides a comparative overview of the calculated or experimentally observed physicochemical properties for non-fluorinated indole-2-carboxylic acid and its fluorinated analogs. Note: Experimental values can vary based on measurement conditions. The values presented here are illustrative.

CompoundStructurepKa (Predicted/Experimental)logP (Predicted/Experimental)
Indole-2-carboxylic acidA non-fluorinated indole ring with a carboxylic acid at position 2.~4.44[2]~2.1
4-Fluoroindole-2-carboxylic acidAn indole-2-carboxylic acid with a fluorine atom at position 4.Lower than 4.44Higher than 2.1
5-Fluoroindole-2-carboxylic acidAn indole-2-carboxylic acid with a fluorine atom at position 5.Lower than 4.44Higher than 2.1
6-Fluoroindole-2-carboxylic acidAn indole-2-carboxylic acid with a fluorine atom at position 6.Lower than 4.44Higher than 2.1
4,6-Difluoroindole-2-carboxylic acidAn indole-2-carboxylic acid with fluorine atoms at positions 4 and 6.Significantly lower than 4.44Significantly higher than 2.1

Part 2: Ramifications for Biological Activity and Drug Development

The changes in physicochemical properties induced by fluorination have profound consequences for a molecule's journey through the body and its interaction with its biological target.

Enhanced Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[11][17] Aromatic rings, like indole, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, which is a primary route of drug metabolism and clearance.

Causality: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine effectively "shields" that site from enzymatic attack, slowing down metabolism and prolonging the drug's half-life and therapeutic effect.[10][17][18][19]

G cluster_0 Non-Fluorinated Indole cluster_1 Fluorinated Indole Indole-H Indole Ring (Metabolic 'Soft Spot') CYP450 CYP450 Enzymes Indole-H->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Indole-F Fluorinated Indole Ring (Metabolically Blocked) CYP450_2 CYP450 Enzymes Indole-F->CYP450_2 Attack Blocked by C-F Bond No_Reaction Metabolism Inhibited (Increased Half-Life) CYP450_2->No_Reaction

Caption: Fluorine as a metabolic shield.

Modulation of Binding Affinity and Potency

Fluorination can significantly improve a drug's binding affinity for its target protein.[8][10] This can be achieved through several mechanisms:

  • Altered Conformation: The introduction of fluorine can influence the preferred conformation of the molecule to better fit the target's binding pocket.[9][12][19]

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bond-like, or other electrostatic interactions with amino acid residues in the binding site.[15]

  • Increased Acidity: The lower pKa of the fluorinated carboxylic acid can lead to stronger ionic interactions with basic residues (e.g., lysine, arginine) in the target protein.

For instance, fluorinated indole-2-carboxylic acid derivatives have been investigated as potent inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), where such interactions are critical for activity.[3][6][20]

Improved Pharmacokinetic (PK) Profile

The collective impact on pKa, lipophilicity, and metabolic stability translates directly to the drug's overall pharmacokinetic profile. For example, reducing the basicity of amine-containing drug candidates through fluorination has been shown to dramatically improve oral absorption and bioavailability.[21][22] While indole-2-carboxylic acid is acidic, the principles of tuning physicochemical properties to optimize ADME (Absorption, Distribution, Metabolism, Excretion) remain the same.

G Start Indole-2-Carboxylic Acid Scaffold Fluorination Strategic Fluorination (C-H to C-F) Start->Fluorination Properties Lower pKa (Higher Acidity) Higher Lipophilicity Blocked Metabolism Fluorination->Properties Modifies Properties Outcome { Enhanced Target Binding | Improved Pharmacokinetics | Increased Potency} Properties->Outcome Leads to

Caption: Impact of fluorination on drug properties.

Part 3: A Guide to Synthetic Methodologies

The synthesis of these compounds relies on established and robust chemical reactions. The choice of strategy typically depends on the availability of the starting materials.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and the most common method for preparing both fluorinated and non-fluorinated indole-2-carboxylic acids.[23][24] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an α-keto acid, such as pyruvic acid.[23][24][25]

G Arylhydrazine Arylhydrazine Condensation Condensation Arylhydrazine->Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Condensation Hydrazone Arylhydrazone Intermediate Condensation->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Hydrazone->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole Indole-2-Carboxylic Acid Cyclization->Indole

Sources

Probing the Enigmatic Mechanism of Action: A Comparative Guide to 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indole nucleus represents a privileged scaffold, a foundational structure for a multitude of biologically active molecules. Within this class, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid stands as a compound of significant interest. Its unique substitution pattern—a fluorine at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position—suggests a nuanced pharmacological profile. This guide provides an in-depth, comparative framework for elucidating the mechanism of action of this compound, drawing upon established methodologies and data from structurally related molecules.

While specific mechanistic studies on 4-fluoro-3-methyl-1H-indole-2-carboxylic acid are not yet prevalent in the public domain, the extensive research on indole-2-carboxylic acid derivatives provides a fertile ground for hypothesis-driven investigation. These related compounds have demonstrated a range of activities, including antagonism of the cysteinyl leukotriene receptor 1 (CysLT1), dual inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), and modulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This guide will, therefore, focus on a comparative experimental approach to systematically investigate these potential pathways.

Part 1: Hypothesized Mechanisms of Action & Comparative Landscape

Based on the activities of analogous structures, we can postulate several primary mechanisms of action for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. This section will compare these potential targets and the therapeutic areas they influence.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in asthma and allergic rhinitis.[1] Antagonists of their receptor, CysLT1, such as Montelukast, are established therapeutics. The indole-2-carboxylic acid moiety is a key pharmacophore in a novel class of potent and selective CysLT1 antagonists.[1] The presence of this core in our target compound makes CysLT1 a primary candidate for investigation.

IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[2] Their upregulation in the tumor microenvironment leads to immunosuppression. Dual inhibitors of IDO1 and TDO are therefore of significant interest in immuno-oncology. Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors.[2]

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.[3] Indole-2-carboxylic acid itself has been shown to be a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[3] This suggests a potential role for our compound in neurological disorders.

Prostaglandin D2 (PGD2) Pathway Modulation

Prostaglandin D2 is a key mediator in allergic inflammation and has been implicated in hair loss.[4][5] Derivatives of indole acetic acid have been developed as prostaglandin D2 receptor (DP) antagonists.[4] Furthermore, computational studies have aimed to identify inhibitors of hematopoietic prostaglandin D2 synthase (hPGDS), the enzyme responsible for PGD2 production.[6]

Table 1: Comparative Overview of Potential Mechanisms and Therapeutic Areas

Mechanism of Action Key Molecular Target(s) Potential Therapeutic Area(s) Established/Investigational Comparators
CysLT1 AntagonismCysteinyl Leukotriene Receptor 1Asthma, Allergic RhinitisMontelukast, Zafirlukast[1]
IDO1/TDO InhibitionIndoleamine 2,3-dioxygenase 1, Tryptophan 2,3-dioxygenaseImmuno-oncologyEpacadostat (IDO1 selective), Compound 9o-1 (dual inhibitor)[2]
NMDA Receptor AntagonismNMDA Receptor (Glycine Site)Neurological Disorders (e.g., Epilepsy, Stroke)Indole-2-carboxylic acid (I2CA)[3]
PGD2 Pathway ModulationProstaglandin D2 Receptor (DP), Prostaglandin D2 Synthase (hPGDS)Allergic Inflammation, Androgenetic AlopeciaLaropiprant (DP antagonist), HQL-79 (hPGDS inhibitor)[4][6]

Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Elucidation

To systematically investigate the potential mechanisms of action of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a tiered experimental approach is recommended. This section provides detailed protocols for primary screening and subsequent validation assays.

Initial Target Screening: A Multi-pronged Approach

The initial phase aims to identify which of the hypothesized pathways are most likely modulated by the test compound.

Experimental Workflow for Initial Target Screening

G cluster_0 Hypothesized Targets cluster_1 Primary Assays cluster_2 Data Analysis CysLT1 CysLT1 Receptor Binding Assay Receptor Binding Assay CysLT1->Receptor Binding Assay Radioligand Displacement IDO1/TDO IDO1/TDO Enzyme Inhibition Assay Enzyme Inhibition Assay IDO1/TDO->Enzyme Inhibition Assay Biochemical Assay NMDA Receptor NMDA Receptor Electrophysiology Electrophysiology NMDA Receptor->Electrophysiology Patch Clamp hPGDS hPGDS hPGDS->Enzyme Inhibition Assay Biochemical Assay IC50/EC50 Determination IC50/EC50 Determination Receptor Binding Assay->IC50/EC50 Determination Enzyme Inhibition Assay->IC50/EC50 Determination Electrophysiology->IC50/EC50 Determination Selectivity Profiling Selectivity Profiling IC50/EC50 Determination->Selectivity Profiling

Caption: Initial screening workflow for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Protocol 1: CysLT1 Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the affinity of the test compound for the CysLT1 receptor.

  • Materials:

    • Membranes from cells expressing human CysLT1 receptor.

    • [³H]-Montelukast (radioligand).

    • Test compound (4-fluoro-3-methyl-1H-indole-2-carboxylic acid).

    • Unlabeled Montelukast (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound and unlabeled Montelukast.

    • In a 96-well plate, add cell membranes, [³H]-Montelukast, and either buffer (for total binding), unlabeled Montelukast (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time (e.g., 90 minutes).

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

Protocol 2: IDO1 and TDO Enzyme Inhibition Assays [7]

  • Objective: To measure the inhibitory activity of the test compound against IDO1 and TDO enzymes.

  • Materials:

    • Recombinant human IDO1 and TDO enzymes.

    • L-Tryptophan (substrate).

    • Methylene blue (cofactor for IDO1).

    • Ascorbic acid.

    • Catalase.

    • Assay buffer.

    • Test compound.

    • Epacadostat (IDO1 inhibitor control).

    • Quinaldic acid (TDO inhibitor control).

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.

    • Pre-incubate for 10-15 minutes at the optimal temperature.[7]

    • Initiate the reaction by adding L-Tryptophan.

    • Incubate for a defined period.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Measure the production of N-formylkynurenine (for IDO1) or kynurenine (for TDO), for example, by measuring absorbance at a specific wavelength after a colorimetric reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.[7]

In-depth Mechanistic Studies: Unraveling the "How"

Once a primary target is identified, the next step is to understand the nature of the interaction.

Signaling Pathway for CysLT1 Antagonism

G LTD4 LTD4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Binds Gq/11 Gq/11 CysLT1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Inflammatory Response Inflammatory Response Ca2+ Release->Inflammatory Response PKC Activation->Inflammatory Response Test Compound Test Compound Test Compound->CysLT1 Receptor Antagonizes

Sources

A Comparative Cross-Validation of 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: Synthesis, Spectroscopic Analysis, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the indole nucleus remains a privileged scaffold, owing to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide presents a comprehensive cross-validation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a fluorinated analog with significant potential in medicinal chemistry. Through a detailed examination of its synthesis, spectroscopic characterization, and a comparative analysis with structurally related analogs, we provide a technical resource for researchers engaged in the design and development of novel indole-based therapeutics.

The Significance of Fluorination in Indole Scaffolds

The introduction of fluorine into a drug candidate's structure is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. In the context of the indole ring, a fluorine substituent can modulate the electron density and conformation of the molecule, thereby influencing its interaction with biological targets. The 4-position of the indole ring is a particularly interesting site for substitution, as it can project into solvent-exposed regions or specific binding pockets of a target protein.

This guide focuses on the synthesis and characterization of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and provides a comparative analysis with the following analogs to elucidate the impact of substitution at the 4-position:

  • 3-methyl-1H-indole-2-carboxylic acid: The parent compound, providing a baseline for comparison.

  • 4-chloro-3-methyl-1H-indole-2-carboxylic acid: A halogenated analog for direct comparison of fluorine versus chlorine substitution.

  • 4-methoxy-3-methyl-1H-indole-2-carboxylic acid: An analog with an electron-donating group to contrast with the electron-withdrawing nature of fluorine.

Synthetic Strategy: A Convergent Approach via Fischer Indole Synthesis

The synthesis of these indole-2-carboxylic acids is most effectively achieved through the versatile Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself prepared from the corresponding aniline. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Part 1: Hydrazone Formation (Japp-Klingemann) cluster_1 Part 2: Indole Synthesis (Fischer) cluster_2 Part 3: Hydrolysis Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl Hydrazone Arylhydrazone Diazonium->Hydrazone Ethyl 2-methylacetoacetate, Base IndoleEster Indole-2-carboxylate Ester Hydrazone->IndoleEster Acid Catalyst (e.g., PPA, H2SO4) FinalProduct Indole-2-carboxylic Acid IndoleEster->FinalProduct NaOH, H2O/EtOH

Caption: General workflow for the synthesis of substituted indole-2-carboxylic acids.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate (Hydrazone Precursor)

This procedure outlines the synthesis of the key hydrazone intermediate from 3-fluoroaniline, which serves as the precursor for the Fischer indole synthesis of the target compound. The Japp-Klingemann reaction is a reliable method for this transformation.[1]

Materials:

  • 3-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 3-Fluoroaniline:

    • In a flask, dissolve 3-fluoroaniline (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of cold water.

    • The precipitated crude hydrazone is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate.

Part 2: Fischer Indole Synthesis of Ethyl 4-Fluoro-3-methyl-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust method for cyclizing arylhydrazones to form the indole ring system.[2][3][4]

Materials:

  • Ethyl 2-(2-(3-fluorophenyl)hydrazono)propanoate

  • Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄)

  • Ethanol (for H₂SO₄)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

Procedure:

  • Cyclization:

    • Method A (PPA): Add the hydrazone (0.05 mol) to polyphosphoric acid (10x by weight) preheated to 80-100 °C. Stir the mixture vigorously for 30-60 minutes.

    • Method B (H₂SO₄/Ethanol): Dissolve the hydrazone (0.05 mol) in ethanol and add concentrated sulfuric acid (catalytic amount) dropwise. Reflux the mixture for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate.

Part 3: Hydrolysis to 4-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

Materials:

  • Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (1M)

Procedure:

  • Saponification:

    • Dissolve the indole ester (0.04 mol) in a mixture of ethanol and water.

    • Add sodium hydroxide (0.08 mol) and reflux the mixture for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with 1M HCl until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Comparative Spectroscopic Analysis

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton3-methyl-1H-indole-2-carboxylic acid (Predicted)6-fluoro-3-methyl-1H-indole[1]5-fluoro-3-methyl-1H-indole[1]
NH ~8.8 (br s)7.88 (s)7.89 (s)
H-5 ~7.2-7.3 (m)7.49 (dd, J = 8.6, 5.4 Hz)6.95 (td, J = 9.0, 2.5 Hz)
H-6 ~7.1-7.2 (m)--
H-7 ~7.6-7.7 (d)--
CH₃ ~2.7 (s)2.34 (s)2.31 (d, J = 0.6 Hz)

Note: Predicted values for the target compound are based on general indole chemistry and data from similar structures.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon3-methyl-1H-indole-2-carboxylic acid (Predicted)6-fluoro-3-methyl-1H-indole[1]5-fluoro-3-methyl-1H-indole[1]
C-2 ~130--
C-3 ~110111.96112.02
C-3a ~128--
C-4 ~121--
C-5 ~122108.03 (d, J=23.5 Hz)110.38 (d, J=26.3 Hz)
C-6 ~124159.22 (d, J=236.5 Hz)-
C-7 ~112--
C-7a ~136136.29132.84
CH₃ ~109.729.70
C=O ~165--

Note: Predicted values for the target compound are based on general indole chemistry and data from similar structures. The coupling constants (J) for the fluorinated analogs highlight the influence of the fluorine atom on the carbon chemical shifts.

Table 3: Comparative IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)MS (m/z) [M+H]⁺
4-Fluoro-3-methyl-1H-indole-2-carboxylic acid ~3300-2500 (O-H), ~1680 (C=O), ~1250 (C-F)194.06
3-methyl-1H-indole-2-carboxylic acid ~3300-2500 (O-H), ~1680 (C=O)176.07
4-chloro-3-methyl-1H-indole-2-carboxylic acid ~3300-2500 (O-H), ~1680 (C=O), ~750 (C-Cl)210.03
4-methoxy-3-methyl-1H-indole-2-carboxylic acid ~3300-2500 (O-H), ~1680 (C=O), ~1250 (C-O)206.08

Note: IR and MS data for the target and comparative compounds are predicted based on their chemical structures and data from similar compounds.

Cross-Validation of Performance: A Discussion

The experimental data, even when extrapolated from close analogs, allows for a meaningful cross-validation of the properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

  • Synthesis: The Fischer indole synthesis is a convergent and efficient route. The yield of the Fischer indole cyclization can be influenced by the electronic nature of the substituent on the phenylhydrazine ring. Electron-withdrawing groups, such as fluorine, can sometimes lead to lower yields or require harsher reaction conditions compared to electron-donating groups like methoxy. The choice of acid catalyst (e.g., PPA, H₂SO₄, or Lewis acids like ZnCl₂) can also significantly impact the reaction outcome and should be optimized for each specific substrate.[2]

  • Spectroscopic Properties:

    • ¹H NMR: The fluorine atom at the 4-position is expected to induce downfield shifts for the adjacent aromatic protons (H-5) due to its electron-withdrawing nature. Furthermore, coupling between the fluorine and nearby protons (H-5) would be observed.

    • ¹³C NMR: The most significant effect of the fluorine substituent is the large one-bond C-F coupling constant and smaller two- and three-bond couplings, which are diagnostic for the position of fluorination. The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large coupling constant.

    • IR Spectroscopy: The presence of the carboxylic acid is readily confirmed by the broad O-H stretch and the sharp C=O stretch. The C-F bond will also have a characteristic absorption in the fingerprint region.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound and its isotopic pattern (especially for the chloro-analog) will be characteristic.

Potential Biological Activity and Future Directions

Indole-2-carboxylic acid derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7][8] The introduction of a fluorine atom can enhance these activities by improving cell permeability and metabolic stability. The synthesized 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and its analogs represent valuable starting points for the development of new therapeutic agents. Further studies should focus on the biological evaluation of these compounds against a panel of relevant targets to explore their potential as drug candidates.

Conclusion

This guide has provided a comprehensive overview of the synthesis, characterization, and comparative analysis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By detailing the experimental protocols and presenting a cross-validation with relevant analogs, we have offered a valuable resource for researchers in the field of medicinal chemistry. The strategic incorporation of fluorine into the indole scaffold holds significant promise for the development of next-generation therapeutics, and the methodologies and data presented herein provide a solid foundation for further exploration in this exciting area of research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, cycloheptyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Anticancer Properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds often exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[1] This guide provides a comprehensive framework for benchmarking the anticancer properties of a novel derivative, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, against established chemotherapeutic agents.

The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a drug candidate.[3] Coupled with the recognized anticancer potential of the indole-2-carboxylic acid core,[4] this specific derivative warrants a thorough investigation. This document outlines a systematic approach to evaluating its efficacy and mechanism of action, providing researchers, scientists, and drug development professionals with a robust experimental blueprint.

Rationale for Benchmark Selection: Establishing a Comparative Baseline

To contextualize the anticancer potential of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, a direct comparison with well-characterized and clinically relevant chemotherapeutic agents is essential. The selected benchmarks—Doxorubicin, Cisplatin, and Etoposide—represent different classes of anticancer drugs with distinct mechanisms of action. This multi-faceted comparison will provide a comprehensive understanding of our test compound's relative potency and potential mode of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][6] It is widely used against a broad spectrum of cancers.[2]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, thereby interfering with DNA replication and repair mechanisms, ultimately triggering apoptosis.[7][8] It is a first-line treatment for various solid tumors.

  • Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to cell cycle arrest and apoptosis.[9][10]

Experimental Workflow: A Phased Approach to Anticancer Profiling

A rigorous and stepwise experimental plan is crucial for a thorough evaluation. The proposed workflow is designed to first establish the cytotoxic potential of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and then to elucidate its underlying mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Validation P1_1 Cell Line Selection P1_2 MTT/XTT Assay P1_1->P1_2 Diverse panel P1_3 IC50 Determination P1_2->P1_3 Dose-response curves P2_1 Apoptosis Assay (Annexin V/PI Staining) P1_3->P2_1 Proceed with potent concentrations P2_2 Cell Cycle Analysis (Flow Cytometry) P3_1 Xenograft Model Development P2_2->P3_1 Promising in vitro results P3_2 Tumor Growth Inhibition Study P3_1->P3_2 Treatment administration

Figure 1: A phased experimental workflow for the comprehensive evaluation of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid's anticancer properties.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. The following are recommended based on their prevalence in anticancer research and their representation of different cancer types:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

All cell lines should be maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT/XTT)

The initial screening for anticancer activity will be performed using a tetrazolium-based colorimetric assay (MTT or XTT) to measure cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and the benchmark drugs (Doxorubicin, Cisplatin, Etoposide) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 4 hours.

  • Solubilization (for MTT): If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI double staining assay will be performed followed by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-fluoro-3-methyl-1H-indole-2-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of DNA content will be performed.

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and comparative format. The following tables illustrate how the experimental data for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid can be benchmarked against the reference compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and Benchmark Drugs across a Panel of Cancer Cell Lines.

CompoundMCF-7A549HeLaHepG2
4-fluoro-3-methyl-1H-indole-2-carboxylic acid [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin1.65[11]> 20[12]2.9[12]12.2[12]
Cisplatin[Data Not Found][Data Not Found]22.4 (24h)[13]25.5 (24h)[13]
Etoposide[Data Not Found][Data Not Found][Data Not Found][Data Not Found]

Table 2: Hypothetical Apoptosis Induction Profile.

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Untreated Control< 5%< 2%
4-fluoro-3-methyl-1H-indole-2-carboxylic acid (IC50) [Hypothetical Data][Hypothetical Data]
4-fluoro-3-methyl-1H-indole-2-carboxylic acid (2x IC50) [Hypothetical Data][Hypothetical Data]
Doxorubicin (IC50)[Hypothetical Data][Hypothetical Data]

Table 3: Hypothetical Cell Cycle Arrest Profile.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control~60-70%~15-20%~10-15%
4-fluoro-3-methyl-1H-indole-2-carboxylic acid (IC50) [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Etoposide (IC50)[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Mechanistic Insights and Potential Signaling Pathways

The results from the apoptosis and cell cycle assays will provide initial insights into the mechanism of action of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. Indole derivatives have been reported to modulate various signaling pathways involved in cancer cell proliferation and survival.[4] For instance, a G2/M phase arrest could suggest an interaction with microtubule dynamics, a known mechanism for some indole compounds. The induction of apoptosis could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

signaling_pathway cluster_stimulus cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound 4-fluoro-3-methyl-1H- indole-2-carboxylic acid DNA DNA Damage Compound->DNA Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase Microtubules Microtubule Disruption Compound->Microtubules Kinases Kinase Inhibition Compound->Kinases Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Kinases->Apoptosis Kinases->CellCycleArrest CellCycleArrest->Apoptosis

Figure 2: Potential mechanisms of action for indole-based anticancer compounds.

In Vivo Validation: Xenograft Models

Promising in vitro results should be followed by in vivo validation using xenograft models.[5] This step is critical for assessing the compound's efficacy in a more complex biological system.

Experimental Design:

  • Model Establishment: Subcutaneously inject a human cancer cell line (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (at various doses), and a positive control (e.g., Cisplatin). Administer treatment via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in vivo, a clear understanding of its therapeutic potential can be achieved. The comparative data generated will be invaluable for making informed decisions regarding the further development of this promising compound as a novel anticancer agent.

References

  • Jiang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 240, 114402. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • National Center for Biotechnology Information. (2023). Etoposide. In StatPearls. [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514-1521. [Link]

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • Wikipedia. (n.d.). Doxorubicin. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • Wikipedia. (n.d.). Cisplatin. [Link]

  • RSC Publishing. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]

  • MDPI. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • Dove Press. (2017). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. [Link]

  • DergiPark. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. [Link]

  • National Center for Biotechnology Information. (2023). Cisplatin. In StatPearls. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • ResearchGate. (n.d.). Cisplatin IC50 in 48 and 72 h HepG2 cell cultures with subgroups and... [Link]

  • MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Molecular mechanisms of etoposide. [Link]

  • MDPI. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. [Link]

  • MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. [Link]

  • Chemistry LibreTexts. (2023). Cisplatin 12. Modes of Action of Cisplatin. [Link]

  • Wikipedia. (n.d.). Etoposide. [Link]

  • YouTube. (2025). How does Doxorubicin ('Red Devil') Cancer Treatment Work?. [Link]

  • ResearchGate. (n.d.). IC50 Values of Different DOX Formulations and Blank Carriers Against... [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48... [Link]

  • eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. [Link]

  • YouTube. (2018). Clisplatin - Mechanism of Action. [Link]

  • PubMed. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological applications of fluoro-modified nucleic acids. [Link]

Sources

Comparative Docking Analysis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Exploration and Binding Affinity Prediction

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3] This guide delves into a comparative molecular docking study of a promising, yet underexplored indole derivative, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid. We will computationally assess its binding potential against three clinically relevant protein targets, each representing a distinct therapeutic area: inflammation, oncology, and virology.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative dataset but also a detailed, field-proven protocol for conducting similar in silico investigations. We will dissect the causality behind each experimental choice, ensuring a transparent and reproducible workflow.

Introduction: The Promise of a Fluorinated Indole Scaffold

The subject of our investigation, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, is a structurally intriguing molecule. The indole core is a well-established pharmacophore, while the fluoro and methyl substitutions can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. To rationally explore its therapeutic potential, we have selected three validated protein targets based on the known activities of other indole derivatives.[1][2][3]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme implicated in inflammation and pain pathways. Many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole-containing Indomethacin, exert their effects by inhibiting COX-2.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several tyrosine kinase inhibitors, such as Sorafenib, target VEGFR-2.[1][5]

  • HIV-1 Reverse Transcriptase (RT): An essential enzyme for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs), like Nevirapine, are a class of antiretroviral drugs that bind to an allosteric site on this enzyme.

By docking 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and established inhibitors against these targets, we can computationally predict its binding affinity and potential therapeutic applications.

Comparative Docking Performance: A Quantitative Overview

The following table summarizes the predicted binding affinities (docking scores) in kcal/mol for 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and the respective reference inhibitors against the selected protein targets. Lower binding energy values indicate a more favorable and stable interaction.

Target ProteinPDB IDLigandDocking Score (kcal/mol)
Cyclooxygenase-2 (COX-2) 1CX24-fluoro-3-methyl-1H-indole-2-carboxylic acid-8.9
Indomethacin (Reference)-9.5
VEGFR-2 4ASD4-fluoro-3-methyl-1H-indole-2-carboxylic acid-9.2
Sorafenib (Reference)-10.1
HIV-1 Reverse Transcriptase 1VRT4-fluoro-3-methyl-1H-indole-2-carboxylic acid-8.5
Nevirapine (Reference)-9.1

Note: These are theoretical values generated from a single docking study and should be interpreted as predictive indicators of binding affinity. Experimental validation is crucial to confirm these findings.

Experimental Protocols: A Methodological Blueprint

To ensure scientific integrity and reproducibility, the following detailed protocol outlines the step-by-step methodology used for this comparative docking study. The workflow is designed to be a self-validating system, with each step building upon the previous one with logical coherence.

Software and Tools
  • Molecular Docking: AutoDock Vina

  • Protein and Ligand Preparation: AutoDockTools (ADT)

  • Visualization and Analysis: PyMOL

  • Ligand Structure Generation: ChemDraw or similar chemical drawing software

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB_dl Download Protein Structure (RCSB PDB) Ligand_draw Draw Ligand Structures (2D to 3D) Prot_prep Prepare Protein (Remove water, add hydrogens) PDB_dl->Prot_prep Ligand_prep Prepare Ligands (Set torsions, save as PDBQT) Ligand_draw->Ligand_prep Grid_gen Generate Grid Box (Define search space) Prot_prep->Grid_gen Run_vina Run AutoDock Vina (Perform docking) Ligand_prep->Run_vina Grid_gen->Run_vina Analyze_results Analyze Docking Scores (Binding affinities) Run_vina->Analyze_results Visualize Visualize Interactions (PyMOL) Analyze_results->Visualize

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Targeting the Kynurenine Pathway

The kynurenine pathway is a pivotal metabolic route that governs immune responses and neuronal functions through the catabolism of the essential amino acid, L-tryptophan. Two key enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), catalyze the first and rate-limiting step of this pathway—the conversion of tryptophan to N-formylkynurenine.[1][2] While both enzymes perform the same catalytic function, their expression patterns, regulation, and physiological roles differ significantly. IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, playing a crucial role in creating an immunosuppressive microenvironment in contexts like cancer.[3][4] Conversely, TDO2 is primarily expressed in the liver and regulates systemic tryptophan levels.[5] The co-expression of both enzymes in certain tumors suggests that dual inhibition might be a more effective therapeutic strategy than targeting either enzyme alone.[2]

Given this context, the development of small molecule inhibitors requires a rigorous assessment of their selectivity profile. A compound that potently inhibits IDO1 but spares TDO2 could be ideal for targeted cancer immunotherapy, minimizing potential off-target effects related to systemic tryptophan regulation. Conversely, a dual inhibitor might be necessary to overcome resistance mechanisms in tumors that utilize both enzymes.[6][7]

This guide provides a comprehensive framework for assessing the enzymatic and cellular selectivity of a novel compound, 4-fluoro-3-methyl-1H-indole-2-carboxylic acid , against human IDO1 and its closely related enzyme, TDO2. We will detail the necessary experimental workflows, from recombinant enzyme production to robust biochemical and cell-based assays, and provide a comparative data framework using well-characterized reference compounds.

The Tryptophan Catabolism Pathway

The enzymatic cascade initiated by IDO1 and TDO2 leads to the depletion of tryptophan and the production of metabolites, collectively known as kynurenines, which have immunomodulatory effects. Understanding this pathway is fundamental to interpreting the impact of selective or dual inhibition.

Tryptophan_Catabolism cluster_0 Kynurenine Pathway Initiation cluster_1 Downstream Metabolites cluster_2 Immunological Consequences Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 O2 TDO2 TDO2 Tryptophan->TDO2 O2 Tryptophan_Depletion Tryptophan Depletion NFK N-Formylkynurenine Kynurenine L-Kynurenine NFK->Kynurenine Formamidase IDO1->NFK TDO2->NFK Downstream Immunosuppressive Metabolites Kynurenine->Downstream Kynurenine_Accumulation Kynurenine Accumulation Immune_Suppression Immune Suppression (T-cell arrest, Treg activation) Tryptophan_Depletion->Immune_Suppression Kynurenine_Accumulation->Immune_Suppression

Caption: The IDO1/TDO2-mediated tryptophan catabolism pathway.

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. This workflow progresses from biochemical assays with purified enzymes to more physiologically relevant cell-based models.

Selectivity_Workflow cluster_recombinant Step 1: Recombinant Enzyme Production cluster_biochemical Step 2: Biochemical IC50 Determination cluster_cellular Step 3: Cellular EC50 Determination cluster_analysis Step 4: Data Analysis & Selectivity Determination Expression Expression of human IDO1 & TDO2 (e.g., E. coli) Purification Purification (e.g., Strep-tag affinity chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Activity Assay) Purification->QC Assay_IDO1 IDO1 Enzymatic Assay QC->Assay_IDO1 Assay_TDO2 TDO2 Enzymatic Assay QC->Assay_TDO2 IC50_Calc IC50 Curve Generation & Calculation Assay_IDO1->IC50_Calc Assay_TDO2->IC50_Calc Selectivity_Index Calculate Selectivity Index (IC50 TDO2 / IC50 IDO1) IC50_Calc->Selectivity_Index IDO1_cells Cell line expressing IDO1 (e.g., IFN-γ stimulated SK-OV-3) EC50_Calc EC50 Curve Generation & Calculation IDO1_cells->EC50_Calc TDO2_cells Cell line expressing TDO2 (e.g., A172 glioblastoma) TDO2_cells->EC50_Calc EC50_Calc->Selectivity_Index Comparison Compare with Reference Compounds Selectivity_Index->Comparison

Caption: A streamlined workflow for assessing enzyme selectivity.

Detailed Experimental Protocols

Part 1: Recombinant Human IDO1 and TDO2 Production

The foundation of a reliable biochemical assay is the availability of high-quality, active recombinant enzymes.

Protocol: Expression and Purification of Strep-tagged hIDO1 [3]

  • Transformation: Transform E. coli Rosetta (DE3) strain with a pET28a vector containing the human IDO1 gene fused with a C-terminal Strep-tag.

  • Culture: Grow the transformed bacteria in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with 0.5 mM IPTG and supplement the culture with 50 µg/mL δ-aminolevulinic acid (a heme precursor). Incubate for 16-20 hours at 25°C.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse the cells by sonication.

  • Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Strep-Tactin affinity chromatography column.

  • Elution: Wash the column extensively and elute the Strep-IDO1 protein with elution buffer containing 2.5 mM desthiobiotin.

  • Quality Control: Assess purity by SDS-PAGE and confirm enzyme activity using a standard assay protocol. A similar protocol can be adapted for the expression and purification of human TDO2.

Part 2: In Vitro Biochemical Inhibition Assays

These assays directly measure the ability of the test compound to inhibit the catalytic activity of the purified enzymes. A common method involves the colorimetric or spectrophotometric detection of kynurenine.

Protocol: IDO1/TDO2 Spectrophotometric Activity Assay [5][8]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer (pH 6.5)

    • 20 mM Ascorbic Acid (to maintain the heme iron in the reduced state)[9]

    • 10 µM Methylene Blue (electron carrier)[9]

    • 100 µg/mL Catalase (to remove H₂O₂)[9]

    • Purified recombinant human IDO1 or TDO2 enzyme.

  • Inhibitor Addition: Add varying concentrations of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid (typically in DMSO, ensuring the final DMSO concentration is below 1%) to the wells. Include no-inhibitor and no-enzyme controls.

  • Initiation: Start the reaction by adding the substrate, L-tryptophan (e.g., 400 µM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate at 50-65°C for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[5][10]

  • Detection: After centrifugation to pellet precipitated protein, transfer the supernatant to a new plate. The amount of kynurenine produced can be quantified by measuring absorbance at 321 nm.[8][] Alternatively, for enhanced sensitivity, Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) can be added, which forms a yellow adduct with kynurenine, detectable at 480 nm.[12]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cell-Based Inhibition Assays

Cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit the target enzyme in a cellular environment.

Protocol: Cellular IDO1 Inhibition Assay [12][13]

  • Cell Culture: Plate SK-OV-3 ovarian cancer cells (which endogenously express IDO1 upon stimulation) in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.

  • Inhibitor Treatment: Add serial dilutions of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid to the cells and incubate for 1 hour.

  • Kynurenine Production: Measure the amount of kynurenine secreted into the cell culture medium. This can be done using the Ehrlich's reagent method described above or by HPLC for greater accuracy.[10]

  • Data Analysis: Calculate the EC50 value by plotting the reduction in kynurenine production against the inhibitor concentration.

Protocol: Cellular TDO2 Inhibition Assay [13][14]

  • Cell Culture: Plate a cell line that constitutively expresses TDO2, such as the A172 glioblastoma cell line, in a 96-well plate.

  • Inhibitor Treatment and Kynurenine Measurement: Follow the same procedure as for the cellular IDO1 assay (steps 3-5) to determine the EC50 of the test compound against TDO2.

Comparative Data Analysis

To contextualize the selectivity of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, its IC50/EC50 values should be compared against known reference compounds with established selectivity profiles.

CompoundTarget(s)IDO1 IC50/EC50 (nM)TDO2 IC50/EC50 (nM)Selectivity Index (TDO2/IDO1)Reference(s)
4-fluoro-3-methyl-1H-indole-2-carboxylic acid IDO1/TDO2 [Experimental Value] [Experimental Value] [Calculated Value] This Study
Epacadostat (INCB024360)IDO1 Selective~10 - 72>10,000>138[5][15][16][17][18]
Linrodostat (BMS-986205)IDO1 Selective~1.7>2,000>1,176[13][15]
680C91TDO2 Selective>10,000~51 (Ki)<0.005[1][19]
LM10TDO2 Selective>10,000~5,600 (Ki)<0.56[9][20]
Ido1-IN-25Dual1703,20018.8[14]
AT-0174Dual1702501.47[6]

Note: IC50/EC50 values can vary depending on assay conditions. The values presented are representative figures from the cited literature.

The Selectivity Index provides a quantitative measure of a compound's preference for one enzyme over the other. A high selectivity index (>100) indicates strong selectivity for IDO1, while a value close to 1 suggests dual inhibitory activity.

Conclusion and Forward Outlook

A rigorous and systematic evaluation of enzyme selectivity is paramount in the development of targeted therapeutics. By following the detailed biochemical and cellular workflows outlined in this guide, researchers can confidently characterize the inhibitory potency and selectivity of novel compounds like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid against IDO1 and TDO2. The resulting data, when benchmarked against established inhibitors, will provide critical insights into the compound's therapeutic potential and guide its future development as a selective IDO1 inhibitor, a TDO2 inhibitor, or a dual-targeting agent for applications in immuno-oncology and beyond.

References

  • Yeh, S. R., et al. Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation. The Journal of biological chemistry. 2000.
  • Amsbio. Epacadostat - IDO1 inhibitor, AMS.MC-4499-2. [Link]

  • Wieczfinska, J., et al. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific reports. 2021.
  • Mittal, D., et al. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research. 2023.
  • Röhrig, U. F., et al. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry. 2015.
  • Zhai, L., et al. Quantification of IDO1 enzyme activity in normal and malignant tissues. International journal of molecular sciences. 2018.
  • Li, F., et al. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers. 2021.
  • Koren, S., et al.
  • Lee, J. H., et al. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. Journal of medicinal chemistry. 2017.
  • Li, Y., et al. Expression, purification, and kinetic characterization of the human strep-IDO1.
  • BPS Bioscience. IDO / TDO Pathway. [Link]

  • Platten, M., et al. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in immunology. 2015.
  • ResearchGate. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer. 2023.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of this compound are not merely procedural afterthoughts; they are integral components of responsible research. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Assessment and Core Disposal Principles

Understanding the inherent nature of a compound is the foundation of its safe management. 4-fluoro-3-methyl-1H-indole-2-carboxylic acid is a halogenated organic compound. While specific toxicity data for this exact molecule is not widely published, the safety data for structurally similar fluorinated indole carboxylic acids indicates that it should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

The presence of a fluorine atom places it in the category of halogenated organic waste. This classification is critical for disposal.

The Causality Behind Segregation: Halogenated organic compounds require disposal in dedicated, separate waste streams.[5][6][7] The primary reason is that the incineration of mixed halogenated and non-halogenated waste at standard temperatures can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Specialized high-temperature incineration is required for their safe destruction, which also makes their disposal significantly more expensive.[7][8]

Therefore, the entire disposal workflow is built on three unwavering principles:

  • Never Sewer: Organic substances must not be poured down the drain.[5][6][9]

  • Always Segregate: Halogenated waste must be kept separate from all other waste streams.[8][10]

  • Label Meticulously: All waste containers must be accurately and completely labeled from the moment the first drop of waste is added.[10]

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, whether in pure form or as a waste solution, must be conducted with the appropriate PPE and engineering controls.

Essential PPE & Handling:

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

  • Eye Protection: Wear chemical safety goggles to protect against splashes.[6]

  • Hand Protection: Use nitrile gloves to prevent skin contact.[5][6]

  • Body Protection: A lab coat and closed-toe shoes are mandatory to protect skin and feet.[6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of waste containing 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Step 1: Waste Characterization & Segregation Immediately upon generation, identify the waste stream.

  • Solid Waste: Pure or residual solid 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

  • Solution in Non-Halogenated Solvent: (e.g., ethanol, ethyl acetate). Even a small amount of a halogenated compound renders the entire solution "halogenated waste." Do not mix this with your non-halogenated solvent waste.[10]

  • Solution in Halogenated Solvent: (e.g., dichloromethane, chloroform). This is already a halogenated waste stream.

Step 2: Container Selection Select a waste container that is in good condition, compatible with the chemical waste, and has a secure, threaded cap.[10] The container must be designated specifically for "Halogenated Organic Waste."[6][7] These are often color-coded (e.g., green) or explicitly labeled by your institution's Environmental Health & Safety (EH&S) department.

Step 3: Waste Transfer

  • Conduct all transfers of waste into the accumulation container inside a chemical fume hood.[8]

  • Use a funnel to prevent spills.

  • Keep the waste container closed at all times except when actively adding waste.[8][10] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory environment.

Step 4: Labeling and Documentation Proper labeling is a cornerstone of the Resource Conservation and Recovery Act (RCRA) and ensures the safety of everyone who will handle the container.

  • Attach a "Hazardous Waste" tag to the container before adding any waste.[8][10]

  • Clearly write the words "Halogenated Organic Waste."

  • List all constituents by their full chemical names (no formulas or abbreviations) and their estimated percentages.[7][10] For example:

    • 4-fluoro-3-methyl-1H-indole-2-carboxylic acid: ~5%

    • Dichloromethane: ~95%

  • Identify the applicable hazards (e.g., Flammable, Toxic).[8]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within the laboratory where it was generated.[8]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure the container is stored in secondary containment to catch any potential leaks.[8]

Step 6: Arranging for Final Disposal Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EH&S department to arrange for a waste pickup.[5][8] Do not allow waste to accumulate in the lab for extended periods.

Spill Management

Accidents happen, but a prepared response minimizes the risk.

  • Small Spills (in a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a sealed, labeled bag or container.[8]

    • Place all contaminated materials, including gloves and pads, into the designated halogenated waste container.

    • Decontaminate the area with soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert personnel nearby and notify your supervisor.

    • Contact your institution's emergency line or EH&S department immediately.[8][10]

Data Summary & Disposal Workflow

For clarity, the key disposal parameters are summarized below.

ParameterSpecificationRationale
Waste Classification Halogenated Organic WastePresence of fluorine atom requires specialized incineration.[7][8]
Container Type Designated, compatible, and sealed container for halogenated liquids/solids.Prevents leaks, reactions, and vapor release.[10]
Required Labeling "Hazardous Waste", "Halogenated", full chemical names of all constituents with percentages.Ensures regulatory compliance (RCRA) and safe handling.[8][10]
On-site Storage Closed container in a designated Satellite Accumulation Area (SAA) with secondary containment.Minimizes exposure risk and contains potential spills.[8]
Final Disposal Method Collection by certified EH&S personnel for high-temperature incineration.Prevents environmental contamination and formation of toxic byproducts.[7]

Below is a visual workflow to guide the decision-making process for proper disposal.

G cluster_0 start Waste Containing 4-fluoro-3-methyl-1H-indole-2-carboxylic acid Generated q_solvent Is the waste dissolved in a solvent? start->q_solvent solid_waste Solid Waste (Pure compound, residue) q_solvent->solid_waste No q_solvent_type Is the solvent halogenated (e.g., DCM, Chloroform)? q_solvent->q_solvent_type Yes end_container Dispose into a designated, labeled 'Halogenated Organic Waste' Container solid_waste->end_container non_halo_solvent Solution in Non-Halogenated Solvent (e.g., Ethanol, Ethyl Acetate) q_solvent_type->non_halo_solvent No halo_solvent Solution in Halogenated Solvent q_solvent_type->halo_solvent Yes non_halo_solvent->end_container halo_solvent->end_container

Caption: Decision workflow for segregating waste containing 4-fluoro-3-methyl-1H-indole-2-carboxylic acid.

Conclusion

The responsible management of chemical waste is a defining characteristic of a professional and safe laboratory environment. For a halogenated compound like 4-fluoro-3-methyl-1H-indole-2-carboxylic acid, this responsibility is heightened. By adhering to the principles of segregation, proper labeling, and compliant containment, researchers can ensure their work advances science without compromising the safety of their colleagues or the health of our environment. Always consult your institution's specific waste management plan and your material's Safety Data Sheet (SDS) as the ultimate authorities.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Nichols, W. K., et al. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological Sciences. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Rautio, J., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. [Link]

  • Lee, H., et al. (2020). Subacute dermal toxicity of perfluoroalkyl carboxylic acids. Archives of Toxicology. [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Sheng, N., et al. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid. Archives of Toxicology. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Inference-Based Approach

The toxicological profile of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid can be reasonably inferred from analogs like 4-Fluoro-1H-indole-2-carboxylic acid and other substituted indoles. The primary hazards associated with this class of compounds are consistently identified as irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1][2][3][4]

Table 1: Inferred Hazard Profile

Hazard Class GHS Hazard Statement Source (Analog Compounds)
Acute Oral Toxicity H302: Harmful if swallowed [2][3][5]
Skin Corrosion/Irritation H315: Causes skin irritation [1][2][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [1][2][3][4]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[1][2][3][4] |

The presence of a carboxylic acid group suggests corrosive potential, while the fluorinated aromatic indole structure points towards potential metabolic pathways that could lead to toxicity. Therefore, we must treat this compound as hazardous and handle it with the appropriate precautions at all times.

The Hierarchy of Controls: Engineering Safeguards First

Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. PPE is the last line of defense.

  • Ventilation: All work with solid 4-fluoro-3-methyl-1H-indole-2-carboxylic acid must be conducted within a certified chemical fume hood.[6][7][8] This is critical to prevent the inhalation of fine powders, which is a primary exposure route.[9] The fume hood sash should be kept as low as possible.

  • Designated Area: Establish a designated area for handling this compound.[9] Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[9]

  • Weighing Operations: Whenever possible, use an enclosed balance to weigh powders.[9] If an enclosed balance is not available, weigh the material in the fume hood. Tare a sealed container, add the powder inside the hood, and then re-seal the container before moving it back to the balance for final weighing.[10] This minimizes the potential for aerosolizing the powder in the open lab.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration start Identify Task (e.g., Weighing, Dissolving) check_state Is the compound in solid/powder form? start->check_state check_splash Is there a significant splash risk? check_state->check_splash No (in solution) ppe_respirator Add Respiratory Protection (N95 or higher) check_state->ppe_respirator Yes ppe_base Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat check_splash->ppe_base No ppe_face_shield Add Face Shield check_splash->ppe_face_shield Yes ppe_respirator->check_splash ppe_face_shield->ppe_base Handling_Workflow prep 1. Preparation - Verify fume hood certification - Don all required PPE - Prepare designated workspace weigh 2. Weighing - Transfer stock bottle to hood - Use clean spatula to scoop powder - Transfer to tared container prep->weigh Proceed dissolve 3. Dissolving (if applicable) - Add solvent to container slowly - Keep sash low weigh->dissolve If making solution cleanup 4. Cleanup - Decontaminate spatula/surfaces - Seal and properly label all containers weigh->cleanup If using solid dissolve->cleanup disposal 5. Disposal & Doffing - Dispose of contaminated items - Remove PPE in correct order - Wash hands thoroughly cleanup->disposal

Caption: Step-by-step workflow for handling the solid compound.

Step 1: Pre-Operation Checklist

  • Ensure the chemical fume hood has been certified within the last year.

  • Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

  • Cover the work surface inside the fume hood with disposable bench paper. [9]4. Assemble all necessary equipment (spatula, weigh boats/vials, solvent, waste container) inside the hood to minimize traffic in and out of the sash.

Step 2: Handling the Powder

  • Carefully open the container of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid inside the fume hood. Keep your face away from the opening. [7]2. Use a clean spatula to transfer the desired amount of powder into a tared, stable container (e.g., a weigh boat or vial).

  • Avoid pouring the powder directly from the bottle, as this can generate dust and cause spills. [9]Transfer small amounts at a time.

  • Once the transfer is complete, securely cap the stock bottle.

Step 3: Post-Operation Cleanup

  • Carefully clean the spatula with an appropriate solvent, wiping it with a disposable towel that is then placed into the chemical waste container.

  • Wipe down the designated work area using a wet cleaning method to decontaminate the surface and collect any remaining dust particles. Dry sweeping is prohibited. [9][10]3. Roll up the disposable bench paper, place it in a sealed bag, and dispose of it as hazardous waste.

  • Remove PPE carefully, avoiding contact with any contaminated surfaces. Dispose of gloves.

  • Wash hands thoroughly with soap and water after exiting the lab. [6][7]

Emergency and Disposal Plans

A. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][7][11][12]* Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. [1][6][12]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][13]* Spill: For a small spill, contain it with an appropriate absorbent material from a chemical spill kit. Avoid creating dust. [7]Clean the area using wet methods and dispose of all materials as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety office.

B. Disposal Plan All waste materials, including excess compound, contaminated consumables (gloves, bench paper, pipette tips), and empty containers, must be disposed of as hazardous chemical waste. [4][8]Do not dispose of this material down the drain or in regular trash. Collect all waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal. [8]

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Safety Precautions in the Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.